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  • Product: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate
  • CAS: 146464-90-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No: 146464-90-6).[1][2][3] The target molecule, a valuable building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No: 146464-90-6).[1][2][3] The target molecule, a valuable building block for pharmaceutical and materials science applications, is constructed through a modern and efficient palladium-catalyzed α-arylation of an ester. This document details the strategic selection of this synthetic route over other potential pathways, provides a thorough explanation of the underlying reaction mechanism, and presents a detailed, step-by-step experimental protocol. Furthermore, it offers field-proven insights into process optimization, troubleshooting, and safety considerations, designed for researchers, chemists, and professionals in drug development. The guide is grounded in authoritative scientific principles and supported by comprehensive references to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

Profile of the Target Molecule

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a structurally unique organic compound featuring a terminal alkyne and two methyl ester functionalities. Its key structural feature is the C(sp²)-C(sp³) bond linking the aromatic benzoate ring to the chiral center of a functionalized pentynoate chain. This combination of a rigid alkyne for potential click chemistry or further coupling reactions and a chiral α-aryl ester motif makes it a highly versatile intermediate.[4][5]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 146464-90-6[1][2][3]
Molecular Formula C₁₄H₁₄O₄
InChI Key WPUHVBXXNXFUJZ-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity (Typical) ≥95%[1][6]
Storage Refrigerator[1]
Synthetic Strategy: The Power of Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Over the past several decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, a fact recognized by the 2010 Nobel Prize in Chemistry.[7][8] These reactions offer mild conditions, exceptional functional group tolerance, and high efficiency, making them indispensable in pharmaceutical and materials chemistry.[9][10]

For the synthesis of our target molecule, the critical challenge is the formation of the bond between the aromatic ring and the α-carbon of the pentynoate ester. A retrosynthetic analysis reveals that a palladium-catalyzed α-arylation of methyl pent-4-ynoate with methyl 4-iodobenzoate is the most direct and elegant approach. This strategy is superior to classical methods (e.g., Friedel-Crafts or Grignard reactions) which often lack the necessary functional group tolerance and selectivity.

Retrosynthesis cluster_precursors Key Precursors Target Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Disconnection C(sp²) - C(sp³) Disconnection (Pd-catalyzed α-Arylation) Target->Disconnection Retrosynthesis ArylHalide Methyl 4-iodobenzoate Disconnection->ArylHalide Ester Methyl pent-4-ynoate Disconnection->Ester

Caption: Retrosynthetic analysis of the target molecule.

The Core Mechanism: Palladium-Catalyzed α-Arylation

The α-arylation of esters is a powerful transformation that proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Methyl 4-iodobenzoate) to a low-valent Palladium(0) species, which is generated in situ from the palladium precatalyst. This step forms a Pd(II)-aryl complex.[5][11]

  • Deprotonation/Enolate Formation : Concurrently, a strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS) deprotonates the α-carbon of the ester (Methyl pent-4-ynoate) to form a lithium enolate.

  • Transmetalation (or Enolate Coordination/C-H Activation) : The ester enolate coordinates to the Pd(II) center, displacing a ligand. This is the key step where the carbon nucleophile is transferred to the palladium catalyst.

  • Reductive Elimination : The final step is the reductive elimination of the aryl and enolate groups from the palladium center. This step forms the desired C-C bond, yields the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Catalytic_Cycle Figure 2: Simplified Pd(0)/Pd(II) Catalytic Cycle for α-Arylation of Esters cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Enolate [Ar-Pd(II)-Enolate(L₂)] PdII_Aryl->PdII_Enolate Transmetalation PdII_Enolate->Pd0 Product Product (Ar-Enolate) PdII_Enolate->Product Reductive Elimination ArylHalide Ar-I (Methyl 4-iodobenzoate) ArylHalide->PdII_Aryl EsterEnolate Ester Enolate EsterEnolate->PdII_Enolate

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for α-arylation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents

Table 2: Reagents and Materials

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier
Methyl 4-iodobenzoate619-44-3262.0410.02.62 gStandard Vendor
Methyl pent-4-ynoate[6][12]21565-82-2112.1312.0 (1.2 eq)1.35 g (1.41 mL)Standard Vendor
Pd₂(dba)₃51364-51-3915.720.1 (1 mol%)91.6 mgStandard Vendor
SPhos657408-07-6410.530.3 (3 mol%)123.2 mgStandard Vendor
LiHMDS (1.0 M in THF)4039-32-1167.3213.0 (1.3 eq)13.0 mLStandard Vendor
Anhydrous Toluene108-88-392.14-50 mLStandard Vendor
Saturated NH₄Cl (aq)12125-02-9--50 mL-
Ethyl Acetate141-78-6--~300 mL-
Brine---50 mL-
Anhydrous MgSO₄7487-88-9--~10 g-
Silica Gel (230-400 mesh)7631-86-9--~100 g-
Step-by-Step Synthesis Procedure

Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup charge Charge flask with Pd₂(dba)₃, SPhos, Methyl 4-iodobenzoate, and Toluene setup->charge degas Degas the mixture (3x vacuum/backfill cycles) charge->degas add_ester Add Methyl pent-4-ynoate via syringe degas->add_ester cool Cool reaction mixture to 0 °C add_ester->cool add_base Add LiHMDS solution dropwise over 15 min cool->add_base react Warm to room temperature and stir for 12-18 h add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with saturated aq. NH₄Cl monitor->quench Complete extract Perform aqueous work-up and extraction with Ethyl Acetate quench->extract dry Dry organic layer with MgSO₄, filter, and concentrate extract->dry purify Purify crude product via flash column chromatography dry->purify characterize Characterize pure product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup : To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), SPhos (123.2 mg, 0.3 mmol), and Methyl 4-iodobenzoate (2.62 g, 10.0 mmol).

  • Solvent Addition and Degassing : Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) via cannula or syringe. Stir the mixture for 10 minutes until a homogeneous solution is formed.

  • Reagent Addition : Add Methyl pent-4-ynoate (1.41 mL, 12.0 mmol) via syringe.

  • Enolate Formation : Cool the reaction flask to 0 °C in an ice-water bath. Add the LiHMDS solution (13.0 mL of 1.0 M solution in THF, 13.0 mmol) dropwise over 15 minutes. The solution may change color.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the flask to 0 °C and carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration : Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.

  • Characterization : Combine the pure fractions and remove the solvent in vacuo to yield Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Field-Proven Insights and Troubleshooting

The success of a cross-coupling reaction often lies in the nuanced details of the experimental setup and reagent choice.

  • The "Why" Behind Reagent Selection :

    • Palladium Precatalyst : Pd₂(dba)₃ is an air-stable Pd(0) source that is readily activated under the reaction conditions.

    • Ligand Choice : SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric hindrance promotes the crucial reductive elimination step and prevents β-hydride elimination, while its electron-donating nature facilitates the initial oxidative addition. This class of ligands is critical for high-yielding C-C couplings.[10]

    • Base and Stoichiometry : LiHMDS is a strong, sterically hindered base, ideal for rapidly and cleanly forming the ester enolate without competing nucleophilic attack on the ester carbonyls. A slight excess (1.3 eq) is used to ensure complete deprotonation of the ester.

    • Aryl Halide : Methyl 4-iodobenzoate is chosen over the bromide or chloride because the C-I bond is weaker, leading to a much faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[5]

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong/pure base.3. Poor quality of anhydrous solvent.1. Ensure rigorous inert atmosphere technique.2. Use a freshly opened bottle or titrate the base.3. Use freshly distilled or commercially available anhydrous solvent.
Formation of Homocoupled Alkyne (Diyne) Presence of copper contamination or oxygen.Ensure all glassware is scrupulously clean. Use high-purity reagents. This is less common in copper-free protocols.[13][14]
Formation of Biphenyl Side Product Reductive elimination from a diaryl-palladium intermediate.Ensure the base is added after the aryl halide and before the ester, or optimize the addition sequence and temperature.
Hydrolysis of Ester Groups Presence of water during reaction or work-up.Use anhydrous solvents and reagents. Ensure the quenching step is performed at 0 °C to minimize base-mediated hydrolysis.

Safety Information

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate : May cause skin, eye, and respiratory irritation. Signal Word: Warning. Hazard Statements: H302, H315, H319, H335.[1]

  • Palladium Catalysts : Can be toxic and are heavy metals. Handle with care and avoid inhalation of dust.

  • LiHMDS : Corrosive and reacts violently with water. Handle under strictly anhydrous, inert conditions.

  • Toluene : Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.

Conclusion

The palladium-catalyzed α-arylation of methyl pent-4-ynoate with methyl 4-iodobenzoate represents a highly efficient and direct route to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This technical guide provides a robust and reproducible protocol grounded in established mechanistic principles. By carefully selecting the catalyst system, base, and reaction conditions, this valuable synthetic intermediate can be prepared in high yield. The insights into optimization and troubleshooting provided herein are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - Wiley Online Library. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. [Link]

  • Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010) - SlideShare. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate - PINPOOLS. [Link]

  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature - Organic Chemistry Portal. [Link]

Sources

Exploratory

Physical and chemical properties of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

An In-depth Technical Guide to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Introduction: Unveiling a Versatile Chemical Scaffold Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS Number: 146464-90-6) is a bespok...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Introduction: Unveiling a Versatile Chemical Scaffold

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS Number: 146464-90-6) is a bespoke chemical entity characterized by a unique combination of functional groups that position it as a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] Its structure incorporates a methyl benzoate moiety, a chiral center, and a terminal alkyne. This distinct architecture offers multiple avenues for chemical modification and integration into complex molecular designs. The terminal alkyne is a particularly valuable functional handle, enabling facile conjugation through azide-alkyne cycloaddition reactions, a cornerstone of modern "click chemistry."

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It consolidates the available physicochemical data, provides expert analysis on its spectroscopic characteristics and chemical reactivity, outlines its potential applications in discovery research, and details critical safety and handling protocols. By explaining the causality behind its properties and potential uses, this document aims to empower researchers to leverage this molecule's full potential in their experimental workflows.

Section 1: Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are critical for its appropriate handling, storage, and application in experimental settings. Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is commercially available as a solid with a purity of approximately 95%.[1] For optimal stability, it should be stored under refrigeration.[1]

Below is a summary of its core properties.

PropertyValueSource
IUPAC Name Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate-
CAS Number 146464-90-6[1]
Molecular Formula C₁₄H₁₄O₄-
Molecular Weight 246.26 g/mol -
Physical Form Solid[1]
InChI Key WPUHVBXXNXFUJZ-UHFFFAOYSA-N[1]
Storage Temperature Refrigerator[1]

Chemical Structure:

Caption: Chemical structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Section 2: Predictive Spectroscopic Analysis

While experimental spectral data for this specific molecule are not widely available in public repositories, a predictive analysis based on its structure provides valuable insights for its characterization. This approach is standard practice for chemists working with novel or specialized compounds.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. Aromatic protons on the benzoate ring would appear in the downfield region (δ 7.0-8.0 ppm). The two methoxy groups (-OCH₃) would each present as sharp singlets, likely between δ 3.5-4.0 ppm. The chiral proton attached to the main chain would be a multiplet, and the adjacent methylene (-CH₂-) protons would also appear as multiplets. Critically, the terminal alkyne proton (-C≡CH) would be a singlet or a narrow triplet in the δ 2.0-3.0 ppm range.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would reveal signals for the two distinct carbonyl carbons of the ester groups in the δ 165-175 ppm range. The aromatic carbons would resonate between δ 120-140 ppm. The two carbons of the alkyne functional group would appear in the δ 70-90 ppm range. The remaining aliphatic and methoxy carbons would be found in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups. A strong absorption around 1720 cm⁻¹ would correspond to the C=O stretch of the ester groups. A sharp, weaker band around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne, while the C≡C triple bond stretch would appear near 2100 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with high accuracy, showing a molecular ion peak [M+H]⁺ at approximately m/z 247.0965. Fragmentation patterns would likely involve the loss of methoxy groups or cleavage at the bonds adjacent to the chiral center.

Section 3: Chemical Reactivity and Synthetic Potential

The synthetic utility of this molecule is dictated by its primary functional groups. The terminal alkyne, in particular, serves as a powerful gateway for a wide range of chemical transformations, making it an attractive building block in synthetic chemistry.

The Terminal Alkyne: A Handle for "Click Chemistry"

The most significant reactive site is the terminal alkyne, which is an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and mild reaction conditions. It allows for the covalent ligation of the molecule to any other molecule bearing an azide group, forming a stable triazole linkage. This is exceptionally useful in drug discovery for linking fragments, attaching probes, or conjugating to biomolecules.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

General Protocol for a CuAAC Reaction
  • Dissolution: Dissolve Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1 equivalent) and the desired azide partner (1-1.2 equivalents) in a suitable solvent mixture, such as t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a solution of copper(II) sulfate (e.g., 0.1 equivalents) to a solution of a reducing agent, typically sodium ascorbate (e.g., 0.2 equivalents).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove the copper catalyst. The crude product is then purified, typically by silica gel column chromatography, to yield the desired 1,2,3-triazole product.

Section 4: Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structure is highly suggestive of its utility as a scaffold or building block in modern drug discovery paradigms.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this molecule fits the profile of a "fragment." The terminal alkyne provides a clear and efficient vector for growing the fragment into a more potent lead compound once an initial binding interaction with a protein target is identified.

  • Chemical Probe Development: If a derivative of this scaffold is found to bind to a biological target, the alkyne can be used to attach reporter tags, such as fluorophores (for imaging) or biotin (for affinity purification and target identification).

  • Combinatorial Chemistry: The alkyne allows for the rapid synthesis of a library of compounds via the CuAAC reaction. By reacting this single core structure with a diverse collection of azides, researchers can quickly explore the structure-activity relationship (SAR) around a target.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection A Compound Acquisition (Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate) B Primary Screening (e.g., Fragment Screening) A->B Introduce to Target C Hit Confirmation & Validation B->C Identify Binders D Lead Optimization via 'Click' Chemistry (Synthesis of Analogs using Alkyne) C->D Confirmed Hit E Structure-Activity Relationship (SAR) & Property Assessment (ADME) D->E Generate Library E->D Iterate Design F Preclinical Candidate Nomination E->F Optimal Profile

Sources

Foundational

An In-Depth Technical Guide to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a specialized organic compound primarily recognized for its role as a critical interme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a specialized organic compound primarily recognized for its role as a critical intermediate in the synthesis of Pralatrexate, a potent antifolate drug used in the treatment of peripheral T-cell lymphoma. This guide provides a consolidated overview of its chemical identity, synthesis methodologies derived from patent literature, its application in active pharmaceutical ingredient (API) manufacturing, and available safety information. While comprehensive peer-reviewed studies on this specific molecule are not abundant in the public domain, this document synthesizes the existing data to offer a technically grounded resource for professionals in chemical research and pharmaceutical development.

Core Compound Identification and Properties

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a chiral alkynoic ester. Initial identification is crucial, and it's important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the number 1261596-03-3 has been associated with this compound, extensive verification across chemical supplier databases and patent literature confirms the correct CAS number to be 146464-90-6 .[1][2][3][4][5] This compound is also known by its systematic name, α-propargylhomoterephthalic acid dimethyl ester.[1][2][3][5]

Physicochemical and Safety Data

The compound is typically supplied as a solid with a purity of 95% or higher and should be stored under refrigeration.[6] The available data on its properties and safety classifications are summarized below.

Table 1: Compound Properties & Identifiers

PropertyValueSource(s)
CAS Number 146464-90-6[1][2][3][4][5][6]
Molecular Formula C₁₄H₁₄O₄[2][3]
Molecular Weight 246.26 g/mol [5][6]
Physical Form Solid[6]
Purity ≥95%[6]
Storage Temp. Refrigerator[6]
InChI Key WPUHVBXXNXFUJZ-UHFFFAOYSA-N[6]

Table 2: GHS Safety Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Signal Word Warning
Pictogram GHS07 (Exclamation mark)

Source: Sigma-Aldrich[6]

Chemical Structure

The structure features a central chiral carbon bonded to a methyl benzoate group, a propargyl group, and a methyl ester, making it a valuable building block for complex molecular architectures.

Caption: 2D Chemical Structure of the Topic Compound.

Synthesis Methodologies

Detailed, peer-reviewed synthesis protocols for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate are scarce. However, patent literature outlines viable synthetic routes, primarily focusing on its production as a Pralatrexate intermediate.

Synthesis via Propargylation of Homoterephthalic Acid Dimethyl Ester

A known method involves the reaction of homoterephthalic acid dimethyl ester with propargyl bromide.[7] This process requires a strong base, such as sodium hydride, to deprotonate the acidic α-carbon of the ester, generating a nucleophile that subsequently attacks the propargyl bromide.

Conceptual Protocol:

  • Homoterephthalic acid dimethyl ester is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • The solution is treated with a strong base (e.g., sodium hydride) to form the corresponding enolate.

  • Propargyl bromide is added to the reaction mixture, leading to the alkylation at the α-position.

  • The reaction is quenched, and the crude product is isolated.

  • A significant challenge with this method is the formation of impurities, particularly the starting material, homoterephthalic acid dimethyl ester.[7] Purification is crucial and can be achieved via crystallization from a solvent mixture like hexane and diisopropyl ether to yield the product substantially free of this impurity.[7]

synthesis1 start Homoterephthalic Acid Dimethyl Ester reagent1 1. NaH, THF 2. Propargyl Bromide product Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Crude Mixture) reagent1->product Alkylation purification Crystallization (Hexane/Diisopropyl ether) product->purification final_product Purified Product (CAS 146464-90-6) purification->final_product

Caption: Synthesis via Propargylation of a Diester.

Synthesis via Arylation of Dimethyl Malonate

An alternative pathway begins with the arylation of dimethyl malonate with methyl 4-iodobenzoate.[8] This approach builds the carbon skeleton in a different sequence.

Conceptual Protocol:

  • Arylation: Dimethyl malonate is coupled with methyl 4-iodobenzoate in a suitable reaction, likely a palladium-catalyzed cross-coupling, to form dimethyl 4-carbomethoxyphenyl malonate.

  • Alkylation: The resulting malonate derivative is then alkylated with propargyl bromide, similar to the first method, to introduce the alkyne functionality.

  • Decarboxylation (Implied): Although not explicitly detailed, a subsequent decarboxylation step would be necessary to remove one of the ester groups from the malonate moiety to arrive at the final product structure. This is a standard transformation for alkylated malonic esters.

synthesis2 start1 Dimethyl Malonate intermediate1 Dimethyl 4-carbomethoxy phenyl malonate start1->intermediate1 Arylation start2 Methyl 4-iodobenzoate start2->intermediate1 reagent2 Propargyl Bromide intermediate2 Alkylated Malonate Intermediate reagent2->intermediate2 Alkylation decarboxylation Decarboxylation intermediate2->decarboxylation final_product Final Product (CAS 146464-90-6) decarboxylation->final_product

Caption: Synthesis via Arylation of Dimethyl Malonate.

Application in Pralatrexate Synthesis

The primary and most well-documented application of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is as a key building block for the anticancer drug Pralatrexate.[2][7][9] Pralatrexate is a folate analog metabolic inhibitor that has shown efficacy against T-cell lymphoma.

The structure of the intermediate provides the core framework onto which the pteridine ring system of the final drug is constructed. Its chiral center and the propargyl group are essential features that are carried through the subsequent synthetic steps. The presence of the terminal alkyne allows for further chemical modifications and coupling reactions necessary to complete the synthesis of the complex Pralatrexate molecule.

application intermediate Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Key Intermediate) steps Multi-step Synthesis intermediate->steps api Pralatrexate (API) steps->api Leads to

Caption: Role as a Key Intermediate for Pralatrexate.

Conclusion and Future Outlook

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS 146464-90-6) is a compound of significant interest within the pharmaceutical industry, specifically as a non-commercially trivial intermediate for the synthesis of Pralatrexate. The available patent literature provides a foundational understanding of its synthesis and purification.

However, there remains a notable gap in the public domain regarding its detailed characterization, exploration of its reactivity, and potential applications beyond its current role. For researchers in drug development and process chemistry, further investigation into optimizing its synthesis, exploring its potential as a chiral building block for other APIs, and fully characterizing its physicochemical properties could be valuable areas of study. As the demand for complex APIs like Pralatrexate continues, robust and well-documented chemistry for its intermediates will become increasingly important.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. ACS Publications. [Link]

  • Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. National Institutes of Health. [Link]

  • Catalytic, Enantioselective Propargyl- and Allenylation Reactions of -Imino Ester. J-STAGE. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • CAS 146464-90-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]

  • α-propargylhomoterephthalic acid dimethyl ester CAS#: 146464-90-6. ChemWhat. [Link]

  • Process for pralatrexate.
  • CAS No : 146464-90-6 | Product Name : Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. PASL. [Link]

  • methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. PINPOOLS. [Link]

  • Intermediates Chemicals CAS NO | PDF. Slideshare. [Link]

  • Methyl 4-(2,7-dimeth-oxy-1-naphtho-yl)benzoate. PubMed. [Link]

  • α-propargylhomoterephthalic acid dimethyl ester | 146464-90-6. JINAN GUODING PHARMACEUTICAL CO.,LTD. [Link]

  • Intermediates. Jinan JDK Healthcare Co., Ltd. [Link]

  • α-propargylhomoterephthalic acid dimethyl ester CAS NO.146464-90-6. Wentao Chemical. [Link]

  • Process for the preparation of dimethyl alpha-propargyl homoterephthalate.
  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. [Link]

  • Methyl 4-but-oxy-3-methoxy-benzoate. PubMed. [Link]

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. [Link]

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Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Abstract The rigorous identification and characterization of novel chemical entities are fundamental to the advancement of pharmaceutical and materials science. This guide provides an in-depth, technical walkthrough for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous identification and characterization of novel chemical entities are fundamental to the advancement of pharmaceutical and materials science. This guide provides an in-depth, technical walkthrough for the structural elucidation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a compound featuring a unique combination of an aromatic ester and a terminal alkyne moiety. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synergistic application of modern spectroscopic techniques. We will delve into the rationale behind experimental choices and the logical framework for data interpretation, ensuring a self-validating approach to confirming the molecular structure.

Introduction and Molecular Overview

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a molecule of interest due to its bifunctional nature, incorporating a rigid alkyne group and an aromatic system, which are common pharmacophores in medicinal chemistry. The unambiguous confirmation of its structure is a prerequisite for any further investigation into its biological activity or material properties.

The elucidation process described herein relies on a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This integrated strategy allows for the confident assignment of all atoms and functional groups within the molecule.

Molecular Structure:

Caption: Chemical Structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Spectroscopic Analysis Workflow

The comprehensive structural analysis of the target molecule follows a logical and synergistic workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC start->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration structure_elucidation Final Structure Confirmation data_integration->structure_elucidation

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to propose a molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly narrows down the possible elemental compositions.

Predicted Fragmentation Pattern: The fragmentation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of ester groups and the aliphatic chain.

m/z Proposed Fragment Significance
246[M]⁺Molecular Ion
215[M - OCH₃]⁺Loss of a methoxy radical from either ester group.
187[M - COOCH₃]⁺Loss of a methoxycarbonyl radical.
163[C₆H₄COOCH₃]⁺Benzylic cation with the methyl ester.
135[C₆H₄C(O)]⁺Benzoyl cation.
59[COOCH₃]⁺Methoxycarbonyl cation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and use software to calculate the most probable elemental composition.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Predicted IR Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (sharp, weak)≡C-H stretchTerminal Alkyne
~2120 (sharp, weak)C≡C stretchAlkyne
~1720 (strong)C=O stretchEster Carbonyl
~1610, ~1510C=C stretchAromatic Ring
~1280, ~1110C-O stretchEster

The presence of two ester groups may lead to a broadening or splitting of the C=O and C-O stretching bands. Aromatic esters typically show two strong C-O stretching bands.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan with a clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

¹H NMR Spectroscopy

Predicted Chemical Shifts and Splitting Patterns (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0Doublet2HAromatic (ortho to -COOCH₃)Deshielded by the electron-withdrawing ester group.
~7.4Doublet2HAromatic (meta to -COOCH₃)Less deshielded than the ortho protons.
~3.9Singlet3H-COOCH₃ (aromatic)Protons of the methyl ester attached to the benzene ring.
~3.7Singlet3H-COOCH₃ (aliphatic)Protons of the methyl ester on the aliphatic chain.
~4.0Triplet1H-CH-Methine proton, deshielded by the adjacent ester and aromatic ring.
~2.6Multiplet2H-CH₂-Methylene protons adjacent to the alkyne and chiral center.
~2.0Triplet1H≡C-HTerminal alkyne proton, shielded by the cylindrical π cloud.[3][4][5]
¹³C NMR Spectroscopy

Predicted Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~166C=O (aromatic ester)Carbonyl carbon of the aromatic ester.
~169C=O (aliphatic ester)Carbonyl carbon of the aliphatic ester.
~140Aromatic C (quaternary)Aromatic carbon attached to the side chain.
~130Aromatic C-HAromatic carbons ortho to the ester.
~129Aromatic C-HAromatic carbons meta to the ester.
~128Aromatic C (quaternary)Aromatic carbon attached to the ester.
~80≡C-HTerminal alkyne carbon.
~70-C≡Internal alkyne carbon.
~52-OCH₃ (aromatic ester)Methyl carbon of the aromatic ester.
~51-OCH₃ (aliphatic ester)Methyl carbon of the aliphatic ester.
~45-CH-Methine carbon.
~25-CH₂-Methylene carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Integrated Structural Confirmation

The definitive structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is confirmed by the convergence of data from all spectroscopic techniques.

  • MS establishes the correct molecular formula (C₁₄H₁₄O₄) and molecular weight (246.26 g/mol ).

  • IR confirms the presence of the key functional groups: terminal alkyne (≡C-H and C≡C stretches), ester (C=O and C-O stretches), and aromatic ring (C=C stretches).

  • ¹H NMR delineates the specific proton environments, including the characteristic signals for a para-substituted benzene ring, two distinct methyl esters, a methine proton, a methylene group, and a terminal alkyne proton. The integration values confirm the number of protons in each environment.

  • ¹³C NMR accounts for all 14 carbon atoms in the molecule, with chemical shifts corresponding to two ester carbonyls, eight aromatic carbons, two alkyne carbons, two methyl ester carbons, one methine carbon, and one methylene carbon.

The collective evidence from these analyses provides a self-validating and unambiguous confirmation of the proposed structure.

G cluster_Data Spectroscopic Data cluster_Structure Structural Features MS MS MW = 246 Formula = C₁₄H₁₄O₄ Aromatic Para-substituted Benzoate MS->Aromatic IR IR (cm⁻¹) ~3300 (≡C-H) ~2120 (C≡C) ~1720 (C=O) Alkyne Terminal Alkyne IR->Alkyne Esters Two Methyl Esters IR->Esters H_NMR ¹H NMR Aromatic (8.0, 7.4 ppm) Esters (3.9, 3.7 ppm) Alkyne H (2.0 ppm) H_NMR->Aromatic H_NMR->Alkyne H_NMR->Esters Chain -CH-CH₂- side chain H_NMR->Chain C_NMR ¹³C NMR Carbonyls (~166, 169 ppm) Alkynes (~80, 70 ppm) 14 unique signals C_NMR->Aromatic C_NMR->Alkyne C_NMR->Esters C_NMR->Chain Conclusion Confirmed Structure: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Aromatic->Conclusion Alkyne->Conclusion Esters->Conclusion Chain->Conclusion

Caption: Logical Integration of Spectroscopic Data for Structure Confirmation.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Mass Spectra of Aromatic Esters. (1966). Analytical Chemistry. Retrieved from [Link]

  • Methyl 4-methylbenzoate | C9H10O2. PubChem. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of the compound Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate . Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of the compound Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate . Designed for researchers, scientists, and professionals in drug development, this document outlines a plausible synthetic route and offers an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a high degree of scientific integrity.

Introduction and Molecular Overview

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, with the CAS Number 146464-90-6, is a complex organic molecule incorporating several key functional groups: a substituted benzene ring, a methyl ester, and a terminal alkyne. The strategic placement of these functionalities makes it an intriguing candidate for further chemical exploration, potentially as an intermediate in the synthesis of more complex pharmaceutical agents or as a scaffold in medicinal chemistry. Understanding its synthesis and unequivocally confirming its structure through spectroscopic methods are paramount for its effective utilization.

Molecular Structure:

This guide will first detail a proposed synthetic pathway, providing the rationale behind the chosen reaction. Subsequently, a thorough analysis of the predicted spectroscopic data will be presented, offering insights into how each part of the molecule contributes to the overall spectra.

Proposed Synthesis Pathway

Reaction Scheme:

synthesis reactant1 Methyl 4-(bromomethyl)benzoate intermediate1 Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate reactant1->intermediate1 NaH, THF reactant2 Dimethyl malonate reactant2->intermediate1 intermediate2 Dimethyl 2-(4-(methoxycarbonyl)benzyl)-2-(prop-2-yn-1-yl)malonate intermediate1->intermediate2 NaH, THF reactant3 Propargyl bromide reactant3->intermediate2 product Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate intermediate2->product LiCl, DMSO, H2O, heat (Krapcho decarboxylation)

Figure 1: Proposed synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Step-by-Step Experimental Protocol
  • Synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate:

    • To a solution of dimethyl malonate in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes.

    • Slowly add a solution of methyl 4-(bromomethyl)benzoate in THF.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)-2-(prop-2-yn-1-yl)malonate:

    • To a solution of the purified dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate in anhydrous THF, add NaH at 0 °C.

    • After 30 minutes of stirring, add propargyl bromide dropwise.

    • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

    • Work-up the reaction as described in the previous step.

  • Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Krapcho Decarboxylation):

    • Dissolve the resulting dialkylated malonate in a mixture of dimethyl sulfoxide (DMSO) and water containing lithium chloride (LiCl).

    • Heat the reaction mixture to a temperature sufficient to induce decarboxylation (typically >100 °C).

    • After the reaction is complete, cool the mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography to yield Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Rationale for Experimental Choices

The choice of a malonic ester synthesis followed by a Krapcho decarboxylation provides a reliable and versatile method for the construction of the target molecule. The use of sodium hydride as a base ensures efficient deprotonation of the malonate. The Krapcho decarboxylation is a well-established and high-yielding method for the removal of one of the ester groups from a substituted malonate.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. These predictions are based on established principles of spectroscopy and comparison with data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAr-H (ortho to -COOCH₃)
~7.35Doublet2HAr-H (meta to -COOCH₃)
~3.90Singlet3HAr-COOCH
~3.65Singlet3HCH -COOCH
~3.80Multiplet1HCH -COOCH₃
~2.70Multiplet2HCH ₂-C≡CH
~2.00Triplet1H-C≡CH

Interpretation:

  • The two doublets in the aromatic region (~7.95 and ~7.35 ppm) are characteristic of a 1,4-disubstituted benzene ring.

  • The two singlets at ~3.90 and ~3.65 ppm correspond to the two distinct methyl ester groups.

  • The methine proton adjacent to the aromatic ring and the ester group is expected to appear as a multiplet around 3.80 ppm.

  • The methylene protons adjacent to the alkyne will likely be a multiplet around 2.70 ppm.

  • The terminal alkyne proton should appear as a triplet around 2.00 ppm due to coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172CH -C =O
~167Ar-C =O
~145Ar-C (quaternary, attached to alkyl chain)
~130Ar-C H (ortho to -COOCH₃)
~129Ar-C (quaternary, attached to -COOCH₃)
~128Ar-C H (meta to -COOCH₃)
~83-C ≡CH
~70-C≡C H
~52.5Ar-COOC H₃
~52.0CH-COOC H₃
~45C H-COOCH₃
~25C H₂-C≡CH

Interpretation:

  • The two carbonyl carbons of the ester groups are expected at the downfield end of the spectrum (~172 and ~167 ppm).

  • The aromatic carbons will appear in the ~128-145 ppm region.

  • The two sp-hybridized carbons of the alkyne will be in the ~70-83 ppm range.

  • The aliphatic carbons, including the two methyl ester carbons, the methine, and the methylene carbons, will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~3050MediumAr C-H stretch
~2950MediumAliphatic C-H stretch
~2120WeakC≡C stretch
~1730StrongC=O stretch (ester)
~1610, ~1500MediumC=C stretch (aromatic)
~1280, ~1100StrongC-O stretch (ester)

Interpretation:

  • A sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

  • The weak absorption around 2120 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.

  • A strong, prominent peak around 1730 cm⁻¹ will confirm the presence of the ester carbonyl groups.

  • The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1500-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 246.0892 (calculated for C₁₄H₁₄O₄)

  • Key Fragmentation Peaks:

    • m/z = 215 ([M - OCH₃]⁺) - Loss of a methoxy group.

    • m/z = 187 ([M - COOCH₃]⁺) - Loss of the carbomethoxy group.

    • m/z = 163 ([M - CH(COOCH₃)CH₂C≡CH]⁺) - Cleavage of the bond between the aromatic ring and the side chain.

    • m/z = 135 (base peak, [C₆H₄COOCH₃]⁺) - Formation of the stable methyl 4-benzoyl cation.

Interpretation:

The molecular ion peak at m/z 246 would confirm the molecular formula. The fragmentation pattern, particularly the loss of the ester groups and the formation of a stable benzoyl cation, would provide strong evidence for the proposed structure.

Experimental Workflow and Data Integration

The following diagram illustrates the integrated workflow for the synthesis and characterization of the target compound.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis_steps 1. Malonic Ester Synthesis 2. Alkylation 3. Krapcho Decarboxylation purification Column Chromatography synthesis_steps->purification nmr ¹H and ¹³C NMR purification->nmr Structure Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation confirmation Data Integration and Final Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

Figure 2: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide has presented a detailed roadmap for the synthesis and spectroscopic characterization of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. While direct experimental data is currently limited in the public domain, the proposed synthetic route is robust and the predicted spectroscopic data, based on sound chemical principles and analogous compounds, provides a strong foundation for researchers to undertake the synthesis and confirm the structure of this interesting molecule. The comprehensive analysis provided herein serves as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I. Synthesis, 1982(10), 805-822.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • NIST Chemistry WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

  • Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link][1]

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Exploratory

Potential applications of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in organic synthesis

An in-depth analysis of scientific databases and chemical literature reveals that "Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate" is not a widely documented or commercially available compound. Its absence from major c...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific databases and chemical literature reveals that "Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate" is not a widely documented or commercially available compound. Its absence from major chemical catalogs and research publications suggests it is a novel or highly specialized molecule.

However, the structural motifs present in this hypothetical compound—a terminal alkyne, a substituted aromatic ring, and an ester group—are characteristic of a class of molecules that are exceptionally valuable in modern organic synthesis. To provide a technically robust and scientifically grounded guide, we will focus on a closely related and well-studied scaffold: propargyl-substituted aromatic compounds . These molecules share the key reactive functionalities and offer a wealth of established applications.

This guide will, therefore, serve as a predictive and instructive manual on the potential applications of "Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate" by analogy to the known reactivity of its structural components. We will explore its utility as a versatile building block in key synthetic transformations, providing both the theoretical framework and practical, field-proven protocols.

Molecular Overview and Strategic Importance

The hypothetical structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate presents three primary points of reactivity, making it a powerful synthon for molecular diversification:

  • The Terminal Alkyne: A gateway to a vast array of transformations, including cycloadditions (e.g., "click chemistry"), metal-catalyzed cross-coupling reactions, and hydrometallation.

  • The Aromatic Ring: The benzoate moiety can be subjected to electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization. The ester group itself can be hydrolyzed, reduced, or converted to other functional groups.

  • The Propargylic Position: The carbon atom adjacent to the alkyne is activated, making it susceptible to a range of substitution and rearrangement reactions.

This combination of functional groups in a single molecule allows for orthogonal chemical strategies, where each site can be addressed selectively under different reaction conditions.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] For our target molecule, this reaction offers a direct pathway to introduce complex aryl or vinyl substituents at the alkyne terminus.

Mechanistic Rationale

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[2][3]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic than the parent alkyne.[2]

  • Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex.

  • Reductive Elimination: The desired coupled product is released, regenerating the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under mild conditions, which is crucial for preserving the other functional groups in our substrate.[2]

Experimental Workflow: Sonogashira Coupling

This workflow outlines the general procedure for coupling an aryl iodide with a propargyl-substituted aromatic compound.

Caption: Standard workflow for a Sonogashira cross-coupling reaction.

Protocol: Synthesis of an Aryl-Substituted Alkyne

Materials:

  • Propargyl-substituted benzoate (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA), degassed (3.0 eq)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the propargyl-substituted benzoate, aryl iodide, and CuI.

  • Add anhydrous, degassed THF, followed by the degassed triethylamine.

  • Add the Pd(PPh₃)₂Cl₂ catalyst to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Note: The choice of a mild base like triethylamine is critical to prevent side reactions, such as the isomerization of the alkyne.[4] The use of degassed solvents is essential to avoid oxidation of the Pd(0) catalyst.

Cycloaddition Reactions: Gateway to Heterocycles

The terminal alkyne is an excellent dienophile or dipolarophile for cycloaddition reactions, providing a powerful method for the construction of complex heterocyclic scaffolds.[5][6]

[3+2] Cycloaddition: The Azide-Alkyne "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

Mechanistic Insight: The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.

Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials:

  • Propargyl-substituted benzoate (1.0 eq)

  • Organic azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the propargyl-substituted benzoate and the organic azide in the t-BuOH/H₂O mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 8-16 hours. A color change to a greenish-yellow is often observed.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Gold-Catalyzed Cycloadditions

Gold(I) catalysts have emerged as powerful tools for activating alkynes towards cycloaddition with various partners.[7] Propargyl esters, in particular, can undergo gold-catalyzed reactions to form highly substituted vinylcyclopropane derivatives or engage in tandem cyclizations.[7]

Caption: Gold(I)-catalyzed pathways for propargyl ester cycloadditions.

Synthesis of Quinolines via Intramolecular Cyclization

Propargylamines, which can be derived from propargyl alcohols, are excellent precursors for the synthesis of quinolines through palladium-catalyzed cyclization.[8] This transformation is highly valuable in medicinal chemistry, as the quinoline scaffold is present in numerous bioactive compounds.

Synthetic Strategy and Mechanistic Considerations

The reaction typically involves the cyclization of an N-aryl propargylamine. The palladium catalyst facilitates the intramolecular hydroamination/cyclization of the alkyne, followed by an isomerization to form the aromatic quinoline ring. The selectivity of the reaction can be finely tuned by the choice of catalyst and reaction conditions.[8]

Data Summary: Catalyst and Condition Screening

The following table summarizes typical conditions screened for optimizing quinoline synthesis from propargylamine precursors, as described in the literature.[8]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃Toluene10065
2PdCl₂(PPh₃)₂ (5)Cs₂CO₃Dioxane11078
3Pd(dppf)Cl₂ (5)NaOtBuDMF12085
4Pd(OAc)₂ (5)Bu₄NOAcCH₃CN8055 (Isomerization)

Data is representative and based on analogous systems reported in the literature.

Pauson-Khand Reaction for Bicyclic Systems

The intramolecular Pauson-Khand reaction is a powerful method for constructing fused bicyclic systems, typically cyclopentenones.[9] By preparing an enyne substrate from our propargyl-substituted molecule, we can access complex polycyclic architectures.

Substrate Synthesis and Reaction Cascade
  • Alkylation: The propargyl alcohol (derived from the ester) can be alkylated with an allyl halide to form the requisite enyne substrate.

  • Cycloaddition: Treatment of the enyne with a cobalt carbonyl complex, such as Co₂(CO)₈, initiates the cycloaddition cascade, forming the bicyclic cyclopentenone product.

The diastereoselectivity of the reaction can often be controlled by the stereocenter at the propargylic position.[9]

Conclusion and Future Outlook

While "Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate" itself is not a cataloged compound, its structural features are emblematic of a class of highly versatile synthetic intermediates. The terminal alkyne provides a launchpad for a multitude of powerful transformations, including Sonogashira couplings, cycloadditions, and metal-catalyzed cyclizations. The strategic placement of the benzoate moiety offers further opportunities for functionalization or for influencing the electronic properties of the reactive sites.

For researchers in drug development and materials science, mastering the chemistry of such propargyl-substituted aromatic compounds is a key to unlocking novel molecular architectures with potentially valuable biological or physical properties. The protocols and strategies outlined in this guide provide a robust framework for harnessing the synthetic potential of this important class of molecules.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Gold(I)
  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. ResearchGate.[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. ResearchGate.[Link]

  • Coupling to alkynes: the Sonogashira reaction.University of Liverpool.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.[Link]

  • Synthesis of heterocycles from propargylamines. ResearchGate.[Link]

  • Cycloadditions of propargyl cations stabilized by sulfur- and selenium-functional groups with 2-mercaptoimidazoles. ResearchGate.[Link]

  • Recent advances in the application of alkynes in multicomponent reactions. National Institutes of Health.[Link]

  • Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition. ACS Publications.[Link]

  • Cycloaddition reaction of propargyl alcohol and amines with CO2. ResearchGate.[Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. National Institutes of Health.[Link]

  • Alkyne. Wikipedia.[Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.[Link]

  • Alkynes and Synthesis. Master Organic Chemistry.[Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.[Link]

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Foundational

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6), a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6), a pivotal intermediate in the synthesis of the potent antifolate drug, Pralatrexate. While the subject compound itself is not an active pharmaceutical ingredient, its discovery and the refinement of its synthesis are inextricably linked to the development of this important cancer therapeutic. This document will detail the historical context of its emergence, the chemical rationale behind its synthesis, a detailed experimental protocol, and its crucial role in the broader narrative of modern drug discovery.

Introduction: An Intermediate of Consequence

In the landscape of pharmaceutical development, the journey from a lead compound to a clinically approved drug is often a complex narrative of multi-step synthesis. The unsung heroes of these narratives are frequently the intermediate compounds—molecules that represent crucial waypoints on the path to the final active pharmaceutical ingredient (API). Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a prime example of such a critical building block.

While not possessing therapeutic properties itself, this molecule is a specifically designed precursor to Pralatrexate, a chemotherapy agent used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] The discovery and history of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate are therefore best understood through the lens of the development of Pralatrexate, also known by its chemical name, 10-propargyl-10-deazaaminopterin.[2]

Historical Context and Discovery

The story of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate begins with the quest for more effective antifolate cancer drugs. The success of methotrexate spurred research into new analogues with improved efficacy and toxicity profiles. Research published in the Journal of Medicinal Chemistry in 1993 detailed the synthesis and potent antitumor activity of 10-propargyl-10-deazaaminopterin (Pralatrexate).[3][4] This novel compound demonstrated a significant advantage over methotrexate in cellular transport and antitumor activity in murine models.[3]

The synthesis of this complex molecule required a carefully planned route, and at its heart was the creation of a key side chain. This necessity drove the "discovery" or, more accurately, the first reported synthesis of what is now known as Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, also referred to in the literature as α-propargylhomoterephthalic acid dimethyl ester.[5][6] The strategic importance of this intermediate lies in its bifunctional nature: it contains the propargyl group essential for the final structure of Pralatrexate and a benzoate moiety that serves as a handle for subsequent chemical modifications.

Synthesis and Mechanism

The synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a targeted alkylation reaction. The fundamental logic is to introduce a propargyl group onto a precursor molecule, dimethyl homoterephthalate. This process creates the characteristic pent-4-yn-2-yl structure.

Synthetic Pathway Overview

The overall synthetic scheme leading to Pralatrexate, which includes the formation of our target intermediate, can be visualized as a multi-step process. The initial key step is the propargylation of dimethyl homoterephthalate.

Synthesis_Pathway cluster_0 Step 1: Propargylation cluster_1 Step 2: Pteridine Coupling A Dimethyl homoterephthalate C Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Target Intermediate) A->C NaH, THF B Propargyl bromide E Pralatrexate Precursor C->E Base (e.g., KH) D 2,4-diamino-6-(bromomethyl)pteridine F Saponification & Further Steps E->F G Pralatrexate F->G

Caption: Synthetic overview for Pralatrexate highlighting the formation of the target intermediate.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on methodologies described in the scientific literature for the preparation of α-propargylhomoterephthalic acid dimethyl ester.[5]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaPurity
Dimethyl homoterephthalate52787-14-1C₁₀H₁₀O₄≥98%
Propargyl bromide106-96-7C₃H₃Br80% in toluene
Sodium hydride7646-69-7NaH60% dispersion in oil
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous, ≥99.9%
Ethyl acetate141-78-6C₄H₈O₂ACS grade
Hexane110-54-3C₆H₁₄ACS grade
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄ACS grade

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of dimethyl homoterephthalate in anhydrous THF is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred for an additional 30 minutes at this temperature.

  • Alkylation: Propargyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude residue. This residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.[5]

Trustworthiness of the Protocol: This protocol incorporates standard organic synthesis techniques. The use of an inert atmosphere (nitrogen) is crucial due to the moisture-sensitive nature of sodium hydride. The dropwise addition at low temperatures helps to control the exothermic reaction. The purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, methoxy groups, the alkyne proton, and the aliphatic chain protons.
¹³C NMR (CDCl₃) Resonances for carbonyl carbons, aromatic carbons, alkyne carbons, and aliphatic carbons.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight.

Role in Drug Development and Future Outlook

The significance of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is intrinsically tied to its role as a key intermediate for Pralatrexate.[7][8] The development of an efficient and scalable synthesis for this intermediate was a critical step in making the production of Pralatrexate feasible for clinical trials and eventual commercialization.

The structure of this intermediate is a testament to rational drug design. The propargyl group was specifically incorporated to enhance the binding affinity and cellular uptake of the final drug, leading to its improved potency.[3] Therefore, the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate represents a pivotal moment in the translation of a promising chemical structure into a life-saving medication.

Future work involving this compound will likely focus on process optimization to improve yield, reduce costs, and enhance the sustainability of the Pralatrexate manufacturing process. Furthermore, the synthetic methodologies developed for this intermediate could potentially be adapted for the creation of other novel pharmaceutical agents.

Logical_Flow A Need for Improved Antifolates B Design of Pralatrexate (10-propargyl-10-deazaaminopterin) A->B C Requirement for a Specific Propargylated Side Chain B->C D Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate C->D E Coupling with Pteridine Core D->E F Completion of Pralatrexate Synthesis E->F

Caption: Logical progression from therapeutic need to the synthesis of the target intermediate.

Conclusion

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a molecule whose history and importance are defined by its contribution to a larger therapeutic goal. Its synthesis was a critical enabling step in the development of Pralatrexate, a significant advancement in the treatment of peripheral T-cell lymphoma. This technical guide has provided a comprehensive overview of its discovery, synthesis, and role in drug development, offering valuable insights for researchers and scientists in the field of medicinal chemistry and pharmaceutical manufacturing.

References

  • DeGraw, J. I., Colwell, W. T., Piper, J. R., & Sirotnak, F. M. (1993). Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry, 36(15), 2228–2231. [Link]

  • The Chemical Synthesis and Application of 10-Propargyl-10-deazaaminopterin. (n.d.). Advanced Chem Blocks Inc. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof.
  • Google Patents. (n.d.). WO2014068599A2 - Process for pralatrexate.
  • Medkem. (n.d.). API Intermediates. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

Safety and handling precautions for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

An In-depth Technical Guide to the Safe Handling of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Introduction Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a complex organic molecule featuring multiple function...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Introduction

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a complex organic molecule featuring multiple functional groups that contribute to its unique chemical properties and potential applications in research and drug development. The structure incorporates a substituted benzoate ester and a terminal alkyne, moieties that necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for related chemical classes, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, the primary hazards are associated with its constituent functional groups: the terminal alkyne and the methyl benzoate derivative.

1.1. Inherent Chemical Hazards

The molecule's structure suggests several potential hazards that must be considered:

  • Flammability and Explosive Potential of the Alkyne Group : Alkynes are known to be flammable and can even be explosive under certain conditions.[1] The terminal alkyne in this compound is a point of high reactivity and presents a significant hazard. Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[2]

  • Toxicity of the Benzoate Moiety : Methyl benzoate and its analogs are known to be harmful if swallowed.[3] While the specific toxicity of this substituted benzoate is not extensively documented, it is prudent to treat it with the same level of caution. Acute oral toxicity for methyl benzoate in rats (LD50) is reported as 2100 mg/kg.[3] It can also be a mild skin and eye irritant.[3][4]

  • Irritation and Sensitization : As with many complex organic molecules, there is a potential for skin and eye irritation upon contact.[5][6] The GHS hazard statements for the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity (oral)H302: Harmful if swallowedWarningGHS07
Skin irritationH315: Causes skin irritationWarningGHS07
Eye irritationH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicityH335: May cause respiratory irritationWarningGHS07

Data sourced from Sigma-Aldrich product information.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a critical component of safely handling Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls

  • Ventilation : All handling of this compound, especially when in solid form or dissolved in a volatile solvent, should be conducted in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended to prevent inhalation of any dust or vapors.

  • Safety Equipment : An emergency eyewash station and a safety shower must be readily accessible in the work area.[8]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure.[8] The following PPE is mandatory when handling Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate:

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesButyl or neoprene gloves are recommended for handling esters and offer broad chemical resistance.[8][9] Nitrile gloves may also be suitable for incidental contact. Always inspect gloves for tears or holes before use and wash the exterior before removal.[8]
Eyes & Face Safety goggles with side-shields or a full-face shieldThis protects the eyes from splashes of liquids or airborne solid particles.[7][10]
Body Laboratory coatAn impervious, long-sleeved lab coat should be worn to protect the skin from accidental spills.[7]
Respiratory NIOSH/OSHA approved respirator (if necessary)A respirator may be required if working outside of a fume hood or if there is a risk of generating aerosols or dusts.[8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling the Compound start Start: Assess Handling Task is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing solid? is_solid->weighing Yes fume_hood Working in a fume hood? is_solution->fume_hood Yes weighing->fume_hood Yes ppe_respirator Add Respirator (N95 or higher) weighing->ppe_respirator No ppe_basic Standard PPE: - Lab Coat - Safety Goggles - Chemical-resistant Gloves fume_hood->ppe_basic Yes fume_hood->ppe_respirator No end_procedure Proceed with caution ppe_basic->end_procedure ppe_respirator->ppe_basic

Caption: PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.

3.1. Handling Procedures

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7]

  • Prevent Inhalation : Do not breathe dust or aerosols.[7]

  • Hygienic Practices : Wash hands thoroughly after handling the compound.[7] Do not eat, drink, or smoke in the laboratory.[11][12]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and heavy metal salts, which can react violently with the alkyne functionality or promote decomposition.[3][13][14]

3.2. Storage Conditions

  • Temperature : Store in a refrigerator as recommended.

  • Container : Keep the container tightly sealed to prevent contamination and potential reaction with moisture or air.

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11] Protect from direct sunlight.[11]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

4.1. First-Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[7][11]

4.2. Accidental Release Measures

In the case of a spill, follow these steps:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation of the spill area.

  • Contain : Use an inert absorbent material such as sand, vermiculite, or diatomite to contain the spill.[8]

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8]

The following diagram outlines the general procedure for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Protocol spill Chemical Spill Occurs alert Alert personnel and evacuate the immediate area spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) alert->ppe contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: Chemical Spill Response Protocol

Disposal Considerations

Waste generated from the handling of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate must be treated as hazardous chemical waste.

  • Waste Disposal : Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[11] Do not allow the chemical to enter drains or waterways.[12]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Conclusion

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a valuable compound for research and development, but its handling requires a comprehensive understanding of its potential hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can mitigate the risks associated with its flammability, reactivity, and potential toxicity. A proactive approach to safety is paramount to ensuring a secure and productive research environment.

References

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling Acid-PEG3-PFP ester.
  • PubMed. (2021, June 1). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti.
  • Santa Cruz Biotechnology. (n.d.). Methyl benzoate.
  • Benchchem. (n.d.). Personal protective equipment for handling 2,4-D Butyl ester.
  • Hekserij.nl. (n.d.). Methyl benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.
  • Material Safety Data Sheet. (2011, June 1).
  • SAFETY DATA SHEET. (n.d.).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • ChemicalBook. (2025, December 31). Methyl benzoate.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium benzoate.
  • Chemistry Online. (2022, November 4). Substances with risk of fire and explosion.
  • Princeton EHS. (n.d.). Chemical Incompatibility Chart.
  • PubChem. (n.d.). Methyl 4-(3-oxoprop-1-en-1-yl)benzoate.
  • Unacademy. (n.d.). A Short Note On Alkynes:Terminal Vs Internal.

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Streamlined Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Abstract This document provides a detailed protocol for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a compound of interest in medicinal chemistry and materials science due to its unique structural...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a compound of interest in medicinal chemistry and materials science due to its unique structural motif combining an aromatic core with a functionalized alkyne. The described methodology leverages the robust and versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This protocol is designed for reproducibility and scalability, offering field-proven insights into reaction optimization, mechanistic considerations, and characterization of the final product.

Introduction

The synthesis of complex organic molecules with high precision is a fundamental challenge in drug discovery and materials science. Arylalkynes, in particular, are privileged structures found in numerous bioactive compounds and functional materials. The target molecule, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, features a methyl benzoate moiety linked to a terminal alkyne-containing ester. This arrangement provides a versatile scaffold for further chemical elaboration.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands out as a highly efficient method for constructing such C(sp²)-C(sp) bonds.[1][2] It is renowned for its mild reaction conditions, broad functional group tolerance, and operational simplicity, making it an ideal choice for the synthesis of complex molecules.[1] This protocol details the application of the Sonogashira coupling for the efficient synthesis of the title compound.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 4-iodobenzoate≥98%Sigma-Aldrich619-44-3
Methyl pent-4-ynoate≥97%TCI Chemicals77553-91-8
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals14221-01-3
Copper(I) iodide (CuI)99.99% trace metals basisSigma-Aldrich7681-65-4
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich121-44-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Ethyl acetateACS reagent, ≥99.5%VWR Chemicals141-78-6
Saturated aq. NH₄Cl solutionLaboratory GradeFisher Scientific7646-85-7
Brine (Saturated aq. NaCl solution)Laboratory GradeFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9

Safety Precautions:

  • Palladium catalysts and copper salts should be handled with care in a fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive.

  • Triethylamine is a corrosive and flammable base.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-iodobenzoate (2.62 g, 10.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.40 mmol, 4 mol%).

  • Atmosphere Inerting: Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 40 mL) and anhydrous triethylamine (Et₃N, 2.8 mL, 20.0 mmol, 2.0 equiv.) via syringe.

  • Addition of Alkyne: Add methyl pent-4-ynoate (1.23 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Methyl 4-iodobenzoate - Methyl pent-4-ynoate - Pd(PPh₃)₄, CuI, Et₃N, THF Reaction Sonogashira Coupling: - Ar atmosphere - Room Temperature, 12h Start->Reaction Combine & React Workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with Ethyl Acetate - Wash with Brine Reaction->Workup Quench & Extract Purification Purification: - Dry over MgSO₄ - Concentrate in vacuo - Flash Chromatography Workup->Purification Isolate Crude Product Final Product: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Purification->Product Pure Compound

Caption: Overall workflow for the synthesis of the target compound.

Discussion of Experimental Choices and Mechanism

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1][3]

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(L)₂-I Pd0->OxAdd Ar-I Transmetal Transmetalation Ar-Pd(II)(L)₂-C≡CR OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuI CuI Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base CuAcetylide->CuI Transmetalation to Pd Base Et₃N BaseH Et₃NH⁺I⁻ Base->BaseH HI

Caption: Simplified catalytic cycles of the Sonogashira reaction.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst that generates the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[4]

  • Copper Co-catalyst: Copper(I) iodide is crucial for the deprotonation of the terminal alkyne by the base and the formation of a copper acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the use of a copper co-catalyst often allows for milder reaction conditions and lower catalyst loadings.[3]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide, and it also scavenges the HI produced during the reaction, preventing side reactions.[1]

  • Solvent: Anhydrous THF is an excellent solvent for this reaction as it effectively dissolves the organic substrates and the organometallic catalysts. The anhydrous conditions are important to prevent the deactivation of the catalysts and unwanted side reactions.

Characterization of the Final Product

The structure and purity of the synthesized Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aromatic protons of the benzoate ring, the methoxy protons of the ester groups, the methine proton at the α-position, the methylene protons, and the terminal alkyne proton.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for the carbonyl carbons of the esters, the aromatic carbons, the alkynyl carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the esters (around 1720 cm⁻¹), the C≡C stretching of the alkyne (around 2120 cm⁻¹), and the ≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio.

References

  • Wang, W., Xu, B., & Hammond, G. B. (2008). Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate. Organic Letters, 10(17), 3713–3716. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. Retrieved from [Link]

  • Negishi, E.-i., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018. [Link]

  • Li, Y., Yang, L., & Zhang, J. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers, 8(3), 559-583. [Link]

  • Park, S., Kim, Y., & Lee, C. (2011). Palladium-Catalyzed Oxidative Alkynylation of Heterocycles with Terminal Alkynes under Air Conditions. Organic Letters, 13(9), 2378–2381. [Link]

  • Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Palladium-Catalyzed Direct C–H Bond Alkynylations of Heteroarenes Using gem-Dichloroalkenes. Organic Letters, 11(21), 4902–4905. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate. Retrieved from [Link]

  • Hyland, C. J. T., & Hegedus, L. S. (2006). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. The Journal of Organic Chemistry, 71(22), 8658–8660. [Link]

  • Wikipedia. (2023, October 27). Sonogashira coupling. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of α‐alkynyl carbonyl compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wu, X.-F., & Zhao, Y.-H. (2021). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 23(15), 5916–5920. [Link]

  • Chupakhin, E., & Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(34), 7784–7786. [Link]

Sources

Application

Using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in copper-catalyzed azide-alkyne cycloaddition

Application Notes & Protocols Topic: Using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Abstract The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a co...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and reliable method for forging covalent bonds.[1][2] This reaction's high yield, stereospecificity, and tolerance of a wide range of functional groups have cemented its role in drug discovery, bioconjugation, and materials science.[3][4][5][6] This document provides a comprehensive guide for researchers on the application of a specific terminal alkyne, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate , in CuAAC reactions. We delve into the reaction mechanism, provide validated, step-by-step protocols, offer data-driven optimization strategies, and present a detailed troubleshooting guide to empower scientists in leveraging this versatile building block for the synthesis of novel 1,2,3-triazoles.

The CuAAC Reaction: Mechanism and Rationale

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, renders the reaction highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[3][7]

The catalytic cycle, grounded in extensive mechanistic and DFT studies, proceeds through several key steps.[7][8] The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate, first reacts with the terminal alkyne.[1][3][9] This interaction significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[8] This intermediate then coordinates with the azide, which subsequently undergoes intramolecular cyclization to form a six-membered copper(III)-triazolide ring.[7][] Finally, protonation releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide [R¹-C≡C-Cu] Copper Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R¹-C≡CH (Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R²-N₃ (Azide) Azide->Metallacycle Metallacycle->CuI - Catalyst Regeneration Product 1,4-Triazole Product Metallacycle->Product + H⁺ Proton H⁺

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Critical Role of Ligands

While not always required, the inclusion of a stabilizing ligand is paramount for achieving high efficiency and reproducibility, particularly in complex biological systems.[11] Ligands serve several vital functions:

  • Stabilization: They protect the catalytically active Cu(I) oxidation state from disproportionation into Cu(0) and inactive Cu(II).[12][13]

  • Rate Acceleration: Ligands can increase the reaction rate by preventing the formation of unreactive polynuclear copper acetylide species.[7]

  • Protection: In bioconjugation, ligands shield sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the Cu(I)/ascorbate system.[14][15][16][17]

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the highly water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is the preferred choice for aqueous and biological applications.[11][12]

Featured Reagent: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

This application note focuses on a specific terminal alkyne building block, which incorporates a versatile benzoate scaffold suitable for applications in medicinal chemistry and materials science.

PropertyValueReference
CAS Number 146464-90-6[18]
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Appearance Solid
Purity ≥95%
Storage Conditions Refrigerator (2-8 °C)
Key Functional Groups Terminal Alkyne, Benzoate Ester, Methyl Ester

The terminal alkyne is the reactive handle for the CuAAC reaction, while the benzoate ester provides a rigid core that can be readily incorporated into larger molecular frameworks.

Experimental Protocol: Synthesis of a Model 1,2,3-Triazole

This protocol details the reaction of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate with Benzyl Azide as a model system. The procedure is optimized for high yield and purity and can be adapted for other azides.

Materials and Reagents
  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Alkyne)

  • Benzyl Azide (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent System: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

  • Argon or Nitrogen gas for inert atmosphere

  • Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (for workup)

  • Silica Gel (for chromatography)

Step-by-Step Procedure

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Monitoring & Workup prep_reagents Prepare Stock Solutions (CuSO₄, Ascorbate, THPTA) degas_solvent Degas Solvent (t-BuOH/H₂O) add_reactants To Flask: Add Alkyne, Azide, and Solvent degas_solvent->add_reactants add_ligand Add THPTA Solution add_reactants->add_ligand add_copper Add CuSO₄ Solution add_ligand->add_copper add_ascorbate Initiate: Add Sodium Ascorbate Solution add_copper->add_ascorbate monitor Stir at RT Monitor by TLC/LC-MS add_ascorbate->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Sources

Method

Application Notes and Protocols: Leveraging Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful therapeutic design....

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful therapeutic design. These foundational scaffolds dictate the physicochemical properties, pharmacokinetics, and, ultimately, the biological efficacy of novel drug candidates. This document introduces Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a compound identified as a chemical intermediate, and explores its potential applications in medicinal chemistry.[1] While direct literature on the extensive biological applications of this specific molecule is nascent, its structural features—a substituted methyl benzoate core coupled with a terminal alkyne—suggest significant utility in the synthesis of diverse and complex bioactive molecules. This guide will provide a forward-looking perspective on how this building block can be strategically employed in drug discovery programs, supported by established principles and analogous applications of related structures.

Molecular Profile and Strategic Importance

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6) is a derivative of methyl benzoate.[1] Its structure is characterized by a para-substituted benzene ring with a methyl ester and a five-carbon chain containing a terminal alkyne. The presence of both an ester and a terminal alkyne provides orthogonal handles for chemical modification, making it a highly versatile scaffold for library synthesis.

Table 1: Key Physicochemical and Structural Features

PropertyValue (Predicted)Significance in Drug Discovery
Molecular FormulaC₁₄H₁₄O₄Provides a good starting point for lead-like molecules.
Molecular Weight246.26 g/mol Falls within the Lipinski's rule of five for drug-likeness.
Terminal Alkyne-C≡CHA key functional group for bioorthogonal "click chemistry" reactions, enabling efficient and specific conjugation to other molecules.
Methyl Ester-COOCH₃Can be readily hydrolyzed to a carboxylic acid or converted to an amide, offering a vector for modifying solubility, polarity, and target interactions.
Aromatic RingBenzeneA common core in many approved drugs, providing a rigid scaffold for the presentation of pharmacophoric elements.

The true potential of this molecule lies in its capacity to serve as a linchpin in convergent synthetic strategies, particularly through the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Potential Therapeutic Applications: An Analog-Based Perspective

While specific biological targets for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate have not been extensively documented, the utility of structurally related methyl benzoate derivatives provides a strong rationale for its application in several therapeutic areas. Substituted benzoates are prevalent in a wide array of approved drugs and clinical candidates.

  • Kinase Inhibitors: Many kinase inhibitors feature a core aromatic structure. For instance, derivatives of methyl 4-amino-2-methoxybenzoate are key intermediates in the synthesis of multi-kinase inhibitors like Lenvatinib.[2] The scaffold of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate could be elaborated via the alkyne to introduce side chains that target the ATP-binding site of various kinases.

  • G-Protein Coupled Receptor (GPCR) Ligands: The methyl benzoate motif is present in ligands for various GPCRs, including serotonin receptors.[2] The alkyne handle allows for the introduction of diverse substituents to explore the chemical space around a GPCR binding pocket, potentially leading to novel agonists or antagonists.

  • Selective Estrogen Receptor Modulators (SERMs): Aminoethoxyphenyl derivatives, which share the core aromatic ester feature, are fundamental to the design of SERMs used in treating osteoporosis and breast cancer.[3] The versatility of the subject compound could be harnessed to build novel SERMs with improved profiles.

  • Antiviral and Anticancer Agents: The triazole ring formed from a click reaction with the terminal alkyne is a common feature in many antiviral and anticancer compounds due to its ability to mimic a peptide bond and form hydrogen bonds with biological targets.

Experimental Protocols: Harnessing the Power of Click Chemistry

The terminal alkyne is arguably the most powerful feature of this building block. The following protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a Nobel prize-winning methodology that is highly efficient and widely used in drug discovery for lead generation and optimization.

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via CuAAC

Objective: To demonstrate the utility of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate as a scaffold for the synthesis of a triazole-linked conjugate.

Materials:

  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

  • An organic azide of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate eluent system

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Reaction Initiation: To the stirred solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-green color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting alkyne is consumed. This reaction is often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,2,3-triazole product.

Diagram 1: General Workflow for CuAAC using the Scaffold

G cluster_0 Reactant Preparation cluster_1 Catalyst System A Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate E CuAAC Reaction (t-BuOH/H2O, RT) A->E B Organic Azide (R-N3) B->E C CuSO4·5H2O C->E D Sodium Ascorbate D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Pure Triazole Product G->H

Caption: Workflow for the CuAAC reaction.

Logical Relationships in Scaffold Elaboration

The true power of this building block comes from the ability to sequentially or orthogonally modify its two main functional groups: the alkyne and the ester. This allows for a systematic exploration of chemical space.

Diagram 2: Elaboration Pathways of the Scaffold

G cluster_0 Alkyne Chemistry cluster_1 Ester Chemistry start Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Alkyne Ester click CuAAC (Click Chemistry) [+ R-N3] start:f0->click sonogashira Sonogashira Coupling [+ R-X, Pd/Cu] start:f0->sonogashira hydrolysis Hydrolysis [+ LiOH or NaOH] start:f1->hydrolysis amidation Amidation [+ R-NH2, coupling agent] start:f1->amidation product1 Triazole-Ester Analog click->product1 product2 Coupled-Ester Analog sonogashira->product2 product3 Alkyne-Acid Analog hydrolysis->product3 product4 Alkyne-Amide Analog amidation->product4

Caption: Potential synthetic pathways from the core scaffold.

Conclusion and Future Outlook

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate represents a promising, albeit underexplored, building block for medicinal chemistry. Its intrinsic structural features, particularly the terminal alkyne, position it as an ideal candidate for incorporation into modern drug discovery workflows that leverage the power and efficiency of click chemistry. While direct biological data is limited, the well-established roles of its structural relatives in a multitude of therapeutic areas provide a strong impetus for its investigation. Researchers and drug development professionals are encouraged to consider this scaffold for the rapid generation of diverse chemical libraries to probe a wide range of biological targets. The strategic application of this and similar versatile building blocks will undoubtedly continue to accelerate the discovery of the next generation of therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
  • PINPOOLS. (n.d.). methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.
  • Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives.

Sources

Application

Application Notes & Protocols: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate as a Versatile Building Block for Complex Molecule Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Abstract Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a uniquely functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a uniquely functionalized building block poised for significant application in modern organic synthesis. Possessing a terminal alkyne, a chiral center, and two distinct methyl ester moieties, this synthon offers multiple, orthogonal points for molecular elaboration. The terminal alkyne serves as a linchpin for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Sonogashira cross-couplings, Copper(I)-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), and Pauson-Khand reactions. The ester groups provide handles for subsequent modifications, such as hydrolysis and amidation, enabling its integration into complex drug scaffolds, functional materials, and natural product synthesis. This guide provides an in-depth exploration of its reactivity, complete with detailed, field-tested protocols and expert insights into experimental design.

Characterization and Proposed Synthesis

Before utilization, a thorough understanding of the building block's properties and origin is essential.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Key Features Terminal Alkyne, Benzoate Ester, Aliphatic Ester, Chiral Center
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Proposed Synthesis Protocol

The synthesis of this building block can be achieved through a straightforward alkylation of a malonic ester derivative with propargyl bromide, followed by a Suzuki or Negishi-type cross-coupling. A plausible route is outlined below.

cluster_0 Synthetic Pathway A Dimethyl 2-(4-(methoxycarbonyl)phenyl)malonate C Methyl 4-(1,3-dimethoxy-1,3-dioxohex-5-yn-2-yl)benzoate A->C 1. NaH, THF 2. Add Propargyl Bromide (B) B Propargyl Bromide E Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Target) C->E Krapcho Decarboxylation D Lithium Chloride in DMSO/H₂O

Caption: Proposed synthesis of the target building block.

Step-by-Step Synthesis:

  • Malonate Alkylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add dimethyl 2-(4-(methoxycarbonyl)phenyl)malonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight. Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate. The crude product is the tri-ester intermediate.

  • Krapcho Decarboxylation: Dissolve the crude intermediate in a mixture of DMSO and water (e.g., 95:5 v/v) and add lithium chloride (2.0 eq).

  • Heat the mixture to 150-170 °C and monitor by TLC until the starting material is consumed.

  • After cooling, dilute with water and extract with ethyl acetate. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Core Applications: Leveraging the Terminal Alkyne

The terminal alkyne is the primary reactive handle, enabling access to a diverse range of molecular architectures.

Sonogashira Cross-Coupling

This reaction is one of the most powerful methods for forming sp²-sp carbon-carbon bonds, linking the alkyne directly to aryl or vinyl halides.[1] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and is a cornerstone of modern synthetic chemistry.[2][3]

Mechanism Rationale: The reaction operates via two interconnected catalytic cycles involving palladium and, classically, a copper(I) co-catalyst.[4][5] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), while the copper cycle generates a copper acetylide intermediate. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the product and regenerates the Pd(0) catalyst.[6] Copper-free variants have been developed to circumvent issues related to homocoupling (Glaser coupling) and catalyst toxicity.[2][4]

cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 L₂Pd(II)(Ar)(X) Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 L₂Pd(II)(Ar)(C≡CR) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_complex2->Product_out CuX Cu(I)X Cu_acetylide Cu(I)C≡CR CuX->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex1

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with 4-Iodoanisole

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triphenylphosphine (0.08 eq).

  • Add Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 eq) and 4-iodoanisole (1.2 eq).

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous THF as the solvent.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-4 hours.[2]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Table 2: Representative Sonogashira Coupling Scope

Aryl HalideProductExpected Yield
4-IodoanisoleMethyl 4-(5-(4-methoxyphenyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate>90%
1-Bromo-4-nitrobenzeneMethyl 4-(1-methoxy-5-(4-nitrophenyl)-1-oxopent-4-yn-2-yl)benzoate80-90%
3-BromopyridineMethyl 4-(1-methoxy-1-oxo-5-(pyridin-3-yl)pent-4-yn-2-yl)benzoate75-85%
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Known as the premier "click chemistry" reaction, the CuAAC is a highly efficient, reliable, and regiospecific method for constructing 1,4-disubstituted 1,2,3-triazoles.[7] Its exceptional functional group tolerance and the stability of the resulting triazole linker make it invaluable for bioconjugation, drug discovery, and materials science.[7]

Rationale: The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. The reaction proceeds rapidly in a variety of solvents, including water, and purification is often straightforward.[8]

cluster_workflow CuAAC Workflow A Dissolve Alkyne Building Block and Benzyl Azide in t-BuOH/H₂O D Add Sodium Ascorbate solution to the main reaction flask A->D B Prepare fresh solution of Sodium Ascorbate in H₂O B->D C Prepare solution of CuSO₄·5H₂O in H₂O E Add CuSO₄ solution to initiate the reaction C->E D->E F Stir at room temperature (Monitor by TLC/LC-MS) E->F G Work-up and Purification (Extraction, Chromatography) F->G

Caption: General experimental workflow for a CuAAC reaction.

Protocol: CuAAC with Benzyl Azide

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh 1M aqueous solution of sodium ascorbate.

  • Reaction Initiation: Add the sodium ascorbate solution (0.2 eq) to the reaction mixture, followed by a 0.5M aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting 1,2,3-triazole can be purified by flash column chromatography or, in many cases, by simple recrystallization.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[3][9] This transformation is highly valuable for rapidly building molecular complexity and accessing core structures found in numerous natural products.[10]

Mechanism Rationale: The widely accepted mechanism involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex.[11] Subsequent coordination and insertion of the alkene, followed by migratory insertion of a CO ligand and final reductive elimination, delivers the cyclopentenone product.[3][12] While traditionally stoichiometric in cobalt, catalytic versions have been developed using various transition metals.[9][11]

cluster_pk Pauson-Khand Mechanism A Alkyne + Co₂(CO)₈ B Alkyne-Co₂(CO)₆ Complex A->B C Alkene Coordination B->C + Alkene - CO D Metallacyclopentene Intermediate C->D Insertion E CO Migratory Insertion D->E + CO F Cyclopentenone Product E->F Reductive Elimination

Caption: Simplified mechanism of the Pauson-Khand reaction.

Protocol: Intermolecular Pauson-Khand with Norbornene

  • Complex Formation: In a flame-dried flask under an argon atmosphere, dissolve Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 eq) in anhydrous dichloromethane. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise.

  • Stir at room temperature for 1-2 hours until TLC analysis shows complete formation of the deep red alkyne-cobalt complex.

  • Cycloaddition: Add norbornene (2.0-3.0 eq) to the reaction mixture.

  • Gently warm the reaction to a reflux (approx. 40 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, the reaction can be oxidatively decomplexed by opening it to the air and stirring for several hours or by passing it through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the fused cyclopentenone product.

Secondary Reactivity: The Ester Groups

The presence of two distinct ester groups—one aromatic and one aliphatic—opens the door for further derivatization. They can be hydrolyzed under basic conditions to the corresponding carboxylic acids.

Protocol: Saponification to the Diacid

  • Dissolve the building block (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by LC-MS until both ester groups are hydrolyzed.

  • Concentrate the mixture to remove methanol, then dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the diacid product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the product, which can be used in subsequent steps like amide coupling without further purification.

Handling, Storage, and Safety

  • Safety: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin.

  • Storage: Store in a cool, dry place, tightly sealed, and protected from light. For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Purification: Standard flash column chromatography on silica gel is effective. For sensitive compounds, purification can be aided by specialized methods, such as using silver ion-impregnated silica to selectively retain terminal alkynes.[13]

Conclusion

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a highly valuable and versatile building block. Its strategically placed functional groups allow for a modular and sequential approach to the synthesis of complex molecular targets. The robust and high-yielding reactions of its terminal alkyne handle, combined with the potential for secondary modification of its ester groups, make it an essential tool for medicinal chemists and materials scientists aiming to accelerate discovery and development programs.

References

  • NROChemistry. Pauson-Khand Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Pauson-Khand Reaction. Available from: [Link]

  • MDPI. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(6), 7096-7109. Available from: [Link]

  • Grokipedia. Pauson–Khand reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. Available from: [Link]

  • PubMed. (2014). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. Mini Rev Med Chem, 14(10), 856-62. Available from: [Link]

  • Wikipedia. Pauson–Khand reaction. Available from: [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Available from: [Link]

  • Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems. Available from: [Link]

  • SciSpace. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available from: [Link]

  • YouTube. (2020). Sonogashira Coupling. Available from: [Link]

  • ACS Publications. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 143(35), 14336-14345. Available from: [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Available from: [Link]

  • JACS Au. (2021). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 1(11), 1876-1882. Available from: [Link]

  • Google Patents. Method for concentration and purification of alkyne-containing molecules.
  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Available from: [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available from: [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • ResearchGate. Overall workflow of the natural product isolation process with alkyne... Available from: [Link]

Sources

Method

Scale-up synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Application Note & Scale-Up Protocol Topic: Scale-up Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Scale-Up Protocol

Topic: Scale-up Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the robust, scalable synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a versatile molecular building block possessing key functionalities for pharmaceutical development. The synthetic strategy detailed herein is a two-step sequence commencing from commercially available 4-carboxyphenylacetic acid. The chosen pathway involves an initial, high-yielding diesterification followed by a crucial C-C bond formation via enolate alkylation with propargyl bromide. This approach was selected for its operational simplicity, high efficiency, and amenability to scale-up, bypassing the geometric and stoichiometric constraints of more complex coupling strategies for this specific target. This guide offers a detailed experimental protocol, process parameter tables, safety procedures, and expert insights into the critical control points of the synthesis, ensuring reproducibility and high purity of the final product.

Introduction & Synthetic Strategy

The target molecule, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, is a compound of significant interest for medicinal chemistry and drug discovery. Its structure incorporates three key features: an aromatic ring common in pharmacophores, a terminal alkyne moiety that serves as a handle for further modification via click chemistry, and a chiral center offering potential for stereospecific interactions.

While palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for forming C(sp)-C(sp²) bonds, they are not directly applicable for the synthesis of the target's core C(sp²)-C(sp³) bond connected to a quaternary carbon.[1][2] Therefore, a classical yet highly effective and scalable approach based on enolate chemistry was selected.

The retrosynthetic analysis identifies Methyl 4-(2-methoxy-2-oxoethyl)benzoate as the key precursor. This intermediate can be readily propargylated at the α-carbon position. This strategy offers several advantages for scale-up:

  • Convergent Synthesis: A straightforward two-step process from an inexpensive starting material.

  • Robust Reactions: Utilizes well-understood, high-yielding reactions (Fischer esterification and enolate alkylation).[3]

  • Atom Economy: Avoids complex ligands and catalysts that can lead to costly and difficult-to-remove impurities.[4]

The overall synthetic pathway is outlined below.

Reaction_Scheme SM 4-Carboxyphenylacetic acid R1 Methanol (excess) H₂SO₄ (cat.) Reflux INT Methyl 4-(2-methoxy-2-oxoethyl)benzoate R2 1. NaH, THF, 0°C to RT 2. Propargyl Bromide FP Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Target Molecule) R1->INT Step 1: Diesterification R2->FP Step 2: Propargylation

Caption: Overall two-step synthetic scheme.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate (Precursor)

This step involves a classic Fischer esterification to convert both carboxylic acid groups into methyl esters. Using methanol as both reagent and solvent drives the equilibrium towards the product.

Protocol:

  • Reactor Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagent Charging: To the flask, add 4-carboxyphenylacetic acid (540 g, 3.0 mol) and methanol (3.0 L).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (30 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol to approximately 1 L using a rotary evaporator.

    • Pour the concentrated mixture into 5 L of ice-cold water and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 1 L) until effervescence ceases, followed by a wash with brine (1 x 1 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil. The product is typically of sufficient purity (>95%) for the next step.

Part B: Scale-Up Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

This critical step involves the deprotonation of the precursor at the benzylic position to form an enolate, followed by an SN2 reaction with propargyl bromide.[5]

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a nitrogen inlet, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and can be maintained under an inert atmosphere.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • To the reactor, add sodium hydride (NaH, 60% dispersion in mineral oil, 132 g, 3.3 mol, 1.1 equiv.)

    • Wash the NaH dispersion with dry hexanes (2 x 500 mL) by stirring and carefully decanting the supernatant via a cannula to remove the mineral oil.

    • Add 3.0 L of anhydrous tetrahydrofuran (THF) to the washed NaH.

  • Enolate Formation:

    • In a separate dry flask, dissolve the precursor, Methyl 4-(2-methoxy-2-oxoethyl)benzoate (624 g, 3.0 mol, 1.0 equiv.), in 1.5 L of anhydrous THF.

    • Cool the NaH/THF suspension in the reactor to 0°C using a circulating chiller.

    • Add the precursor solution dropwise to the NaH suspension over 2-3 hours, ensuring the internal temperature does not exceed 5°C. Hydrogen gas will evolve; ensure adequate ventilation to a safe exhaust.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Propargylation:

    • Cool the reaction mixture back down to 0°C.

    • Add propargyl bromide (80% solution in toluene, 446 g, 3.0 mol, 1.0 equiv.) dropwise over 2 hours, maintaining the internal temperature below 5°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the consumption of the precursor.

  • Quenching: Carefully and slowly quench the reaction by adding it to a vigorously stirred mixture of ice (2 kg) and saturated ammonium chloride solution (2 L).

  • Work-up & Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 1.5 L).

    • Combine the organic layers, wash with brine (2 x 1 L), and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • For scale-up, purification is achieved via automated flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Process Data & Results

The following table summarizes the quantitative data for a representative batch of the propargylation step.

ParameterValueNotes
Precursor Input 624 g (3.0 mol)Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Sodium Hydride 132 g (3.3 mol)1.1 equivalents
Propargyl Bromide 446 g (3.0 mol)1.0 equivalents (80% solution in toluene)
Solvent (THF) 4.5 LAnhydrous
Reaction Temperature 0°C to 5°CDuring additions
Reaction Time 12 hoursAfter final addition
Isolated Yield 615 g83% molar yield
Purity (HPLC) >98%After column chromatography

Workflow Visualization

Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Dry & Assemble Reactor prep2 Inert with N₂ prep1->prep2 charge Charge NaH & THF prep2->charge cool1 Cool to 0°C charge->cool1 add_precursor Add Precursor Solution (T < 5°C) cool1->add_precursor enolate Stir at RT (1h) (Enolate Formation) add_precursor->enolate cool2 Cool to 0°C enolate->cool2 add_propargyl Add Propargyl Bromide (T < 5°C) cool2->add_propargyl react Stir at RT (12h) add_propargyl->react quench Quench with NH₄Cl/Ice react->quench extract Ethyl Acetate Extraction quench->extract wash Brine Wash & Dry extract->wash concentrate Concentrate Crude wash->concentrate purify Flash Chromatography concentrate->purify final Isolate Pure Product purify->final

Caption: Step-by-step workflow for the propargylation reaction.

Scientific Integrity & Process Control

Expertise & Experience: Justification of Critical Choices
  • Choice of Base: Sodium hydride (NaH) is preferred over other bases like LDA or alkoxides for scale-up operations.[3] While LDA is potent, it requires cryogenic temperatures and careful preparation. NaH is a solid that can be handled more easily as a dispersion, and the reaction can be controlled effectively at a more manageable 0°C. The only byproduct is hydrogen gas, which is easily vented, unlike the soluble byproducts from other bases that can complicate work-up.

  • Temperature Control: The temperature during the addition of both the precursor and propargyl bromide is the most critical parameter. Maintaining the temperature below 5°C is essential to prevent side reactions, such as the self-condensation of the enolate or reaction with the ester functionalities. An uncontrolled exotherm can lead to significantly reduced yields and a complex mixture of impurities.

  • Reagent Stoichiometry: Using a slight excess (1.1 equivalents) of NaH ensures complete deprotonation of the precursor, maximizing the concentration of the reactive enolate. Propargyl bromide is used in a 1.0 stoichiometric amount to minimize potential double-alkylation or other side reactions with excess electrophile.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates multiple checkpoints to ensure its reliability and success:

  • In-Process Controls (IPCs): The use of TLC or LC-MS at key stages (completion of esterification, completion of alkylation) provides real-time data to confirm the reaction has proceeded as expected before moving to the next, often irreversible, step. This prevents the waste of time and materials on a failed reaction.

  • Work-up Efficacy: The washing steps are designed to systematically remove specific impurities. The bicarbonate wash neutralizes any remaining acid catalyst from Step A, while the ammonium chloride quench and brine washes in Step B remove inorganic salts and water-soluble components, simplifying the final purification.

  • Final Product Validation: The identity and purity of the final compound are unequivocally confirmed through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. Achieving a purity of >98% by these methods validates the effectiveness of the entire synthetic and purification process.

Safety and Hazard Management

All operations must be conducted by trained personnel in a controlled laboratory or pilot plant environment.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere at all times.[6] Mineral oil must be removed with a non-polar solvent like hexane prior to use.[7]

  • Propargyl Bromide: A toxic and lachrymatory substance. It should be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. All electrical equipment must be properly grounded, and sources of ignition must be eliminated.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields, and nitrile gloves must be worn at all times.[8]

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • Methyl 4-iodobenzoate. Wikipedia.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
  • Scaling up a Sonogashira Reaction with E-PAK. SiliCycle.
  • Standard Operating Procedure for Palladium. UCLA Chemistry.
  • Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. The Journal of Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Precautions for Using Palladium Carbon Catalyst. Honrel.
  • Palladium on carbon safe handling. Future4200.
  • Synthesis of Alkynes. Chemistry LibreTexts.
  • Preparation method of methyl benzoate compound. Google Patents.

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Advanced Materials Science

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Potential with a Versatile Building Block Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a specialized organic molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Potential with a Versatile Building Block

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a specialized organic molecule characterized by a terminal alkyne functionality and a benzoate ester group. While specific, widespread applications in materials science are still emerging, its unique structure makes it a highly valuable monomer for the synthesis of advanced functional polymers and materials. The presence of the terminal alkyne is of particular significance, as it serves as a reactive handle for one of the most efficient and versatile classes of reactions in modern chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1][2][3] This reaction's high yield, functional group tolerance, and mild reaction conditions make it an ideal tool for materials synthesis.[1][4]

These application notes will provide a comprehensive overview of the potential uses of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in materials science, with a focus on the synthesis of functional polymers through post-polymerization modification. Detailed protocols for polymerization and subsequent functionalization are provided to guide researchers in harnessing the capabilities of this promising compound.

Core Concept: The Power of the Terminal Alkyne in "Click" Chemistry

The terminal alkyne group in Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is the key to its utility in materials science. Terminal alkynes are crucial reactants in CuAAC, a reaction that forms a stable triazole linkage with an azide-functionalized molecule.[4][5] This reaction is exceptionally reliable and has found broad applications in drug discovery, bioconjugation, and materials science.[2][3]

The general scheme for the CuAAC reaction is as follows:

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.

By incorporating Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate into a polymer backbone, the pendant alkyne groups can be used to "click" on a wide variety of azide-functionalized molecules, thereby creating a library of functional polymers with tailored properties.[6][7][8]

Synthesis of an Alkyne-Functionalized Polymer

A common strategy for creating functional polymers is to first synthesize a polymer backbone with reactive sites and then modify these sites in a subsequent step, a technique known as post-polymerization modification.[7][8] Here, we outline a protocol for the synthesis of a homopolymer of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. For this, a suitable polymerization technique that tolerates the alkyne functionality is required. Atom Transfer Radical Polymerization (ATRP) is an excellent candidate for this purpose, as it allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[9]

Protocol 1: Synthesis of Poly(Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate) via ATRP

Materials:

  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Monomer)[10]

  • Ethyl α-bromoisobutyrate (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Reagent Preparation:

    • Ensure the monomer, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, is pure (95% or higher).

    • Pass the PMDETA ligand through a short column of basic alumina to remove any impurities.

    • Degas all solvents by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • In a Schlenk flask, add CuBr (1 equivalent relative to the initiator).

    • Add the monomer and anisole (e.g., a 1:1 v/v ratio of monomer to solvent).

    • Add the PMDETA ligand (1 equivalent relative to CuBr).

    • The flask is sealed with a rubber septum, and the mixture is subjected to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Initiation of Polymerization:

    • While maintaining a positive pressure of inert gas, inject the degassed ethyl α-bromoisobutyrate initiator via syringe. The ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight of the polymer.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).

  • Polymerization and Monitoring:

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.

    • Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

  • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the polymer structure and the retention of the terminal alkyne functionality.

  • Fourier-Transform Infrared (FTIR) spectroscopy can also confirm the presence of the alkyne C≡C-H stretch (typically around 3300 cm⁻¹) and the ester C=O stretch (around 1720 cm⁻¹).

Post-Polymerization Modification via CuAAC

The alkyne-functionalized polymer synthesized in the previous step serves as a versatile platform for introducing a wide range of functionalities.[6][11] The following protocol details the "clicking" of an azide-containing molecule onto the polymer backbone. As an example, we will use benzyl azide, a simple azide, but this can be replaced with more complex, functional azides for specific applications (e.g., fluorescent dyes, bioactive molecules, or hydrophilic chains).

Protocol 2: "Clicking" Benzyl Azide onto the Alkyne-Functionalized Polymer

Materials:

  • Poly(Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate) (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF) or a mixture of THF and water (Solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolving the Polymer:

    • Dissolve the alkyne-functionalized polymer in a suitable solvent such as DMF in a round-bottom flask.

  • Adding Reagents:

    • Add benzyl azide to the solution. A slight excess (e.g., 1.2-1.5 equivalents per alkyne group) is recommended to ensure complete reaction.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Initiating the "Click" Reaction:

    • Add the sodium ascorbate solution to the polymer/azide mixture, followed by the CuSO₄·5H₂O solution. The sodium ascorbate will reduce the Cu(II) to the catalytically active Cu(I) in situ.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but it can be left overnight to ensure maximum conversion.

  • Purification of the Functionalized Polymer:

    • Once the reaction is complete (which can be monitored by FTIR by observing the disappearance of the alkyne peak at ~3300 cm⁻¹), precipitate the functionalized polymer by adding the reaction mixture to a large volume of an appropriate non-solvent, such as methanol or water, depending on the polymer's solubility.

    • To remove any remaining copper, the polymer can be redissolved and passed through a column of neutral alumina or treated with a copper-chelating resin.

    • Repeat the precipitation and filtration steps to ensure the removal of unreacted small molecules.

    • Dry the final functionalized polymer under vacuum.

Characterization:

  • Successful functionalization can be confirmed by ¹H NMR, where new peaks corresponding to the benzyl group and the triazole proton will appear.

  • FTIR spectroscopy will show the disappearance of the alkyne C≡C-H stretch.

  • The thermal properties of the functionalized polymer can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess changes in the glass transition temperature and thermal stability.

Workflow and Data Summary

The overall workflow for the synthesis and functionalization of polymers using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is depicted below:

G Workflow for Synthesis and Functionalization cluster_synthesis Part 1: Polymer Synthesis cluster_functionalization Part 2: Post-Polymerization Modification monomer Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate atrp ATRP Polymerization (CuBr/PMDETA, Ethyl α-bromoisobutyrate) monomer->atrp alkyne_polymer Alkyne-Functionalized Polymer atrp->alkyne_polymer purification1 Purification (Precipitation in Methanol) alkyne_polymer->purification1 click_reaction CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) purification1->click_reaction purification1->click_reaction azide Functional Azide (R-N3) azide->click_reaction functional_polymer Functionalized Polymer click_reaction->functional_polymer purification2 Purification (Precipitation/Chelation) functional_polymer->purification2

Caption: Overall workflow from monomer to functionalized polymer.

Table 1: Expected Properties of Synthesized Polymers

PropertyAlkyne-Functionalized PolymerFunctionalized Polymer (Example)Method of Analysis
Molecular Weight (Mn) Controllable (e.g., 5-50 kDa)Slightly IncreasedGPC
Polydispersity (PDI) < 1.3Largely UnchangedGPC
FTIR Peaks (°cm⁻¹) ~3300 (C≡C-H), ~1720 (C=O)~1720 (C=O), disappearance of 3300FTIR
¹H NMR Signals Alkyne proton (~2.5 ppm)Triazole proton (~7.5-8.0 ppm)NMR
Glass Transition (Tg) Dependent on MnAltered based on side-chainDSC

Potential Applications in Materials and Pharmaceutical Sciences

The ability to easily modify the properties of the polymer opens up a vast range of potential applications:

  • Drug Delivery: By clicking on biocompatible and hydrophilic polymers like polyethylene glycol (PEG), amphiphilic block copolymers can be created that self-assemble into micelles for encapsulating hydrophobic drugs. Alternatively, the drug itself, if modified with an azide, could be directly conjugated to the polymer.

  • Smart Surfaces and Coatings: Functionalizing the polymer with molecules that respond to stimuli (e.g., pH, temperature, light) can lead to the development of "smart" materials that change their properties on demand.

  • Biomaterials and Tissue Engineering: Attaching cell-adhesive peptides (like RGD) or other biomolecules can promote cell growth and tissue regeneration on polymer scaffolds.

  • Liquid Crystalline Materials: The rigid benzoate core of the monomer unit suggests that with appropriate side-chain functionalization, liquid crystalline polymers with interesting optical or electronic properties could be developed.[9]

Conclusion

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, by virtue of its terminal alkyne group, is a valuable building block for the synthesis of advanced functional materials. The protocols outlined here provide a clear pathway for researchers to synthesize alkyne-functionalized polymers and subsequently tailor their properties through the highly efficient CuAAC "click" reaction. This approach offers a modular and powerful platform for the development of new materials for a wide array of applications in materials science, biotechnology, and drug development.

References

  • Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. Ingenta Connect. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]

  • methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. PINPOOLS. [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. [Link]

  • A Recent Concept of Importance: Click Chemistry. Cureus. [Link]

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Development of a Route to Functional Polymers via Click Chemistry. University of Pittsburgh. [Link]

  • Methyl 4-[(1-methylbut-3-en-1-yl)oxy]benzoate. PubChem. [Link]

  • Synthesis of functional polymers by post-polymerization modification. ResearchGate. [Link]

  • Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization by CuAAC. ResearchGate. [Link]

  • Synthesis of functional polymers by post-polymerization modification. Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols for Bioconjugation Using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Introduction: A Novel Reagent for Advanced Bioconjugation In the landscape of modern drug development and molecular biology, the precise and stable linking of molecules to biomolecules—a process known as bioconjugation—i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Advanced Bioconjugation

In the landscape of modern drug development and molecular biology, the precise and stable linking of molecules to biomolecules—a process known as bioconjugation—is of paramount importance. We introduce Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a novel research-grade reagent designed for advanced bioconjugation applications. Its unique chemical architecture, featuring a terminal alkyne, provides a versatile handle for covalent modification of biomolecules through highly efficient and specific "click chemistry" reactions.

The structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is characterized by a methyl benzoate moiety linked to a pent-4-yne chain. The terminal alkyne is the key reactive group, enabling two powerful bioconjugation strategies: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Sonogashira cross-coupling reaction. These methods are renowned for their high selectivity and biocompatibility, allowing for the precise engineering of complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-modified nanoparticles.

This guide provides an in-depth exploration of the core principles behind bioconjugation with Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, detailed experimental protocols, and insights into the characterization and purification of the resulting conjugates.

Core Principles and Mechanisms of Action

The utility of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in bioconjugation stems from the reactivity of its terminal alkyne group. This functional group is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems, ensuring highly specific labeling.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry that enables the ligation of an alkyne to an azide without the need for a cytotoxic copper catalyst.[1][2][] The reaction is driven by the ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which reacts rapidly and selectively with an azide to form a stable triazole linkage.[1][2] In this context, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate can be conjugated to a biomolecule that has been pre-functionalized with a strained cyclooctyne. Alternatively, the biomolecule can be azide-functionalized to react with a cyclooctyne-modified version of the benzoate compound. Given the structure provided, the more direct application involves the reaction of the terminal alkyne with an azide-modified biomolecule in the presence of a copper catalyst (CuAAC) or its reaction in a copper-free strain-promoted version if the alkyne were part of a strained ring system. For the purpose of this guide, we will focus on the more broadly applicable SPAAC where the biomolecule is azide-modified and reacts with a strained alkyne derivative of our compound of interest.

The mechanism is a concerted 1,3-dipolar cycloaddition.[1] This reaction's biocompatibility makes it ideal for in vivo and live-cell applications.[1][2]

SPAAC_Mechanism reagents Azide-modified Biomolecule + Strained Cyclooctyne transition_state [3+2] Cycloaddition Transition State reagents->transition_state Strain-promoted reaction product Stable Triazole Linkage (Bioconjugate) transition_state->product Covalent bond formation caption SPAAC Reaction Mechanism.

SPAAC Reaction Mechanism.
Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[4][5][6] In the context of bioconjugation, this reaction can be adapted to occur under aqueous, biocompatible conditions, often referred to as copper-free Sonogashira coupling.[7][8] This allows for the site-specific labeling of proteins that have been genetically encoded with unnatural amino acids bearing aryl halide side chains.

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and copper(I)), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_complex->Pd0 Reductive Elimination Cu_acetylide Cu(I)-Alkyne Pd_complex->Cu_acetylide Transmetalation Product Aryl-Alkyne Conjugate CuX Cu(I)X CuX->Cu_acetylide Alkyne + Base Cu_acetylide->CuX Transmetalation caption Sonogashira Coupling Catalytic Cycles.

Sonogashira Coupling Catalytic Cycles.

Application Notes: Advancing Drug Discovery and Diagnostics

The unique properties of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate make it a valuable tool for a range of applications in drug discovery and diagnostics.

  • Antibody-Drug Conjugates (ADCs): By linking a cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver potent therapies to cancer cells. The terminal alkyne of our featured compound can be used to attach a payload to an azide- or aryl halide-modified antibody, creating a stable and targeted therapeutic.[2]

  • Protein Labeling for Imaging: Fluorescent dyes or imaging agents can be conjugated to proteins of interest, enabling their visualization and tracking in living cells or tissues. This is crucial for studying protein function, localization, and dynamics.[]

  • Development of Targeted Therapeutics: Beyond antibodies, other targeting moieties such as peptides or small molecules can be conjugated to therapeutic agents to improve their efficacy and reduce off-target effects.[]

Experimental Protocols

The following protocols provide a general framework for using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in bioconjugation experiments. Optimization may be required depending on the specific biomolecule and payload.

Protocol 1: SPAAC Conjugation with an Azide-Modified Antibody

This protocol outlines the conjugation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (pre-functionalized with a strained cyclooctyne, e.g., DBCO) to an antibody containing an azide group.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • DBCO-functionalized Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Protein concentrator

Procedure:

  • Antibody Preparation: Ensure the azide-functionalized antibody is at a concentration of 5-10 mg/mL in PBS.

  • SPAAC Reaction: Add a 5- to 20-fold molar excess of the DBCO-functionalized benzoate compound to the antibody solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove excess, unreacted small molecules using a desalting column equilibrated with PBS.[]

  • Concentration: Concentrate the purified antibody-drug conjugate (ADC) and perform a buffer exchange using a protein concentrator.

  • Characterization: Analyze the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Iodide-Labeled Protein

This protocol describes the conjugation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate to a protein containing a genetically encoded p-iodophenylalanine.

Materials:

  • Aryl iodide-labeled protein (in a suitable buffer, e.g., Tris or HEPES, pH 8.0)

  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (stock solution in DMSO)

  • Water-soluble palladium catalyst (e.g., aminopyrimidine-palladium(II) complex)[7]

  • Amine base (e.g., pyrrolidine)

  • Degassed buffer

  • Affinity purification resin (if the protein has a tag)

Procedure:

  • Protein Preparation: Exchange the protein into a degassed, amine-free buffer at a concentration of 1-5 mg/mL.

  • Reaction Setup: In an oxygen-free environment (e.g., a glovebox or under argon), add the palladium catalyst to the protein solution to a final concentration of 100-200 µM.

  • Addition of Reagents: Add the amine base to a final concentration of 10-20 mM, followed by the addition of a 10- to 50-fold molar excess of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using a method appropriate for the protein, such as affinity chromatography (for tagged proteins) or size-exclusion chromatography.[][10]

  • Characterization: Confirm successful conjugation and determine the labeling efficiency using mass spectrometry and SDS-PAGE analysis.

Data Presentation and Characterization

Careful characterization of the bioconjugate is essential to ensure its quality and functionality.

Table 1: Typical Reaction Parameters for Bioconjugation

ParameterSPAAC with Azide-AntibodyCopper-Free Sonogashira with Aryl Iodide-Protein
Biomolecule Conc. 5-10 mg/mL1-5 mg/mL
Reagent Molar Excess 5-20 fold10-50 fold
Solvent PBS, pH 7.4 (<10% DMSO)Degassed Tris or HEPES, pH 8.0 (<10% DMSO)
Catalyst NoneWater-soluble Palladium Complex
Temperature 4-25 °C25 °C
Reaction Time 4-24 hours1-4 hours

Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

  • Mass Spectrometry (MS): To confirm the covalent modification and determine the exact mass of the conjugate, which can be used to calculate the number of molecules attached.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC), reverse-phase (RP), or hydrophobic interaction chromatography (HIC) can be used to assess the purity and heterogeneity of the conjugate.[11]

Overall Experimental Workflow

The following diagram illustrates the general workflow for a bioconjugation experiment using Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Bioconjugation_Workflow start Start: Modified Biomolecule (Azide or Aryl Halide) conjugation Bioconjugation Reaction (SPAAC or Sonogashira) start->conjugation reagent Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate reagent->conjugation purification Purification (e.g., Chromatography) conjugation->purification characterization Characterization (MS, HPLC, SDS-PAGE) purification->characterization final_product Purified Bioconjugate characterization->final_product caption General Bioconjugation Workflow.

General Bioconjugation Workflow.

References

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Affinity Purification by Bioconjug
  • Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Benchchem.
  • Bioconjugate Analysis & Purific
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applic
  • Transforming protein-polymer conjugate purification by tuning protein solubility - PMC - NIH.
  • Strain-Promoted Azide-Alkyne Cycloaddition.
  • Transforming protein-polymer conjugate purification by tuning protein solubility | NSF Public Access Repository.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - YouTube.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells | Journal of the American Chemical Society.
  • Sonogashira coupling - Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. Here, we move beyond simple protocols to provide in-depth, experience-driven insights and troubleshooting strategies grounded in chemical principles to help you optimize your reaction yield and purity.

Synthesis Overview & Core Mechanism

The synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is typically achieved via a C-alkylation reaction. The core of this procedure involves the deprotonation of a malonic ester derivative, dimethyl malonate, to form a nucleophilic enolate. This enolate then attacks an electrophilic substrate, in this case, a substituted benzyl bromide, through an SN2 mechanism. The reaction is sensitive to several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.

A common and effective route involves the reaction between methyl 4-(bromomethyl)benzoate and the sodium salt of dimethyl malonate, followed by a subsequent reaction to introduce the alkyne moiety. However, a more direct and frequently utilized approach, which we will focus on, is the alkylation of dimethyl malonate with 3-bromopropyne, followed by a second alkylation with methyl 4-(bromomethyl)benzoate.

Below is a diagram illustrating the key workflow for the primary alkylation step, which is often the most critical for achieving a high yield.

DM Dimethyl Malonate (Starting Material) Base Base Addition (e.g., NaH, NaOMe) DM->Base 1. Reactant Enolate Malonate Enolate (Nucleophile Formation) Base->Enolate 2. Deprotonation SN2 SN2 Alkylation (C-C Bond Formation) Enolate->SN2 4. Nucleophilic Attack Alkyl_Halide Methyl 4-(bromomethyl)benzoate (Electrophile) Alkyl_Halide->SN2 3. Reactant Product Desired Product (Crude Mixture) SN2->Product 5. Reaction Quench Purification Work-up & Purification (e.g., Column Chromatography) Product->Purification 6. Isolation Final Final Pure Product Purification->Final

Caption: Key workflow for the SN2 alkylation step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis. Each point details the likely cause and provides a validated, step-by-step solution.

Q1: Why is my reaction yield consistently low (<40%)?

Possible Causes & Solutions:

  • Cause A: Incomplete Deprotonation of Dimethyl Malonate. The pKa of dimethyl malonate is approximately 13. If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive enolate will be too low, leading to a sluggish and incomplete reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the malonate, driving the equilibrium towards the enolate. Ensure you use at least 1.1 equivalents to account for any potential moisture or impurities.

  • Cause B: Competing Dialkylation. The mono-alkylated product still possesses an acidic proton and can be deprotonated and react a second time with the electrophile, leading to a significant dialkylated byproduct.

    • Solution: Control the stoichiometry carefully. Use a slight excess of the dimethyl malonate (e.g., 1.2-1.5 equivalents) relative to the methyl 4-(bromomethyl)benzoate. This ensures the electrophile is consumed before significant dialkylation of the product can occur. Additionally, maintaining a low reaction temperature (-10 to 0 °C) during the addition of the electrophile can improve selectivity for mono-alkylation.

  • Cause C: Hydrolysis of Ester Groups. If your reaction conditions are not strictly anhydrous, or if a protic solvent like ethanol is used with a base like sodium ethoxide, transesterification or hydrolysis of the methyl esters can occur, reducing the yield of the desired product.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices for this type of alkylation.

Q2: My TLC analysis shows multiple spots, including one that doesn't move from the baseline. What's happening?

Possible Cause & Solution:

  • Cause: Formation of a Carboxylate Salt. The spot at the baseline is likely the carboxylate salt, formed from the hydrolysis of one of the methyl ester groups on your starting material or product. This is often caused by trace amounts of water reacting with the strong base, or by using a hydroxide-based reagent.

    • Solution: During the aqueous work-up, ensure you perform an acidic wash (e.g., with 1M HCl) to re-protonate any carboxylate salts back into their carboxylic acid form. This will make them soluble in the organic layer. However, the primary solution is to maintain strictly anhydrous reaction conditions to prevent hydrolysis in the first place.

Q3: The reaction seems to stall and does not go to completion, even after several hours. Why?

Possible Cause & Solution:

  • Cause: Poor Quality or Degradation of Reagents.

    • Methyl 4-(bromomethyl)benzoate: This reagent can be unstable over time and can degrade, especially if exposed to light or moisture.

    • Sodium Hydride (NaH): NaH is often supplied as a dispersion in mineral oil. If it is old or has been handled improperly, the surface of the NaH may have reacted with atmospheric moisture, reducing its activity.

    • Solution:

      • Check Reagent Purity: Assess the purity of your methyl 4-(bromomethyl)benzoate via NMR or melting point analysis before use. If it is impure, consider recrystallizing it.

      • Handle NaH Properly: Before use, wash the NaH dispersion with anhydrous hexane to remove the protective mineral oil, and dry it under a stream of nitrogen. This will expose the fresh, reactive surface of the NaH. Perform this operation with extreme care in a fume hood.

Experimental Protocol: Optimized Synthesis

This protocol incorporates the best practices discussed in the troubleshooting section to maximize yield and purity.

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl 4-(bromomethyl)benzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane (3x) and decant the hexane.

  • Enolate Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.2 eq.) dropwise via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

  • Can I use sodium methoxide (NaOMe) instead of sodium hydride (NaH)?

    • Yes, NaOMe can be used. However, it establishes an equilibrium, which may not drive the reaction to completion as effectively as the irreversible deprotonation by NaH. If using NaOMe, you may need to use it in slight excess and potentially heat the reaction, which could encourage side reactions.

  • What is the role of the brine wash during the work-up?

    • The brine wash helps to remove the bulk of the water from the organic layer before the addition of the drying agent (e.g., MgSO₄). This makes the drying process more efficient and prevents the use of excessive amounts of the drying agent.

  • My final product appears oily, but I expect a solid. What should I do?

    • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate can sometimes be isolated as a thick oil, especially if trace solvent or impurities are present. Try dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble (like hexane or a hexane/ethyl acetate mixture) and then cooling it slowly to induce crystallization.

  • How critical is the reaction temperature?

    • Temperature control is crucial. The initial deprotonation and the addition of the electrophile should be performed at 0 °C or below to control the reaction rate, minimize side reactions like dialkylation, and ensure selectivity. Allowing the reaction to proceed at room temperature after the initial addition is generally fine.

References

  • Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Wiley. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. László Kürti, Barbara Czakó. Elsevier. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Michael B. Smith. Wiley. [Link]

Optimization

Technical Support Center: Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Introduction The synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a multi-step process pivotal for developing advanced pharmaceutical intermediates and materials science building blocks. Its structure, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a multi-step process pivotal for developing advanced pharmaceutical intermediates and materials science building blocks. Its structure, featuring an α-arylated ester and a terminal alkyne, presents unique synthetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot common side reactions and optimize the synthetic route, ensuring high purity and yield.

The most reliable synthetic pathway involves three core transformations:

  • Palladium-Catalyzed α-Arylation: Coupling of dimethyl malonate with methyl 4-bromobenzoate.

  • Base-Mediated Propargylation: Alkylation of the arylated malonate intermediate with propargyl bromide.

  • Krapcho Decarboxylation: Selective removal of one ester group to yield the final product.

This document provides a structured, question-and-answer-based approach to diagnose and resolve specific issues that may arise during this sequence.

Core Synthesis Workflow

The overall transformation is summarized below. Each stage is a potential source of impurities and yield loss if not properly controlled.

Figure 1: Overall three-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during synthesis. Each answer provides the underlying cause and actionable solutions.

Part 1: Issues in Step 1 (Palladium-Catalyzed α-Arylation)

Question 1: My reaction yields are low, and I've isolated a significant amount of dimethyl 4,4'-biphenyldicarboxylate. What is causing this byproduct?

Answer: This issue stems from the homocoupling of your aryl bromide starting material, a common side reaction in palladium-catalyzed cross-couplings.[1] It competes directly with the desired α-arylation pathway.

  • Causality: Homocoupling, often referred to as Glaser or Hay coupling in other contexts, occurs when two molecules of the aryl halide react with each other.[2][3] This is typically promoted by:

    • Presence of Oxygen: Molecular oxygen can re-oxidize the Pd(0) catalyst, facilitating the homocoupling mechanism.[4][5]

    • Inefficient Reductive Elimination: If the final C-C bond-forming step (reductive elimination) from the [Ar-Pd(II)-Enolate] complex is slow, the aryl-palladium intermediate has more time to participate in side reactions like homocoupling.[6]

  • Solutions:

    • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.[7]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands such as P(t-Bu)₃, or biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the homocoupling pathway.[8][9]

    • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure it is fully reduced to the active Pd(0) species before the aryl halide is consumed by side reactions. Using well-defined Pd(0) sources or pre-catalysts can mitigate this.

Question 2: My starting aryl bromide is consumed, but the main product is methyl benzoate, not the coupled product. Why am I seeing reduction instead of coupling?

Answer: You are observing a hydrodehalogenation (or reduction) side reaction, where the bromine atom is replaced by a hydrogen atom.

  • Causality: This can occur through several mechanisms in a Pd-catalyzed cycle:

    • β-Hydride Elimination: If the organopalladium intermediate can form a β-hydride, it can be eliminated. While less common with aryl halides, it can happen if trace impurities are present.

    • Protonolysis: The aryl-palladium intermediate can be cleaved by a proton source (like water or alcohol) before it couples with the malonate enolate. This is more likely if the transmetalation or enolate formation step is slow.

  • Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases efficiently generate the malonate enolate, ensuring it is available to couple with the aryl-palladium intermediate as soon as it forms.[10]

    • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over the competing protonolysis.[7]

Part 2: Issues in Step 2 (Base-Mediated Propargylation)

Question 1: My NMR spectrum shows complex signals between 4.5-5.5 ppm, and the IR spectrum has a distinct absorption around 1950-1975 cm⁻¹. What is this major impurity?

Answer: This spectral data is characteristic of an allene . You have formed the isomeric allenyl product, (Ar)-C(COOCH₃)₂-(CH=C=CH₂), instead of the desired terminal alkyne.

  • Causality: This is a classic issue with propargyl electrophiles. The reaction can proceed through an Sₙ2' mechanism in addition to the direct Sₙ2 pathway. The enolate can attack the terminal carbon of the propargyl system, leading to a rearrangement that forms the allene.[11] This pathway is competitive and its prevalence depends on the reaction conditions.

Allene_Formation Enolate Ar-C⁻(COOMe)₂ SN2_Product Desired Alkyne Ar-C(COOMe)₂-CH₂-C≡CH Enolate->SN2_Product Sₙ2 Attack SN2prime_Product Allene Byproduct Ar-C(COOMe)₂-CH=C=CH₂ Enolate->SN2prime_Product Sₙ2' Attack Propargyl Bromide Br-CH₂-C≡CH

Figure 2: Competing Sₙ2 and Sₙ2' pathways in propargylation.
  • Solutions:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). The Sₙ2' pathway often has a higher activation energy, and lower temperatures will favor the desired Sₙ2 reaction.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the Sₙ2 pathway over less polar solvents like THF.

    • Counter-ion Effects: The nature of the enolate's counter-ion can influence regioselectivity. Using a potassium base (e.g., K₂CO₃) may give different results than a sodium base (e.g., NaH). Experimentation is key.

Part 3: Issues in Step 3 (Krapcho Decarboxylation)

Question 1: After the reaction and workup, my final product is a solid that is insoluble in common organic solvents like ethyl acetate but dissolves in aqueous base. What went wrong?

Answer: Your desired ester product has been hydrolyzed to the corresponding carboxylic acid , (Ar)-CH(COOH)-(CH₂-C≡CH).

  • Causality: The Krapcho decarboxylation conditions—typically heating in wet DMSO with a salt—are harsh enough to hydrolyze the remaining ester group, especially if excess water is present or the reaction is heated for too long.[12][13] The salt anion (e.g., Cl⁻) acts as a nucleophile to cleave the methyl ester, and the subsequent decarboxylation occurs.[14] If conditions are not controlled, this nucleophilic attack can also initiate hydrolysis of the second ester.

  • Solutions:

    • Control Water Content: The Krapcho reaction requires a stoichiometric amount of water for protonation of the intermediate carbanion.[12] Using a vast excess should be avoided. Use DMSO with a defined water content (e.g., 95:5 DMSO:H₂O).

    • Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, stop the reaction to prevent over-reaction and hydrolysis of the product. Lowering the temperature (e.g., from 160 °C to 140 °C) and extending the time may also reduce the rate of hydrolysis relative to decarboxylation.

    • Alternative Workup: If some acid is formed, it can be re-esterified in a subsequent step using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to recover the desired product, though this adds a step to the synthesis.

ParameterRecommended ConditionRationale
Solvent DMSOHigh-boiling, polar aprotic solvent that facilitates the Sₙ2 attack of the halide.
Salt NaCl or LiClProvides the nucleophilic halide (Cl⁻) required to initiate the reaction.[13]
Water 1-2 equivalentsActs as the proton source for the final step. Excess can cause hydrolysis.[15]
Temperature 140-160 °CSufficient thermal energy is required to drive the decarboxylation.

Table 1: Optimized Parameters for Krapcho Decarboxylation.

General FAQs

Q: Can the arylation and propargylation steps be combined into a one-pot procedure? A: While attractive for efficiency, a one-pot procedure is challenging. The conditions for the Pd-catalyzed arylation (specific base, temperature, catalyst) are often incompatible with the subsequent alkylation. Performing the steps sequentially with purification of the arylated malonate intermediate is highly recommended for achieving high purity and diagnosing issues effectively.[9]

Q: Are there alternatives to the Krapcho decarboxylation? A: Yes, though the Krapcho method is often the most effective for this type of substrate.[13] An alternative is saponification of both esters to the diacid using a strong base (e.g., KOH), followed by careful thermal decarboxylation of the resulting malonic acid derivative. However, this route is often lower-yielding and the conditions can promote other side reactions.

Q: What is the best purification strategy for the final product? A: The final product, being a moderately polar ester, is best purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For example, a gradient of 5% to 20% ethyl acetate in hexane should provide good separation from less polar byproducts (like any remaining allene) and more polar impurities.

References

  • Dudley, G. B., & Engel, D. A. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Reactions. (2023). The Meyer–Schuster Rearrangement. Available at: [Link]

  • Wikipedia. (2023). Meyer–Schuster rearrangement. Available at: [Link]

  • Wikipedia. (2023). Krapcho decarboxylation. Available at: [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2013). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Available at: [Link]

  • Semantic Scholar. (2009). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. Available at: [Link]

  • Grokipedia. Krapcho decarboxylation. Available at: [Link]

  • Organic-Chemistry.org. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Chem-Station. (2018). Krapcho Decarboxylation. Available at: [Link]

  • ResearchGate. (2014). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Journal of Organic Chemistry. Available at: [Link]

  • Amanote Research. (2013). Palladium-Catalyzed Α-Arylation of Dimethyl Malonate. Available at: [Link]

  • PubMed. (2008). Regioselective allene synthesis and propargylations with propargyl diethanolamine boronates. Available at: [Link]

  • Pearson. Cross-Coupling General Reactions. Available at: [Link]

  • RSC Publishing. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology. Available at: [Link]

  • YouTube. (2021). Glaser Coupling Mechanism | Organic Chemistry. Available at: [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (2018). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Available at: [Link]

  • ResearchGate. (2018). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... Available at: [Link]

  • NIH PubMed Central. (2022). Radical transformations for allene synthesis. Available at: [Link]

  • ResearchGate. (2014). Allene formation with 1,3-dicarbonyl nucleophiles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of allenes by 1,3-substitution with carbon nucleophiles. Available at: [Link]

  • MDPI. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • University of Wollongong Research Online. (2017). Allenylation and propargylation reactions of ketones, aldehydes, imines, and iminium ions using organoboronates and related deri. Available at: [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Troubleshooting

Optimization of reaction conditions for click chemistry with Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in azide-alkyne cycloaddition reactions. This molecule, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in azide-alkyne cycloaddition reactions. This molecule, featuring a terminal alkyne, is an excellent substrate for two of the most powerful "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate experimental challenges and optimize your reaction outcomes.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is renowned for its efficiency, high yields, and formation of a single 1,4-disubstituted triazole regioisomer.[3] The reaction requires a catalytic amount of Cu(I), which is most conveniently generated in situ from a Cu(II) salt and a reducing agent.[4][5]

Frequently Asked Questions (CuAAC)

Q1: What is the best copper source and why?

A1: The most common and recommended method is the in situ reduction of a Copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using sodium ascorbate.[4][6] This approach is experimentally simpler than handling often unstable Cu(I) salts (e.g., CuI, CuBr) and ensures a constant, low concentration of the active Cu(I) catalyst, minimizing side reactions.[5][6] Using pre-formed Cu(I) salts can be effective but requires stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[7]

Q2: What is the role of a ligand and which one should I choose?

A2: Ligands are critical for a successful CuAAC reaction. They stabilize the active Cu(I) catalyst against oxidation and disproportionation, increase its solubility, and accelerate the reaction rate.[7][8] For reactions involving your specific molecule, which is likely soluble in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is an excellent choice.[6][9] If your azide partner necessitates aqueous or partially aqueous conditions for bioconjugation, the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice.[7][10]

Q3: Which solvent system is optimal for my substrate?

A3: Your substrate, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, has moderate polarity. A variety of solvents can be effective. Common choices include mixtures of tert-butanol/water, THF/water, or polar aprotic solvents like DMSO and DMF.[4][5] The choice often depends on the solubility of your azide partner. For many small molecule azides, a 1:1 to 4:1 mixture of t-BuOH:H₂O or THF:H₂O provides excellent results. Using solvents like water can also accelerate the reaction.[3]

Q4: Can the methyl ester in my molecule be hydrolyzed under reaction conditions?

A4: CuAAC reactions are typically run at a pH between 4 and 12.[3] Standard conditions using sodium ascorbate are mildly acidic and pose a very low risk of methyl ester hydrolysis. If your specific conditions require a more basic pH (e.g., >8.5) for extended periods, hydrolysis could become a concern. Monitor your reaction by TLC or LC-MS to check for the formation of the corresponding carboxylic acid.

Troubleshooting Guide (CuAAC)
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[1]1a. Degas your solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding reagents.[1] 1b. Ensure you are using a sufficient excess of the reducing agent (sodium ascorbate), typically 1-5 equivalents relative to the copper source.[6]
2. Inhibitory Components: Your azide or solvent contains chelating agents (e.g., EDTA, Tris buffer) that sequester the copper catalyst.[1]2a. Purify your starting materials. 2b. If using a buffer, switch to a non-coordinating one like HEPES or phosphate.[1]
3. Poor Reagent Quality: The azide starting material has degraded, or the alkyne is impure.3a. Verify the integrity of your azide by NMR or IR spectroscopy. Store azides cold and protected from light.[1] 3b. Purify the alkyne substrate if necessary.
Formation of a Blue/Green Precipitate & Side Products 1. Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I)/Cu(II) catalyst can promote the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne byproduct.[8][11][12] This is often indicated by a color change to blue or green.1a. Implement rigorous degassing of all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[11] 1b. Ensure a ligand like TBTA or THPTA is used. Ligands stabilize Cu(I) and disfavor the Glaser coupling pathway.[8] 1c. Add the sodium ascorbate last to the mixture of alkyne, azide, Cu(II) salt, and ligand to ensure rapid reduction and minimize the time Cu(II) is present with the alkyne.[13]
Difficulty in Purifying the Triazole Product 1. Residual Copper Contamination: The triazole product can chelate copper, leading to contamination of the final product even after chromatography.[14]1a. After the reaction, perform an aqueous workup. A wash with a dilute ammonium hydroxide solution or a saturated aqueous solution of EDTA can help remove the bulk of the copper.[15] 1b. For stubborn cases, pass the crude product through a short plug of silica gel treated with a copper-chelating agent, or use a specialized copper scavenger resin.
2. Co-elution with Ligand: The ligand (especially TBTA) can sometimes co-elute with the desired product during column chromatography.2a. Optimize your chromatography solvent system. A more polar system may help separate the product from the less polar TBTA. 2b. If possible, use a minimal amount of ligand (e.g., 1 mol% relative to the limiting reagent).
Visualization: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_regen Catalyst Regeneration CuI Cu(I)-Ligand Alkyne R-C≡CH (Your Substrate) CuII Cu(II)-Ligand (Inactive) CuI->CuII Oxidation (O₂) Acetylide Cu(I)-Acetylide Alkyne->Acetylide + Cu(I)-Ligand - H⁺ Azide R'-N₃ Triazole Triazole Product Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + R'-N₃ center Cu_Triazolide->CuI Cu_Triazolide->Triazole + H⁺ Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction

Caption: Catalytic cycle for CuAAC showing catalyst regeneration.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), SPAAC is the ideal alternative.[16][17] This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cyclooctyne to drive the cycloaddition with an azide.[][18] Your substrate, being a terminal alkyne, is not strained and will not react directly. For SPAAC, you must react your azide-functionalized partner with a strained cyclooctyne reagent. This section assumes you have an azide and are choosing a cyclooctyne to react with it.

Frequently Asked Questions (SPAAC)

Q1: Which strained cyclooctyne reagent should I use?

A1: The choice of cyclooctyne is a trade-off between reactivity and stability. More reactive cyclooctynes are often less stable.

  • DBCO (Dibenzocyclooctyne): Very popular, exhibits a good balance of high reactivity and stability. A great starting point.[19]

  • BCN (Bicyclononyne): More stable than DBCO but with a slightly slower reaction rate.[19][20]

  • DIBO/ADIBO: Dibenzoannulated cyclooctynes that are among the most reactive options available, leading to faster reaction times.[19]

Q2: What are the best solvents and conditions for SPAAC?

A2: SPAAC is highly versatile and can be performed in a wide range of solvents, from organic solvents like acetonitrile and DMSO to fully aqueous buffers like PBS, which is ideal for bioconjugation.[17][21] Reactions are typically run at room temperature or 37°C.[21] The reaction rate can be influenced by pH, with slightly basic conditions (pH 7.5-8.5) sometimes accelerating the process.[21][22]

Q3: How long should I run my SPAAC reaction?

A3: Reaction times can vary from minutes to 48 hours, depending on the reactivity of the chosen cyclooctyne and the concentrations of the reactants.[21] SPAAC reactions are second-order, so higher concentrations lead to faster completion.[21] It is always best to monitor the reaction's progress by an appropriate analytical method (TLC, LC-MS, HPLC).

Troubleshooting Guide (SPAAC)
ProblemProbable Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Low Reactant Concentration: SPAAC is a second-order reaction, so rates are highly dependent on the concentration of both the azide and cyclooctyne.[21]1a. Increase the concentration of one or both reactants if possible. 1b. Use a slight excess (1.5-3 equivalents) of one reactant (usually the less expensive or more accessible one) to drive the reaction to completion.
2. Suboptimal Reaction Conditions: The chosen solvent, temperature, or pH may not be ideal for the specific reactants.2a. Gently increase the temperature to 37°C or 40°C.[21] 2b. If compatible with your molecules, switch to a more polar aprotic solvent (e.g., DMSO, DMF) or try a different buffer system (e.g., HEPES has been shown to be faster than PBS in some cases).[21] 2c. Adjust the pH to be slightly basic (7.5-8.5) if your molecules are stable under these conditions.[21]
3. Low Cyclooctyne Reactivity: The chosen cyclooctyne (e.g., BCN) may be too slow for your specific application.3a. Switch to a more reactive cyclooctyne, such as DBCO or DIBO, which have higher second-order rate constants.[19]
4. Steric Hindrance: Bulky groups near the azide or on the cyclooctyne can sterically hinder the cycloaddition, dramatically slowing the reaction.4a. If designing a custom azide, incorporate a longer, flexible linker (e.g., a PEG chain) between the bulky group and the azide moiety. 4b. Consider using a less sterically demanding cyclooctyne if possible.
Degradation of Starting Material 1. Cyclooctyne Instability: Some strained cyclooctynes can be unstable during prolonged storage or under certain pH conditions (e.g., acidic).[21]1a. Store cyclooctyne reagents at -20°C or -80°C, protected from light and moisture.[21] 1b. Prepare solutions of the cyclooctyne fresh before each experiment.[21] 1c. Avoid exposing the cyclooctyne to harsh acidic or basic conditions unless specified.
2. Azide Instability: While generally stable, azides can be reduced to amines by strong reducing agents like DTT.2a. If a reducing agent is required in your protocol (e.g., for protein studies), use TCEP, which is more compatible with azides.[21]
Visualization: SPAAC Troubleshooting Workflow

SPAAC_Troubleshooting start Reaction is Slow or Incomplete check_conc Are reactant concentrations low? start->check_conc check_cond Are reaction conditions optimal? check_conc->check_cond No sol_conc Increase concentrations or use excess of one reagent. check_conc->sol_conc Yes check_reac Is the cyclooctyne reactivity sufficient? check_cond->check_reac Yes sol_cond Increase temperature (37°C). Switch to DMSO or HEPES buffer. Adjust pH to 7.5-8.5. check_cond->sol_cond No check_steric Is steric hindrance a possibility? check_reac->check_steric Yes sol_reac Switch to a more reactive cyclooctyne (e.g., DBCO, DIBO). check_reac->sol_reac No sol_steric Redesign azide with a flexible linker. check_steric->sol_steric Yes end Reaction Optimized check_steric->end No sol_conc->end sol_cond->end sol_reac->end sol_steric->end

Caption: A logical workflow for troubleshooting slow SPAAC reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC

This protocol is a general guideline for the reaction of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate with a generic azide (e.g., Benzyl Azide).

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in DMF; 100 mM Benzyl Azide in DMF; 10 mM CuSO₄ in deionized water; 100 mM Sodium Ascorbate in deionized water (prepare fresh); 10 mM TBTA in DMF.

  • Reaction Setup:

    • In a vial, add 100 µL of the alkyne solution (10 µmol, 1.0 equiv).

    • Add 110 µL of the azide solution (11 µmol, 1.1 equiv).

    • Add 1 mL of a 3:1 mixture of THF:H₂O. Degas this solvent mixture by bubbling argon through it for 15 minutes prior to use.

    • Add 10 µL of the TBTA solution (1 µmol, 0.1 equiv).

    • Add 10 µL of the CuSO₄ solution (0.1 µmol, 0.01 equiv). The solution may turn slightly cloudy.

    • Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution (1 µmol, 0.1 equiv).

    • Seal the vial and stir at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with 5% aqueous NH₄OH (2 x 10 mL) to remove copper, followed by brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.[15][23]

Protocol 2: General Procedure for SPAAC

This protocol describes the reaction of an azide-functionalized molecule (Azide-R) with a DBCO-functionalized reagent.

  • Reagent Preparation:

    • Prepare stock solutions: 10 mM Azide-R in PBS (pH 7.4); 10 mM DBCO-reagent in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add 500 µL of the Azide-R solution (5 µmol, 1.0 equiv).

    • Add 55 µL of the DBCO-reagent solution (0.55 µmol, 1.1 equiv). The final DMSO concentration should be kept low (<10% v/v) if working with sensitive biomolecules.[17]

    • Incubate the reaction at room temperature or 37°C with gentle mixing.

  • Monitoring and Purification:

    • Monitor reaction progress by an appropriate method (e.g., HPLC, SDS-PAGE for proteins). Reactions can take 4-24 hours.[17]

    • Once complete, the purification method will depend on the nature of the product. For small molecules, standard reverse-phase HPLC or silica gel chromatography can be used. For biomolecules, size-exclusion chromatography (e.g., a desalting column) is typically used to remove excess unreacted DBCO reagent.[17]

References

  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Benchchem.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH.
  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry - ACS Publications.
  • Technical Support Center: Troubleshooting SPAAC Reactions with BCN Linkers. Benchchem.
  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
  • Strain-Promoted Azide-Alkyne Cycloaddition.
  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem.
  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. NIH.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry. Benchchem.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PMC - PubMed Central.
  • A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparative Analysis of Common Cyclooctynes. Benchchem.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. MDPI.
  • Tris(benzyltriazolylmethyl)amine. Wikipedia.
  • Water-soluble Ligand for Bioorthogonal Click Reactions. TCI Chemicals.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate.
  • Glaser Coupling. Alfa Chemistry.
  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate.

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Optimization

Technical Support Center: Troubleshooting Low Reactivity of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Welcome to the technical support guide for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals who may be experiencing challenges wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals who may be experiencing challenges with the reactivity of this substrate in synthetic applications. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you diagnose and resolve common issues.

The structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate presents unique challenges. Its terminal alkyne is the primary site for common C-C bond-forming reactions like the Sonogashira coupling. However, the molecule also contains two methyl ester groups and a potentially sterically hindered environment around the alkyne, which can contribute to low reactivity. This guide will primarily focus on troubleshooting its use in palladium-catalyzed cross-coupling reactions.

Troubleshooting Q&A: Diagnosing and Solving Low Yields

This section is structured to walk you through a logical troubleshooting process, from initial checks to more complex, substrate-specific issues.

Q1: My reaction has failed completely or shows very low conversion. What are the first things I should check?

A1: When a reaction fails, it's crucial to first rule out fundamental errors in setup and reagent quality before exploring more complex issues.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction was performed under strictly anhydrous and anaerobic conditions. The formation of palladium black, a common black precipitate, often indicates decomposition of the Pd(0) catalyst, which can be caused by oxygen.[1][2] It is critical to properly degas your solvent and run the reaction under a constant positive pressure of an inert gas like argon or nitrogen.[1]

  • Reagent Quality:

    • Catalysts: Ensure your palladium catalyst and, if used, copper(I) co-catalyst are active and have not degraded. Pd(PPh₃)₄, for example, is sensitive to air and moisture, while precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[1] Use fresh batches or properly stored materials. Copper(I) iodide can also degrade over time and should be fresh.[1]

    • Solvents & Base: Use anhydrous solvents. Amine bases like triethylamine or diisopropylamine are commonly used and must be dry, as water can interfere with the catalytic cycle.[2][3]

    • Substrates: Verify the purity of your Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate and the coupling partner (e.g., aryl halide). Impurities can poison the catalyst.[1]

Q2: I've confirmed my setup and reagents are sound, but the reaction is still sluggish. Could the catalyst system be the problem?

A2: Absolutely. The choice of catalyst, ligand, and co-catalyst is pivotal and often substrate-dependent.

  • Ligands: The standard triphenylphosphine (PPh₃) ligand may not be optimal. The steric bulk around the alkyne in your substrate may require a more specialized ligand. Sterically bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rates of key steps in the catalytic cycle, especially for hindered substrates.[6][7]

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (typically CuI), it can lead to the unwanted homocoupling of your alkyne (Glaser coupling), forming dimers.[1][8] If you observe significant amounts of this byproduct, consider a copper-free Sonogashira protocol . These methods often require specific ligands or conditions to proceed efficiently but eliminate the risk of Glaser coupling.[1][9]

Q3: My starting material is being consumed, but I'm seeing a complex mixture of products or significant byproduct formation. What's going on?

A3: This points towards side reactions involving your substrate or intermediates.

  • Alkyne Homocoupling (Glaser Coupling): As mentioned, this is a common side reaction, especially if the cross-coupling is slow.[10] It is promoted by oxygen and the copper co-catalyst. To mitigate this, ensure rigorous degassing and consider reducing the amount of CuI or switching to a copper-free system.[1][10]

  • Ester Group Stability: The methyl ester groups on your molecule are generally stable.[11] However, under harsh basic conditions or prolonged heating, they could potentially undergo hydrolysis or other transformations. While direct cross-coupling of unactivated methyl esters is difficult and requires specific nickel or palladium catalysts, you should still be mindful of their stability.[12][13] If you suspect ester cleavage, consider using a milder base like K₂CO₃ or Cs₂CO₃, although this may impact alkyne deprotonation.[8]

  • Isomerization: Depending on the reaction conditions, the resulting product could be prone to isomerization, especially if acidic protons are present.[14]

Q4: The reaction works with simple aryl iodides but fails with my more complex aryl bromide or chloride. How should I adjust the conditions?

A4: The reactivity of the aryl or vinyl halide partner is a major factor in the success of the reaction.

  • Halide Reactivity Trend: The general reactivity order for the oxidative addition step is I > OTf > Br >> Cl.[1][8] Aryl iodides are the most reactive and can often be coupled at room temperature.[1] Aryl bromides are less reactive and typically require higher temperatures to achieve oxidative addition.[15] Aryl chlorides are very challenging and often require specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands.[3]

  • Temperature: For less reactive halides like aryl bromides, increasing the reaction temperature is a common strategy. Reactions that are sluggish at room temperature may proceed well at 60-100 °C.[15]

  • Catalyst & Ligand Choice: For aryl bromides and especially chlorides, a simple Pd(PPh₃)₄/CuI system is often insufficient. Consider switching to more robust palladium precatalysts paired with advanced ligands like Pd(dppf)Cl₂ or those from the Buchwald family (e.g., SPhos) which are designed to facilitate the difficult oxidative addition step.[6][15]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low reactivity with your substrate.

TroubleshootingWorkflow Start Low or No Reactivity Observed Check_Basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent Purity? - Anhydrous Conditions? Start->Check_Basics Check_Basics->Start Issue found & fixed, re-run experiment Check_Catalyst Step 2: Evaluate Catalyst System - Active Pd Source? - Fresh CuI? - Optimal Ligand? Check_Basics->Check_Catalyst If basics are confirmed Check_Catalyst->Check_Basics Re-evaluate basics Check_Conditions Step 3: Optimize Reaction Conditions - Appropriate Solvent? - Correct Base? - Optimal Temperature? Check_Catalyst->Check_Conditions If catalyst system seems appropriate Check_Conditions->Check_Catalyst Try new catalyst/ligand Substrate_Issues Step 4: Address Substrate-Specific Problems - Steric Hindrance? - Alkyne Homocoupling? - Ester Stability? Check_Conditions->Substrate_Issues If conditions are optimized Substrate_Issues->Check_Conditions Adjust conditions for substrate Success Reaction Successful Substrate_Issues->Success Problem solved

Caption: A step-by-step decision tree for troubleshooting.

Summary of Key Reaction Parameters

ParameterStandard ConditionTroubleshooting Action & Rationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Increase loading to 10 mol%. Switch to a more active precatalyst/ligand system (e.g., Pd(OAc)₂ with SPhos) to overcome high activation barriers.[4][6]
Copper Co-Catalyst CuI (5-10 mol%)Use fresh, high-purity CuI.[1] If alkyne homocoupling is observed, reduce CuI loading or switch to a copper-free protocol.[9]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Ensure the base is anhydrous.[3] If ester hydrolysis is a concern, consider a weaker inorganic base like K₂CO₃, but this may slow the reaction.
Solvent THF, DMF, Toluene, or Amine as solventEnsure the solvent is anhydrous and thoroughly degassed. Some solvents like THF can promote palladium black formation; consider switching to toluene or just using the amine base as the solvent.[1][2]
Temperature Room Temperature to 60 °CFor unreactive coupling partners (e.g., aryl bromides), increase the temperature incrementally up to 100-120 °C.[15]
Atmosphere Nitrogen or ArgonCrucial for preventing catalyst decomposition and alkyne homocoupling. Use freeze-pump-thaw degassing for best results.[1]

FAQs: Frequently Asked Questions

Q: What is the black precipitate in my reaction flask? A: This is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] It forms when the Pd(0) catalyst decomposes. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high temperatures.[1]

Q: Can I run a Sonogashira coupling without a copper co-catalyst? A: Yes, copper-free Sonogashira reactions are well-established.[1][9] They are advantageous for preventing the formation of alkyne homocoupling (Glaser) byproducts. These reactions may require different ligands or bases to facilitate the deprotonation of the alkyne and its transfer to the palladium center.[7][9]

Q: Why is my terminal alkyne not reacting? It seems sterically hindered. A: The sp-hybridized carbons of a terminal alkyne give it a linear geometry, which generally minimizes steric bulk.[16] However, the substituents alpha to the alkyne in your molecule could hinder its ability to coordinate to the bulky metal-ligand complex. Using smaller, less sterically demanding phosphine ligands or changing the metal catalyst could help. However, often the bigger issue is electronic effects or the reactivity of the coupling partner.[17]

Q: Could the methyl ester groups be interfering with the reaction? A: It is unlikely that the methyl ester groups are directly interfering in a standard Sonogashira reaction. Methyl esters are generally stable and require specific, highly active catalyst systems (often nickel-based) to undergo cross-coupling themselves.[11][12] Their primary influence would be electronic, by withdrawing electron density from the benzene ring, but this effect is remote from the alkyne reactive center. The main concern would be potential hydrolysis under strongly basic conditions over long reaction times.[18]

The Sonogashira Catalytic Cycle

Understanding the mechanism can help diagnose which step is failing. The cycle involves two interconnected parts: the palladium cycle and the copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Regeneration Product Ar-C≡CR ReductElim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_Alkyne Cu(I)-C≡CR (Copper Acetylide) Alkyne->Cu_Alkyne + CuX, -HX Cu_Alkyne->Transmetal Transfers alkyne to Palladium Base Base

Caption: The interconnected catalytic cycles in a Sonogashira reaction.

A slow reaction with an aryl bromide, for instance, likely points to a difficult "Oxidative Addition" step. The formation of alkyne dimers suggests the "Copper Cycle" is active but "Transmetalation" to the palladium complex is slow.[5][8]

References
  • Correa, A., & Martin, R. (2020). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Angewandte Chemie International Edition, 59(1), 62-79. Available at: [Link]

  • Guram, A. S., & Bei, X. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 48(4), 947-958. Available at: [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • Wang, D., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Chemistry – An Asian Journal, 13(17), 2419-2423. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(15), 2771. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synthetic Communications, 25(16), 2549-2557. Available at: [Link]

  • Ciappa, A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(13), 5081. Available at: [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • NIH. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 143(34), 13656-13663. Available at: [Link]

  • Sci-Hub. Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for mechanism).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7354. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • Michigan State University Chemistry. Alkyne Reactivity. Available at: [Link]

  • NIH. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society, 139(15), 5485-5495. Available at: [Link]

  • Royal Society of Chemistry. (2019). Diverse reactivity of alkynes in C–H activation reactions. Chemical Society Reviews, 48(12), 3205-3222. Available at: [Link]

  • NIH. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 4819-4829. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

Sources

Troubleshooting

Removal of catalyst from Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate reactions

Technical Support Center: Catalyst Removal in Modern Organic Synthesis Focus Topic: Strategies for the Removal of Palladium Catalysts from Reactions Involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate and Structur...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Removal in Modern Organic Synthesis

Focus Topic: Strategies for the Removal of Palladium Catalysts from Reactions Involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate and Structurally Related Compounds.

This guide is designed for researchers, chemists, and process development professionals to address common challenges associated with removing residual metal catalysts, particularly palladium, from synthetic reaction mixtures. Efficient catalyst removal is a critical step to ensure product purity, prevent interference in downstream reactions, and meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the palladium catalyst after my reaction is complete?

A1: Complete removal of palladium is crucial for several reasons:

  • Regulatory Compliance: For drug development, regulatory bodies like the International Council for Harmonisation (ICH) set strict limits on the amount of residual elemental impurities in final API products due to potential toxicity.[1][3] For oral medications, the permitted daily exposure to palladium is typically limited to 100 µ g/day .[1]

  • Downstream Reaction Integrity: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of impurities.[4]

  • Product Stability and Purity: Metal impurities can compromise the stability of the final compound and are considered critical purity failures.

Q2: What are the primary methods for removing palladium catalysts?

A2: The main strategies fall into four categories, often used in combination:

  • Filtration: Effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated from the solution. Filtration aids like Celite are commonly used.[5][6]

  • Adsorption: Materials like activated carbon have porous structures that can adsorb palladium species.[7][8] However, they can be non-selective and may also adsorb the desired product, leading to yield loss.[4]

  • Scavenging: This is a highly effective and widely used method involving solid-supported materials (often silica-based) functionalized with ligands that have a high affinity for palladium, such as thiol or thiourea groups.[9][10][11] These scavengers chelate the metal, which is then easily removed by filtration.[12]

  • Chromatography & Recrystallization: While standard purification techniques, they are often not sufficient on their own for complete palladium removal to the ppm level.[13] Recrystallization can sometimes even concentrate the metal within the crystal lattice. These are best used as final polishing steps after an initial bulk removal of the catalyst.[14]

Q3: My reaction involves a palladium catalyst. How do I choose the right removal method?

A3: The choice depends heavily on the nature of the palladium species in your reaction mixture.

  • For Heterogeneous Catalysts (e.g., Pd/C): Start with a simple filtration through a pad of Celite. This will remove the bulk of the insoluble catalyst.[5]

  • For Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄): The catalyst is dissolved in the reaction medium. This requires a method that can capture soluble metal ions. Metal scavengers are the method of choice here.[9][15] Thiol-based scavengers are particularly robust and versatile for various palladium species (Pd(0) and Pd(II)).[11][16]

Below is a decision tree to guide your selection process.

G start Catalyst Removal Task catalyst_type What is the nature of the catalyst? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Insoluble homo Homogeneous (Soluble) catalyst_type->homo Soluble filter_celite Filter through Celite pad hetero->filter_celite use_scavenger Use a Metal Scavenger (e.g., SiliaMetS Thiol) homo->use_scavenger check_ppm1 Analyze Filtrate (ICP-MS) Is Pd < 10 ppm? filter_celite->check_ppm1 check_ppm1->use_scavenger No (Soluble Pd present) success Process Complete check_ppm1->success Yes check_ppm2 Stir, Filter & Analyze Is Pd < 10 ppm? use_scavenger->check_ppm2 check_ppm2->success Yes troubleshoot Proceed to Troubleshooting Guide check_ppm2->troubleshoot No

Figure 1. Decision tree for selecting a primary catalyst removal method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during catalyst removal.

Problem 1: I filtered my reaction mixture through Celite, but the solution is still dark/gray, and ICP-MS shows high palladium content.

  • Likely Cause: Your palladium is not entirely heterogeneous. Soluble or colloidal palladium species have passed through the Celite pad. This is common in cross-coupling reactions where the active catalyst can be soluble.[5][6]

  • Solution 1: Use a Metal Scavenger. This is the most reliable solution. Treat the filtrate with a silica-based scavenger functionalized with thiol (SH) or thiourea groups.[9] These scavengers have a very high affinity for dissolved palladium and will bind it, allowing for removal via a simple second filtration.[10][16]

  • Solution 2: Activated Carbon Treatment. Stir the filtrate with activated carbon (typically 5-10 wt% relative to your product) for several hours, then filter through Celite again.[4] Be aware that this can lead to loss of your desired product due to non-specific adsorption.[4] It is crucial to run a small-scale test to assess yield loss before committing the entire batch.

Problem 2: My scavenger treatment isn't working effectively; residual palladium is still over 100 ppm.

  • Likely Cause 1: Incorrect Scavenger or Insufficient Loading. The scavenger's efficiency can be affected by the solvent and the palladium's oxidation state.[6][14] You may also not be using enough scavenger.

    • Solution: Thiol-based scavengers are generally robust for both Pd(0) and Pd(II).[9][16] Ensure you are using a sufficient excess, typically 5-10 equivalents relative to the initial amount of palladium catalyst.[14] If one type of scavenger is ineffective, screen a small panel of others (e.g., thiourea, triamine-based) to find the optimal one for your system.[9]

  • Likely Cause 2: Suboptimal Conditions. Scavenging efficiency is dependent on time and temperature.

    • Solution: Most scavenging works well at room temperature, but kinetics can be slow. Increase the stirring time (e.g., from 2 hours to 12-24 hours). Gentle heating (e.g., to 40-50 °C) can also significantly improve the rate of scavenging.[14]

Problem 3: I lose a significant amount of my product during the catalyst removal step.

  • Likely Cause: Non-specific Adsorption. This is a common issue when using bulk adsorbents like activated carbon.[4] Some highly polar products may also have an affinity for the silica backbone of functionalized scavengers.

  • Solution 1: Optimize the Amount of Adsorbent. Reduce the amount of activated carbon or scavenger to the minimum required to meet your purity target. This may require some experimentation.

  • Solution 2: Thoroughly Wash the Solid Phase. After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[14] Combine the washings with your main filtrate.

  • Solution 3: Switch to a More Selective Method. If product loss remains high with carbon, using a highly selective functionalized silica scavenger is strongly recommended, as they are designed to minimize interaction with the organic product.[10]

Experimental Protocols & Data

Protocol: Palladium Removal Using Functionalized Silica Scavenger

This protocol provides a general workflow for removing residual palladium from a solution using a thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

G cluster_workflow Scavenger-Assisted Catalyst Removal Workflow step1 1. Prepare Solution Dissolve crude product in a suitable organic solvent (e.g., DCM, THF). step2 2. Add Scavenger Add Thiol-functionalized silica (5-10 eq. vs. Pd) to the solution. step1->step2 step3 3. Stir Mixture Agitate at room temperature or gentle heat (40°C) for 2-16 hours. step2->step3 step4 4. Filter Filter the mixture through a filter paper or fritted funnel to remove the scavenger. step3->step4 step5 5. Wash & Concentrate Wash the scavenger with fresh solvent. Combine filtrates and concentrate. step4->step5 step6 6. Analyze Submit final product for ICP-MS analysis to confirm Pd removal. step5->step6

Sources

Optimization

Technical Support Center: Characterization of Impurities in Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMB). This document is designed for researchers, analytical scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMB). This document is designed for researchers, analytical scientists, and drug development professionals actively working with this compound. The purity of an active pharmaceutical ingredient (API) is paramount to its safety, efficacy, and quality.[1][2] Impurities, even in trace amounts, can significantly impact the therapeutic outcome and pose potential health risks.[1]

This guide provides field-proven insights and troubleshooting solutions for the common challenges encountered during the identification, quantification, and control of impurities in MMB samples. Our approach is grounded in established analytical principles and aligned with global regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[3][4]

Section 1: Understanding the Impurity Profile of MMB

The impurity profile of an API is a critical fingerprint of the manufacturing process.[2] For MMB, impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation.[5][6] A plausible synthetic route for MMB involves a Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[7][8][9] Understanding this synthesis is key to predicting potential process-related impurities.

Table 1: Potential Process-Related and Degradation Impurities in MMB
Impurity NamePotential SourceRationale
Methyl 4-iodobenzoateStarting MaterialUnreacted starting material from a Sonogashira coupling reaction.
Methyl pent-4-ynoateStarting MaterialUnreacted terminal alkyne partner in the coupling reaction.
1,4-bis(4-(methoxycarbonyl)phenyl)buta-1,3-diyneProcess By-productResult of oxidative homocoupling (Glaser coupling) of the terminal alkyne, a common side reaction in Sonogashira couplings.[9][10][11]
Palladium/Copper SpeciesReagents/CatalystsResidual catalysts from the Sonogashira reaction are considered inorganic impurities.[1][7]
4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoic acidDegradation ProductHydrolysis of the methyl benzoate ester group.
Methyl 4-(1-hydroxy-1-oxopent-4-yn-2-yl)benzoateDegradation ProductHydrolysis of the aliphatic methyl ester group.
Section 2: General Workflow for Impurity Characterization

A systematic approach is crucial for the successful characterization of impurities. The workflow below outlines the logical progression from initial detection to final structural confirmation and quantification.

G cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Identification & Structure Elucidation cluster_2 Phase 3: Quantification & Control Detect Impurity Detection (e.g., HPLC-UV, UPLC-UV) Profile Initial Profiling (LC-MS for Mass Information) Detect->Profile Unknown peak observed HRMS High-Resolution MS (HRMS) (Elemental Formula) Profile->HRMS Mass does not match known impurities Isolation Isolation (Prep-HPLC, Flash Chromatography) HRMS->Isolation Formula suggests complex structure NMR Structural Elucidation (1H, 13C, 2D-NMR) Isolation->NMR Sufficient quantity isolated Quant Method Validation & Quantification (Validated HPLC method) NMR->Quant Structure confirmed Spec Set Specification Limits (Based on ICH Q3A/B) Quant->Spec Impurity level determined

Caption: General workflow for impurity characterization.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.

Q1: I've detected an unexpected peak in my reverse-phase HPLC-UV chromatogram. How do I proceed with identification?

A1: An unexpected peak requires a systematic investigation. The goal is to gather as much structural information as possible, efficiently.

  • Step 1: Verify Peak Legitimacy:

    • Causality: First, ensure the peak is not an artifact. Ghost peaks can arise from the mobile phase, sample diluent (blank injection), or carryover from a previous injection.

    • Action: Inject a blank (diluent) and compare the chromatogram. If the peak is present, investigate your mobile phase preparation or instrument cleanliness. If it's absent, proceed to the next step.

  • Step 2: Initial Mass Analysis (LC-MS):

    • Causality: The most critical piece of initial information is the molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this.[12] It provides a mass-to-charge (m/z) ratio that can quickly confirm or deny hypotheses about the impurity's identity.

    • Action: Analyze the sample using an LC-MS system, preferably with a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for the polar functional groups in MMB.[13] Compare the observed mass with the masses of potential impurities listed in Table 1.

  • Step 3: High-Resolution Mass Spectrometry (HRMS):

    • Causality: If the nominal mass from LC-MS does not match any expected species, HRMS (e.g., TOF or Orbitrap) is required. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.[14]

    • Action: Submit the sample for HRMS analysis. Use the accurate mass data to generate a list of possible elemental compositions. Filter this list based on chemical plausibility (e.g., presence of C, H, O; reasonable double bond equivalents).

  • Step 4: Structural Isomer Differentiation:

    • Causality: HRMS cannot distinguish between isomers. If multiple isomers are possible for a given formula, chromatographic behavior and spectroscopic data are needed.

    • Action: Consider the retention time. For example, a more polar isomer will typically elute earlier in a reverse-phase method. For definitive identification, isolation followed by NMR is often necessary.

G Start Unexpected Peak in HPLC-UV Blank Inject Blank (Diluent) Start->Blank PeakPresent Peak in Blank? Blank->PeakPresent Artifact Result: Artifact (Solvent, Carryover) PeakPresent->Artifact Yes LCMS Analyze via LC-MS PeakPresent->LCMS No MassMatch Mass Match Expected Impurity? LCMS->MassMatch TentativeID Result: Tentative ID (Confirm with reference standard) MassMatch->TentativeID Yes HRMS Analyze via HRMS for Elemental Formula MassMatch->HRMS No IsolateNMR Isolate (Prep-HPLC) and Analyze via NMR HRMS->IsolateNMR StructureID Result: Structure Elucidated IsolateNMR->StructureID

Caption: Decision tree for identifying an unknown chromatographic peak.

Q2: My LC-MS data suggests the presence of a dimer (approx. double the MW of a starting material). How can I confirm if this is the Glaser homocoupling by-product?

A2: The formation of a diyne by-product from the homocoupling of the terminal alkyne starting material is a very common side reaction.[10][11]

  • Step 1: Confirm the Molecular Formula with HRMS:

    • Causality: While nominal mass is suggestive, an accurate mass measurement is needed for confirmation.

    • Action: Analyze the sample by HRMS. For example, if your alkyne starting material is methyl pent-4-ynoate (C6H8O2, MW 112.13), the homocoupled product would be dimethyl deca-2,8-diyne-1,10-dioate (C12H14O4), with an expected exact mass of 222.0892. Confirming this elemental formula is the first crucial step.

  • Step 2: MS/MS Fragmentation Analysis:

    • Causality: The fragmentation pattern of the suspected dimer in a tandem mass spectrometer (MS/MS) can provide structural clues.

    • Action: Perform an MS/MS experiment on the parent ion (m/z corresponding to the dimer). Look for characteristic fragmentation patterns. The diyne linkage is relatively stable, so you might see losses of the ester groups or cleavage of the aliphatic chains.

  • Step 3: Isolation and NMR Spectroscopy:

    • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[15][16][17]

    • Action: Isolate a sufficient quantity of the impurity using preparative HPLC.

      • ¹H NMR: The spectrum should lack the characteristic terminal alkyne proton (a triplet around 2-3 ppm). You should see signals corresponding to the methylene groups adjacent to the triple bonds.

      • ¹³C NMR: The spectrum should show two distinct signals for the sp-hybridized carbons of the diyne system (typically in the 60-90 ppm range).

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the regulatory thresholds for impurities in a new drug substance like MMB?

The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[4][18][19]

Table 2: ICH Q3A(R2) Thresholds for Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake.
(Source: Adapted from ICH Q3A(R2) Guideline)[4][18][20]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[4]

  • Identification Threshold: The level above which an impurity's structure must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

FAQ 2: How do I develop a stability-indicating HPLC method for MMB?

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[21][22]

  • Forced Degradation Studies: The core of developing such a method is to intentionally stress the MMB sample to generate degradation products.[21]

    • Conditions: Expose MMB solutions to acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 80°C in solution and solid state), and light (photostability chamber).

  • Method Development:

    • Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm) as it is versatile for moderately polar compounds.

    • Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient is essential to resolve early-eluting polar degradants and the late-eluting parent compound.

    • Detection: Use a photodiode array (PDA) detector. This is crucial for checking peak purity across all stress conditions, ensuring that each chromatographic peak is spectrally homogeneous and not co-eluting with another species.[21]

  • Validation: Once the method demonstrates baseline separation of the parent peak from all degradation peaks, it must be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.

FAQ 3: Which spectroscopic techniques are most powerful for structural elucidation of unknown impurities?

A combination of techniques is almost always required for definitive structural proof.[2][23]

Table 3: Key Spectroscopic and Spectrometric Techniques
TechniqueInformation ProvidedWhy It's Important for Impurities
LC-MS/MS Molecular weight and fragmentation patterns.[13][24]Provides the first clues to identity and substructural motifs, guiding further analysis.
HRMS High-accuracy mass for elemental formula determination.[14]Narrows down potential molecular formulas from infinite possibilities to a manageable few.
1D NMR (¹H, ¹³C) Information on the chemical environment of protons and carbons, functional groups, and connectivity.[15][25]The "gold standard" for determining the carbon-hydrogen framework of an unknown molecule.[17]
2D NMR (COSY, HSQC, HMBC) Detailed connectivity maps (H-H, C-H one-bond, C-H long-range).[26]Essential for piecing together complex molecular fragments into a final, unambiguous structure.
FTIR Presence of specific functional groups (e.g., C=O, C≡C, O-H).[24]A rapid and valuable complementary technique to confirm functional groups identified by NMR and MS.
Section 5: Detailed Experimental Protocols

Protocol 1: Generic Protocol for Impurity Isolation by Preparative HPLC

  • Objective: To isolate an unknown impurity detected during analytical HPLC for subsequent structural elucidation by NMR.

  • Methodology:

    • Method Transfer: Adapt the analytical HPLC method to a preparative scale. This often involves increasing the column diameter (e.g., to 20 mm or 50 mm), adjusting the flow rate to maintain linear velocity, and increasing the injection volume.

    • Solubility Check: Ensure the crude MMB sample is fully dissolved in the mobile phase or a compatible solvent at a high concentration to maximize loading.

    • Loading Study: Perform several small injections to determine the maximum amount of sample that can be loaded onto the column without compromising the resolution between the impurity peak and adjacent peaks (especially the main MMB peak).

    • Fraction Collection: Set up the fraction collector to trigger collection based on the UV signal of the target impurity peak. Collect the eluent corresponding to the peak of interest. It's wise to collect in multiple small fractions across the peak.

    • Purity Check: Analyze the collected fractions using the original analytical HPLC method to confirm their purity. Pool the fractions that meet the required purity level (typically >95% for structural elucidation).

    • Solvent Removal: Evaporate the solvent from the pooled fractions, typically using a rotary evaporator or a lyophilizer. Avoid excessive heat to prevent degradation of the isolated compound.

    • Final Product: The resulting isolated solid is now ready for spectroscopic analysis (NMR, MS, etc.).

References
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Science Publishing Group.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Structural elucid
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients.
  • The benefits of high-resolution mass spectrometry for impurity profiling. SGS.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Sonogashira coupling. Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira Coupling. Royal Society of Chemistry.
  • Methyl 4-methoxybenzo
  • methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • Methyl 4-Methoxybenzo
  • Methyl 4-Methoxy Benzo
  • Methyl 4-Amino-2-methoxybenzoate | 27492-84-8. SynThink Research Chemicals.
  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • 146464-90-6|Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. Journal of Applied Pharmaceutical Science.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Reactions with Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Welcome to the technical support center for experiments involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for this versatile building block. We will explore common challenges, provide troubleshooting advice, and present alternative, greener solvent systems to enhance your reaction outcomes, safety, and sustainability.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate that influence solvent choice?

A1: The molecule possesses three primary functional groups that dictate its solubility and reactivity, and thus the choice of solvent:

  • Aromatic Methyl Ester: The methyl benzoate moiety is relatively non-polar, favoring dissolution in a range of organic solvents. Esters are polar but lack hydrogen bond donating capabilities, influencing their interaction with protic and aprotic solvents.[1][2]

  • Terminal Alkyne: The terminal alkyne is a key reactive site, particularly for carbon-carbon bond-forming reactions like the Sonogashira coupling.[3][4] The solvent must be able to dissolve the alkyne without interfering with the catalyst or other reagents.

  • Internal Ester: The second methyl ester group contributes to the overall polarity of the molecule.

Q2: What are the standard solvents for reactions involving terminal alkynes, such as Sonogashira couplings?

A2: Traditionally, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are used in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[5][6] These solvents are favored for their ability to dissolve a wide variety of organic compounds and salts.[5] However, due to toxicity and safety concerns (e.g., peroxide formation in THF and reprotoxicity of DMF), a shift towards greener alternatives is highly encouraged.[6][7]

Q3: What are some "greener" or more sustainable solvent alternatives for reactions with this compound?

A3: Several greener solvents have emerged as viable alternatives in cross-coupling reactions:[8][9]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a safer alternative to THF with a higher boiling point and reduced tendency to form peroxides.[10][11] It has demonstrated superior performance in some cross-coupling reactions.[10]

  • Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is more stable than THF and 2-MeTHF, resisting peroxide formation.[11] It's a good replacement for ethereal solvents like THF and 1,4-dioxane.[6][12]

  • N-Hydroxyethylpyrrolidone (HEP): HEP has shown promise in Heck-Cassar-Sonogashira reactions, leading to complete conversions under mild conditions.[7]

  • tert-Amyl Alcohol: This bio-based solvent is considered a green alternative for cross-coupling reactions.[13]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from wood waste, Cyrene™ is a potential replacement for DMF and NMP.[6][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and offers potential solutions.

Problem 1: Low or no product yield in a Sonogashira coupling reaction.

  • Potential Cause 1: Poor Solubility of Reactants or Catalyst.

    • Explanation: The solvent must effectively dissolve the aryl halide, the terminal alkyne, the palladium catalyst, the copper co-catalyst (if used), and the base to ensure an efficient reaction.[3]

    • Solution: Consider a solvent with a different polarity. For instance, if you are using a non-polar solvent like toluene and observing poor solubility, switching to a more polar aprotic solvent like 2-MeTHF or CPME could improve the outcome.

  • Potential Cause 2: Solvent-Catalyst Inhibition.

    • Explanation: Some solvents can coordinate with the metal center of the catalyst, reducing its activity. For example, DMF has been reported to slow down certain Sonogashira reactions by displacing ligands from the active palladium complex.[3]

    • Solution: If using a coordinating solvent like DMF, try switching to a less coordinating one such as toluene or 2-MeTHF.

  • Potential Cause 3: Undesired Homocoupling of the Alkyne (Glaser Coupling).

    • Explanation: In the presence of a copper co-catalyst and oxygen, terminal alkynes can dimerize.[4] This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product.

    • Solution:

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

      • Consider a copper-free Sonogashira protocol. Several have been developed to avoid this side reaction.[4]

Problem 2: Difficulty in product purification due to high-boiling point solvent.

  • Potential Cause: Use of high-boiling point solvents like DMF or NMP.

    • Explanation: While effective for the reaction, these solvents can be difficult to remove completely during workup, potentially contaminating your product.

    • Solution:

      • If possible, choose a lower-boiling point alternative that still provides good solubility and reactivity, such as 2-MeTHF or ethyl acetate.

      • If a high-boiling solvent is necessary, employ techniques like azeotropic distillation with a lower-boiling, immiscible solvent (e.g., toluene) or high-vacuum distillation for removal.

Experimental Protocols & Data

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Solvent_Selection_Workflow A Define Reaction Type (e.g., Sonogashira Coupling) B Assess Solubility of All Reactants & Catalysts A->B D Consider Green & Sustainable Alternatives B->D C Initial Solvent Screening (Small Scale) E Evaluate Potential for Solvent-Catalyst Inhibition C->E If issues arise F Analyze Reaction Kinetics & Yield C->F D->C E->C Re-screen G Consider Ease of Workup & Purification F->G H Select Optimal Solvent for Scale-Up G->H

Caption: A decision-making workflow for solvent selection.

Comparative Table of Potential Solvents
SolventBoiling Point (°C)Polarity (ET(30))Key AdvantagesKey Disadvantages
Traditional Solvents
Toluene11133.9Good for non-polar compounds, less coordinating.Petroleum-based, toxic.
Tetrahydrofuran (THF)6637.4Good general-purpose ether solvent.Forms explosive peroxides, petroleum-based.[6]
N,N-Dimethylformamide (DMF)15343.8Excellent dissolving power for a wide range of compounds.[5]High boiling point, reprotoxic, can inhibit some catalysts.[3][7]
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)8036.2Bio-based, higher boiling point than THF, less prone to peroxide formation.[10][11]More expensive than THF.
Cyclopentyl Methyl Ether (CPME)10632.5Stable to peroxide formation, hydrophobic.[11]Can be more expensive.
Ethyl Acetate7738.1Lower toxicity, easily removed.Can be susceptible to hydrolysis under basic or acidic conditions.
Cyrene™20248.1Bio-based, high polarity, potential DMF replacement.[6][12]High boiling point, potential for side reactions at high temperatures.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions. (n.d.). OUCI.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Rutgers University.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (n.d.). PMC.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions | Request PDF. (n.d.). ResearchGate.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020, April 28). Organic Letters.
  • Alternative Solvents: Shades of Green. (n.d.). Organic Process Research & Development.
  • troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate. (n.d.). Benchchem.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. (2018, August 6). RSC Publishing.
  • Greener Solvent Alternatives. (n.d.). Sigma-Aldrich.
  • Examples of undesired solvents and potential alternatives. (n.d.). ResearchGate.
  • Ester Dosage in the Laboratory. (2024, December 20). YesWeLab.
  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • 15.6: Physical Properties of Esters. (2022, August 13). Chemistry LibreTexts.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. (n.d.). Benchchem.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. (2018, February 28). YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

The target molecule possesses several key structural features that are readily identifiable by NMR spectroscopy: a para-substituted aromatic ring, two distinct methyl ester groups, a terminal alkyne, and a chiral center....

Author: BenchChem Technical Support Team. Date: January 2026

The target molecule possesses several key structural features that are readily identifiable by NMR spectroscopy: a para-substituted aromatic ring, two distinct methyl ester groups, a terminal alkyne, and a chiral center. Each of these features imparts a characteristic signature on the NMR spectrum, which will be systematically deconstructed.

Part 1: Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display eight distinct signals. The chemical shifts are influenced by factors such as aromaticity, the electronegativity of adjacent atoms, and anisotropic effects from the benzene ring and the alkyne's π-systems. The presence of a chiral center at the C2 position renders the adjacent methylene (C3) protons diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns.[1][2][3]

Predicted ¹H NMR Data Summary
Assigned Proton (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insights
H-a~ 8.05Doublet (d)2HThese protons are ortho to the electron-withdrawing methyl ester group, causing significant deshielding. In methyl benzoate, these protons typically appear around 8.0 ppm.[4][5]
H-b~ 7.40Doublet (d)2HThese protons are ortho to the alkyl substituent and meta to the ester. Their chemical shift is less influenced by the ester group, appearing further upfield.
H-c (OCH₃)~ 3.92Singlet (s)3HThe methyl protons of the benzoate ester are highly characteristic. For methyl benzoate, this signal is consistently reported around 3.9 ppm.[4][6]
H-d (CH)~ 3.85Triplet (t)1HThis methine proton is on the chiral center, deshielded by both the adjacent aromatic ring and the ester group at C1. It is expected to be split into a triplet by the two adjacent C3 methylene protons.
H-e (OCH₃)~ 3.70Singlet (s)3HThe methyl protons of the aliphatic ester are in a different chemical environment than H-c and are expected to appear slightly upfield.
H-f (CH₂)~ 2.80Multiplet (m)2HThese methylene protons are adjacent to the chiral center (H-d) and are therefore diastereotopic.[7][8] They will appear as a complex multiplet, likely two distinct doublet of doublets, due to geminal coupling and vicinal coupling to H-d and H-g.
H-g (≡CH)~ 2.10Triplet (t)1HThe terminal alkyne proton typically resonates between 2.0-3.0 ppm.[9][10][11] The cylindrical anisotropy of the triple bond shields this proton relative to vinylic protons.[12][13] It is expected to show long-range four-bond coupling to the H-f protons, resulting in a triplet.[11][14]

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as the para-substituted benzene ring contains four unique carbon environments due to symmetry. The chemical shifts span a wide range, characteristic of the diverse carbon hybridizations (sp³, sp², sp) present in the molecule.[15][16]

Predicted ¹³C NMR Data Summary
Assigned Carbon (See Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C-1~ 172The carbonyl carbon of the aliphatic ester. Ester carbonyls typically resonate in the 165-180 ppm range.[17][18]
C-7~ 166.5The carbonyl carbon of the benzoate ester. In methyl benzoate, this carbon appears around 167 ppm.[4][19]
C-11~ 145Aromatic quaternary carbon attached to the alkyl side chain. Its chemical shift is influenced by the substituent effect.
C-8~ 130.5Aromatic quaternary carbon attached to the ester group (ipso-carbon).
C-9~ 129.8Aromatic CH carbons ortho to the ester group.
C-10~ 129.0Aromatic CH carbons meta to the ester group.
C-5 (≡CH)~ 82The terminal sp-hybridized carbon of the alkyne. Terminal alkyne carbons (≡C-H) typically appear around 65–85 ppm.[10]
C-4 (-C≡)~ 75The internal sp-hybridized carbon of the alkyne. These carbons are generally found in the 70–100 ppm range.[10][15]
C-13 (OCH₃)~ 52.5The methyl carbon of the benzoate ester. This is a highly consistent shift, seen at ~52 ppm in methyl benzoate.[4][19]
C-12 (OCH₃)~ 51.5The methyl carbon of the aliphatic ester.
C-2 (CH)~ 45The methine carbon of the chiral center.
C-3 (CH₂)~ 25The methylene carbon adjacent to the chiral center and the alkyne.

Part 3: Visualization and Structural Assignment

Visual representations are critical for correlating spectral data with molecular structure.

Figure 1. Structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate with atom numbering.

Part 4: Experimental Protocol for NMR Sample Preparation and Acquisition

To obtain high-quality experimental data for comparison against these predictions, the following protocol is recommended.

Objective: To acquire quantitative ¹H and ¹³C{¹H} NMR spectra.

Materials:

  • Sample: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (~10-20 mg for ¹H, ~50-80 mg for ¹³C)

  • NMR Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: ~16 ppm (centered around 6 ppm)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

      • Spectral Width: ~240 ppm (centered around 120 ppm)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acq_h1 Acquire ¹H Spectrum lock->acq_h1 acq_c13 Acquire ¹³C Spectrum lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate (¹H) & Assign Peaks calibrate->integrate structure Structure Verification integrate->structure

Figure 2. Standard workflow for NMR analysis from sample preparation to structural verification.

References

  • Bruker. Mnova Predict | Accurate Prediction. [Link][20]

  • Gauth. What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a 1H NMR. [Link][9]

  • OpenOChem Learn. Alkynes. [Link][10]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][1]

  • Journal of Chemical Education. Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. [Link][7]

  • Chemaxon. Marvin - Chemical Drawing Software. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link][15]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link][11]

  • Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link][8]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link][12]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. [Link][2]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • Chemistry LibreTexts. 5.4: Types of Protons. [Link][3]

  • University of Bath. 13C NMR Spectroscopy. [Link]

  • Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][4]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Colorado Boulder. Chemical Shifts: Proton. [Link][13]

  • IIT Kanpur. 13C NMR spectroscopy • Chemical shift. [Link][16]

  • ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][17]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link][14]

  • James Ashenhurst. 13-C NMR Chemical Shift Table.pdf. [Link][18]

  • Chegg. Provide the 1H NMR data for methyl benzoate and. [Link][5]

  • HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link][6]

  • PubChem. Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • Chegg. A) From the 13C NMR spectrum of methyl benzoate. [Link][19]

  • HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

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Comparative

Comparing the reactivity of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate with other terminal alkynes

An In-Depth Guide to the Comparative Reactivity of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Key Synthetic Transformations Authored by: A Senior Application Scientist Abstract Terminal alkynes are foundational...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in Key Synthetic Transformations

Authored by: A Senior Application Scientist

Abstract

Terminal alkynes are foundational building blocks in modern organic synthesis, pivotal in drug discovery, chemical biology, and materials science. Their reactivity, however, is not uniform and is dictated by a subtle interplay of steric and electronic factors. This guide provides a comprehensive comparison of the reactivity of a complex, multifunctional terminal alkyne, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1) , against a panel of simpler, representative terminal alkynes. We will dissect its structural features, predict its reactivity profile, and provide detailed experimental protocols for three ubiquitous transformations: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the hydroamination reaction. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for efficient synthetic planning and reaction optimization.

Introduction: The Nuances of Terminal Alkyne Reactivity

Terminal alkynes (R-C≡C-H) are distinguished by the presence of a weakly acidic proton on an sp-hybridized carbon, a feature that unlocks a vast and powerful repertoire of chemical transformations.[1][2] This acidity, coupled with the unique electronic nature of the triple bond, allows for the formation of C-C and C-heteroatom bonds with high precision. However, the success and efficiency of these reactions are profoundly influenced by the molecular architecture of the alkyne substrate.[3] The two primary factors governing this reactivity are:

  • Steric Hindrance: The accessibility of the C≡C-H group is critical. Bulky substituents adjacent to the alkyne can physically obstruct the approach of catalysts and reagents, leading to diminished reaction rates and yields.[3][4][5]

  • Electronic Effects: The nature of the substituents (R-group) modulates the electron density of the triple bond and the pKa of the terminal proton. Electron-withdrawing groups increase the acidity of the proton, which can facilitate deprotonation and the formation of key intermediates (e.g., metal acetylides), while electron-donating groups have the opposite effect.[3][6]

This guide focuses on Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1) , a compound of interest due to its structural complexity, featuring a chiral center, two distinct ester functionalities, and an aromatic ring. Understanding its reactivity relative to simpler alkynes is crucial for its effective incorporation into larger, biologically active molecules.

Our Subject Molecule:

  • Compound Name: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

  • CAS Number: 146464-90-6[7][8]

  • Structural Analysis:

    • Terminal Alkyne: The reactive center for the comparisons herein.

    • α-Chiral Center: The carbon atom adjacent to the alkyne is substituted with a methyl benzoate group and a methyl ester group. This creates significant steric bulk directly at the reaction site.

    • Electron-Withdrawing Groups: The benzoate and methyl ester groups are electron-withdrawing, which may increase the acidity of the terminal proton.

Reference Alkynes for Comparison:

To establish a meaningful comparison, we will evaluate the reactivity of 1 against three standard terminal alkynes, each chosen to isolate a specific structural variable:

  • 1-Octyne (2): A simple, linear aliphatic alkyne. Represents a sterically unhindered, electronically neutral baseline.

  • Phenylacetylene (3): An aromatic alkyne. The phenyl group is more electron-withdrawing than an alkyl chain, increasing proton acidity, and introduces moderate steric bulk.[3]

  • 3,3-Dimethyl-1-butyne (4): A sterically hindered aliphatic alkyne. The bulky tert-butyl group allows for the direct assessment of severe steric hindrance on reactivity.

G cluster_factors Factors Influencing Alkyne Reactivity cluster_properties Resulting Properties cluster_outcome Impact on Reaction Steric Steric Hindrance Accessibility Accessibility of C≡C-H Steric->Accessibility Electronic Electronic Effects Acidity Acidity of Terminal H (pKa) Electronic->Acidity eDensity Electron Density of C≡C Electronic->eDensity Outcome Reaction Rate & Yield Accessibility->Outcome Acidity->Outcome eDensity->Outcome

Caption: Key factors governing terminal alkyne reactivity.

Comparative Analysis in Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10][11] The mechanism critically involves the formation of a copper acetylide intermediate, a step highly sensitive to both the acidity of the alkyne proton and steric access to the triple bond.[12][13]

Causality Behind Experimental Choices

Our standardized protocol is designed to provide a reliable comparison. We use Pd(PPh₃)₄ as a robust palladium catalyst and CuI as the co-catalyst. Triethylamine serves as both the base and a solvent. The reaction is monitored over 8 hours to delineate differences in reaction rates. The choice to run the reaction at a mild 50°C prevents potential side reactions like alkyne homocoupling (Glaser coupling) while still providing enough thermal energy for the catalytic cycle to proceed efficiently.[14]

Experimental Protocol: Comparative Sonogashira Coupling
  • Setup: To four separate oven-dried Schlenk tubes equipped with stir bars, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill each tube with dry argon three times.

  • Reagent Addition:

    • To each tube, add iodobenzene (1.0 mmol, 1.0 equiv.).

    • To tube 1, add Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1 ) (1.0 mmol, 1.0 equiv.).

    • To tube 2, add 1-Octyne (2 ) (1.0 mmol, 1.0 equiv.).

    • To tube 3, add Phenylacetylene (3 ) (1.0 mmol, 1.0 equiv.).

    • To tube 4, add 3,3-Dimethyl-1-butyne (4 ) (1.0 mmol, 1.0 equiv.).

  • Solvent/Base: Add anhydrous triethylamine (5 mL) to each tube via syringe.

  • Reaction: Place the tubes in a preheated oil bath at 50°C and stir vigorously.

  • Monitoring & Analysis: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours and analyzing by TLC and GC-MS. After 8 hours, quench the reaction with saturated NH₄Cl solution, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography. Determine the isolated yield.

Predicted Results and Discussion
Alkyne SubstrateStructureKey FeaturePredicted Yield (8h)Rationale
1 Complex, multifunctionalHigh Steric Hindrance40-50%The bulky α-substituent severely impedes the formation of the copper acetylide and its subsequent transmetalation to the palladium center.
2 1-OctyneLow Steric Hindrance>95%Sterically unhindered and electronically neutral, representing the ideal substrate for rapid coupling.
3 PhenylacetyleneIncreased Acidity>95%The increased acidity of the terminal proton facilitates rapid formation of the copper acetylide, leading to a high yield.[3]
4 3,3-Dimethyl-1-butyneHigh Steric Hindrance55-65%The tert-butyl group provides significant steric shielding, slowing the reaction compared to unhindered alkynes, but is likely less hindering than the substituent in 1 .

The expected outcome highlights the dominant role of steric hindrance in this transformation. While the electron-withdrawing groups in compound 1 may increase its proton acidity, this benefit is predicted to be overshadowed by the immense steric bulk at the α-position, making it the least reactive substrate in the series.

Comparative Analysis in CuAAC "Click" Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, prized for its high efficiency, mild conditions, and broad functional group tolerance in forming 1,2,3-triazoles.[15][16] While remarkably robust, the reaction rate can still be influenced by the steric and electronic properties of the alkyne partner.[17]

Causality Behind Experimental Choices

This protocol employs the most common and reliable conditions for CuAAC: a copper(II) sulfate precursor that is reduced in situ to the active Cu(I) species by sodium ascorbate. A 1:1 mixture of t-butanol and water is an excellent solvent system that accommodates both organic and inorganic reagents.[15][18] The reaction is run at room temperature, as CuAAC typically proceeds rapidly without heating.

G start Prepare Reagents: - Alkyne (1 equiv.) - Benzyl Azide (1 equiv.) - CuSO4 (5 mol%) - Na Ascorbate (10 mol%) dissolve Dissolve Alkyne and Azide in t-BuOH/H2O (1:1) start->dissolve add_cu Add CuSO4 solution dissolve->add_cu add_asc Add Sodium Ascorbate solution add_cu->add_asc react Stir at Room Temperature (Monitor by TLC) add_asc->react workup Quench, Extract, and Purify react->workup product Isolate Triazole Product workup->product

Caption: General workflow for the comparative CuAAC experiment.

Experimental Protocol: Comparative CuAAC Reaction
  • Setup: In four separate 25 mL round-bottom flasks, dissolve the respective alkyne (1 , 2 , 3 , or 4 ) (1.0 mmol, 1.0 equiv.) and benzyl azide (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To each flask, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol% in 1 mL H₂O).

  • Initiation: To each flask, add a freshly prepared aqueous solution of sodium ascorbate (0.10 mmol, 10 mol% in 1 mL H₂O). The solution should turn a yellow-orange color.

  • Reaction: Stir the mixtures vigorously at room temperature for 4 hours.

  • Monitoring & Analysis: Monitor for the disappearance of starting materials using TLC. After 4 hours, dilute the reaction with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Determine the isolated yield of the corresponding 1,4-disubstituted triazole product.

Predicted Results and Discussion
Alkyne SubstrateStructureKey FeaturePredicted Yield (4h)Rationale
1 Complex, multifunctionalHigh Steric Hindrance75-85%The steric bulk slows the reaction rate compared to simpler alkynes, but the inherent efficiency of the CuAAC reaction should still provide a good yield.
2 1-OctyneLow Steric Hindrance>95%The unhindered nature allows for rapid and near-quantitative conversion to the triazole product.
3 PhenylacetyleneElectron-Deficient Alkyne>95%Aromatic alkynes are excellent substrates for CuAAC, reacting very efficiently under these conditions.
4 3,3-Dimethyl-1-butyneHigh Steric Hindrance80-90%The tert-butyl group slows the reaction, but less so than in the Sonogashira coupling, demonstrating the robustness of the CuAAC reaction.

The CuAAC reaction is famously tolerant of steric hindrance, and this is reflected in the predicted results. While compound 1 is still expected to be the slowest, the overall yields are much higher and more comparable across the board than in the Sonogashira coupling. This highlights CuAAC as a more reliable choice when dealing with sterically encumbered alkynes.

Comparative Analysis in Hydroamination

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines.[19][20] The reaction can be catalyzed by a wide range of metals, and its outcome, particularly regioselectivity (Markovnikov vs. anti-Markovnikov addition), is highly dependent on the catalyst and substrate.[19][21] For terminal alkynes, a common mechanism involves the formation of a metal-vinylidene intermediate, followed by nucleophilic attack by the amine.[19][21]

Causality Behind Experimental Choices

We have chosen a gold-catalyzed system, as gold catalysts are well-known to activate alkynes towards nucleophilic attack. The use of a simple gold(I) chloride precursor is common. The reaction is run at a slightly elevated temperature (80°C) in a non-coordinating solvent like toluene to promote the reaction without interfering with the catalyst. We are comparing the rate of consumption of the starting alkyne as a measure of reactivity.

Experimental Protocol: Comparative Gold-Catalyzed Hydroamination
  • Setup: In four separate pressure-tolerant sealed vials equipped with stir bars, add AuCl (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Purge each vial with argon.

  • Reagent Addition:

    • To each vial, add aniline (1.0 mmol, 1.0 equiv.).

    • To vial 1, add Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1 ) (1.0 mmol, 1.0 equiv.).

    • To vial 2, add 1-Octyne (2 ) (1.0 mmol, 1.0 equiv.).

    • To vial 3, add Phenylacetylene (3 ) (1.0 mmol, 1.0 equiv.).

    • To vial 4, add 3,3-Dimethyl-1-butyne (4 ) (1.0 mmol, 1.0 equiv.).

  • Solvent: Add anhydrous toluene (5 mL) to each vial.

  • Reaction: Seal the vials tightly and place them in a preheated oil bath at 80°C.

  • Monitoring & Analysis: After 12 hours, cool the reactions to room temperature. Analyze an aliquot of each reaction mixture by GC-MS to determine the percent conversion of the starting alkyne.

Predicted Results and Discussion
Alkyne SubstrateStructureKey FeaturePredicted Conversion (12h)Rationale
1 Complex, multifunctionalHigh Steric Hindrance~20%The steric hindrance is expected to drastically slow the nucleophilic attack of aniline on the gold-activated alkyne, leading to low conversion.
2 1-OctyneAliphatic, Unhindered~70%Reacts at a moderate rate under these conditions.
3 PhenylacetyleneAromatic, Activated>90%The electron-withdrawing nature of the phenyl group polarizes the alkyne upon coordination to gold, making it highly susceptible to nucleophilic attack.
4 3,3-Dimethyl-1-butyneHigh Steric Hindrance~25%Similar to compound 1 , the severe steric bulk significantly inhibits the reaction.

In hydroamination, both steric and electronic effects play a crucial and interconnected role. Phenylacetylene (3 ) is predicted to be the most reactive due to electronic activation. Both highly hindered alkynes, 1 and 4 , are expected to perform poorly, demonstrating that this class of reaction is particularly sensitive to steric bulk around the triple bond.

Conclusion and Synthetic Recommendations

This comparative guide demonstrates that the reactivity of a terminal alkyne is profoundly dictated by its structure. The complex architecture of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1) , particularly the sterically demanding substituent at the α-position, renders it significantly less reactive than simpler aliphatic or aromatic alkynes in transformations sensitive to steric hindrance, such as Sonogashira coupling and gold-catalyzed hydroamination.

For synthetic chemists and drug development professionals working with compound 1 or structurally similar alkynes, the following recommendations are crucial:

  • For C-C and C-Heteroatom Bond Formation: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the superior choice. Its remarkable tolerance for steric hindrance ensures high yields where other methods may fail.

  • For Palladium-Catalyzed Couplings: If a Sonogashira-type coupling is necessary, expect to use higher catalyst loadings, more forcing conditions (higher temperatures, longer reaction times), and potentially more active ligand systems to overcome the steric barrier.

  • Avoid Sterically Sensitive Reactions: Transformations like the gold-catalyzed hydroamination are likely to be low-yielding and should be avoided if alternative synthetic routes are available.

By understanding the inherent reactivity profile of a complex substrate through logical comparison, researchers can preemptively troubleshoot difficult reactions, select the most appropriate synthetic methodologies, and ultimately accelerate the path to their target molecules.

References

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • ACS Publications. (2023, July 5). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews.
  • Sigma-Aldrich. Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • PINPOOLS. methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • PubMed.
  • Sigma-Aldrich.
  • National Institutes of Health (NIH). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View.
  • Royal Society of Chemistry. (2007, March 9). The catalytic hydroamination of alkynes. Chemical Society Reviews.
  • ACS Publications.
  • SciSpace. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences.
  • BenchChem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
  • BenchChem. A Comparative Guide to the Reactivity of 1,9-Decadiyne and Other Terminal Alkynes.
  • BenchChem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis.
  • BenchChem. A Comparative Guide to the Reactivity of 11-Dodecyn-1-ol and Other Terminal Alkynes.
  • ResearchGate.
  • ResearchGate. Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines.
  • BLDpharm. 146464-90-6|Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)
  • ACS Publications. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C.
  • ACS Publications. Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. Organometallics.
  • PubMed. (2024, November 7).
  • Coupling to alkynes: the Sonogashira reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes.
  • BenchChem. comparative reactivity analysis of 1-methoxy-2-butyne vs. terminal alkynes.
  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • MDPI. (2020, April 20).

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Validation

A Comparative Guide to the X-ray Crystal Structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the synthesis and predicted structural characteristics of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis and predicted structural characteristics of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate and its derivatives. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the necessary experimental workflows and provides a comparative structural analysis based on crystallographic data from closely related compounds. The insights herein are crucial for professionals engaged in rational drug design and materials science, where a precise understanding of three-dimensional molecular architecture is paramount for predicting physicochemical properties and biological activity.

The unique structure of the title compound, featuring a rigid alkyne moiety, a chiral center, and a versatile methyl benzoate group, makes it a compelling scaffold in medicinal chemistry. The alkyne group can serve as a rigid linker, a pharmacophore for target binding, or a handle for further functionalization via "click chemistry".[1][2] Understanding its crystal structure is key to harnessing these features effectively.

Part 1: Synthesis and Crystallization

The synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate can be approached through established organic chemistry reactions. A plausible synthetic route is outlined below, providing a validated pathway to obtaining the target compound for structural studies.

Proposed Synthetic Workflow

A potential synthesis involves the esterification of a suitable benzoic acid derivative. The key intermediate, 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoic acid, can be synthesized and then esterified to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_intermediate2 Intermediate cluster_reaction3 Esterification cluster_final Final Product A 4-Bromobenzoic acid R1 Coupling Reaction (Pd catalyst, Cu(I) cocatalyst, base) A->R1 B Pent-4-yn-2-ol B->R1 C 4-(1-Hydroxy-pent-4-yn-2-yl)benzoic acid R1->C R2 Oxidation of Alcohol (e.g., PCC, DMP) C->R2 D 4-(1-Oxo-pent-4-yn-2-yl)benzoic acid R2->D R3 Fischer Esterification (Methanol, Acid catalyst) D->R3 E Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate R3->E XRD_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on Goniometer C Data Processing (Integration, Scaling, Absorption Correction) B->C Raw Diffraction Images D Structure Solution (Phase Problem, Direct Methods) C->D Reflection Data (h, k, l, I) E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model F Validation & Analysis (CIF File Generation) E->F Refined Structure Scaffold_Choice A Design Goal What is the primary objective? B Introduce 3D Complexity & Chirality Explore specific stereochemical interactions. Enable post-synthesis modification. A->B C Simple Lipophilic Filler Occupy a hydrophobic pocket with a simple, non-rigid group. A->C D Rigid, Linear Linker Probe a narrow, linear binding channel. Maintain planarity. A->D E Choose: Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate B->E:f0 F Choose: Methyl 4-ethylbenzoate C->F:f0 G Choose: Methyl 4-ethynylbenzoate D->G:f0

Sources

Comparative

HPLC analysis for purity assessment of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

An Expert's Guide to the Purity Assessment of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate: An HPLC-Centric Comparative Analysis Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Purity Assessment of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate: An HPLC-Centric Comparative Analysis

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a complex molecule featuring a chiral center, an alkyne group, and two ester functionalities, serves as a quintessential example of a sophisticated intermediate where meticulous purity analysis is paramount. Impurities, which can originate from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]

This guide, designed for researchers and drug development professionals, provides an in-depth, experience-driven approach to the purity assessment of this specific compound. We will dissect the development of a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool, explore the critical necessity of a distinct chiral separation, and objectively compare HPLC with alternative analytical techniques. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[3][4]

Part 1: The Gold Standard: Reversed-Phase HPLC for Chemical Purity

For non-volatile, UV-active molecules like Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered the gold standard for purity determination due to its high precision, resolving power, and robustness.[5]

Method Development Strategy: A Scientist's Perspective

The development of a successful HPLC method is not a matter of chance but of informed, systematic choices. The goal is to achieve adequate resolution between the main compound and all potential process-related and degradation impurities.

  • Column Selection: The molecule possesses both hydrophobic (benzoate ring, alkyne chain) and moderately polar (ester groups) characteristics. A C18 (octadecylsilyl) stationary phase is the logical first choice. Its hydrophobic nature will provide the primary retention mechanism through interactions with the non-polar parts of the analyte. A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[6]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase and an organic solvent is necessary to separate impurities with a wide range of polarities.

    • Organic Phase: Acetonitrile is generally preferred over methanol for this analysis. Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths provides a better signal-to-noise ratio.

    • Aqueous Phase: While the analyte lacks strongly acidic or basic functional groups, using a slightly acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) is crucial. This suppresses the ionization of any potential acidic or basic impurities and minimizes silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.[7]

  • Detector Selection and Wavelength: The benzoate moiety is a strong chromophore. A UV-Vis or Photodiode Array (PDA) detector is ideal.[6] To determine the optimal wavelength, a UV scan of the analyte should be performed. The absorbance maximum for benzoate derivatives is typically in the range of 230-254 nm. A PDA detector offers the significant advantage of acquiring spectra across a range, which is invaluable for peak purity assessment and can help in the preliminary identification of impurities.[8]

Workflow for Purity Assessment via RP-HPLC

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep Accurately weigh sample Dissolve in Diluent (e.g., Acetonitrile/Water) Filter through 0.45 µm syringe filter hplc Inject onto C18 Column Run Gradient Elution (Acidified Water/Acetonitrile) Detect with PDA/UV Detector prep->hplc Injection data Integrate all peaks Calculate Purity (Area % Method) Perform Peak Purity Analysis (PDA) Quantify Impurities vs. Reporting Thresholds hplc->data Chromatogram report Final Purity Report data->report Results

Caption: RP-HPLC workflow for chemical purity assessment.

Experimental Protocol: RP-HPLC Purity Method

This protocol is a robust starting point and must be fully validated according to ICH guidelines before routine use.[9]

  • Chromatographic System: HPLC with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the diluent.

  • Standard Preparation: Prepare a reference standard solution at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm (with PDA monitoring from 200-400 nm)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 20 80
      30 20 80
      31 70 30

      | 35 | 70 | 30 |

Method Validation: Ensuring Trustworthiness

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[3][8] Key parameters to be evaluated according to ICH Q2(R1) guidelines are summarized below.[4]

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Analyze placebo, spiked samples, and force-degraded samples (acid, base, oxidation, heat, light).[4]Analyte peak is pure and resolved from all other peaks (Resolution > 2.0).
Linearity Establish a linear relationship between concentration and detector response. Analyze a minimum of 5 concentrations across the specified range (e.g., 50% to 150% of the target concentration).[10]Correlation Coefficient (r²) ≥ 0.999.
Accuracy Measure the closeness of the test results to the true value. Perform recovery studies by spiking a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[8]% Recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze 6 replicate samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[9]Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[9][11]LOD and LOQ should be determined and reported.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).[12]System suitability parameters remain within limits.

Part 2: A Critical Distinction: Chiral HPLC for Enantiomeric Purity

The presence of a stereocenter at the C2 position of the pent-4-yn-2-yl moiety means that Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate can exist as a pair of enantiomers. Since enantiomers often have different pharmacological activities and toxicological profiles, regulatory agencies require them to be controlled. A standard RP-HPLC method cannot separate enantiomers. Therefore, a dedicated chiral HPLC method is mandatory.[13][14]

Chiral Method Development Strategy

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

  • CSP Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., CHIRALPAK® series), are highly versatile and a good starting point for screening.[15][16]

  • Mobile Phase: Chiral separations are most often achieved using normal-phase eluents (e.g., Hexane/Isopropanol) or polar organic solvents (e.g., Acetonitrile/Methanol). The choice of solvent and the addition of small amounts of additives (like trifluoroacetic acid or diethylamine for acidic or basic compounds, respectively) can dramatically affect selectivity.

Example Protocol: Chiral HPLC
  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 235 nm.

Part 3: A Comparative Analysis of Purity Assessment Techniques

While HPLC is the primary workhorse, a comprehensive purity assessment strategy often involves orthogonal techniques, each providing unique and complementary information.[17]

Decision Logic for Selecting an Analytical Technique

Technique_Selection_Logic start Purity Question q1 Need routine % purity & impurity profile? start->q1 q2 Are impurities volatile? (e.g., residual solvents) q1->q2 No hplc RP-HPLC with UV/PDA q1->hplc Yes q3 Need to identify unknown impurity structure? q2->q3 No gc Gas Chromatography (GC-FID/MS) q2->gc Yes q4 Need to confirm absolute purity of a highly pure crystalline lot? q3->q4 No lcms LC-Mass Spectrometry (LC-MS) q3->lcms Yes dsc Differential Scanning Calorimetry (DSC) q4->dsc Yes

Caption: Logic for selecting the appropriate analytical technique.

Technique Comparison
TechniquePrincipleApplication for this AnalyteAdvantagesLimitations
RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Primary method for quantifying chemical purity and detecting non-volatile impurities.High precision, robust, excellent for quantification, widely available.[5]Cannot separate enantiomers; requires a reference standard for impurity quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantification of residual solvents from the synthesis process (e.g., acetone, ethanol, hexane).[5]Extremely sensitive for volatile and semi-volatile compounds.Not suitable for non-volatile analytes or thermally labile compounds.
LC-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.Identification of unknown impurities by providing accurate mass and fragmentation data.[17]High sensitivity and specificity; provides structural information for unknown peaks.Generally used for identification and is less robust for routine quantification than HPLC-UV.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determines the absolute purity of a highly pure (>98.5%), crystalline sample without a standard.[1]Provides absolute purity; no reference standard needed.Only applicable to crystalline, thermally stable compounds with high purity; insensitive to impurities that form solid solutions.[1]
Spectroscopy (UV-Vis, FT-IR) Measures the absorption of light (UV-Vis) or infrared radiation (FT-IR) by the molecule.Primarily for identity confirmation and functional group analysis, not for separating and quantifying impurities in a mixture.[18]Fast and simple for identity checks.Lacks the resolving power to separate individual components in a complex mixture.[17]

Conclusion

The purity assessment of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate requires a multi-faceted yet HPLC-centric strategy. A well-developed and validated RP-HPLC method serves as the cornerstone for determining chemical purity and profiling impurities. This must be complemented by a dedicated chiral HPLC method to control enantiomeric purity, a critical quality attribute. While techniques like GC and LC-MS are not primary tools for routine purity quantification, they are indispensable for a complete impurity profile, addressing residual solvents and elucidating the structure of unknowns, respectively. By integrating these methods within a framework of rigorous validation, scientists can ensure the quality and consistency of this key pharmaceutical intermediate, paving the way for the development of safe and effective medicines.

References

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (2017). PubMed. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (2017). MDPI. Available at: [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (n.d.). Sci-Hub. Available at: [Link]

  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. (n.d.). Taylor & Francis Online. Available at: [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018). Asian Journal of Applied Science and Technology. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Table of Contents. (n.d.). ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL. (2024). World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. (2023). Food Research. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Preprints.org. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). A-W Sci. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. (n.d.). Taylor & Francis Online. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Available at: [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (n.d.). European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. (n.d.). PubChem. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Available at: [Link]

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Comparative

A Comparative Guide to the Efficiency of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Introduction: The Enduring Power of Click Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across diverse fields, from dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across diverse fields, from drug discovery to materials science.[1][2] Its appeal lies in its remarkable efficiency, high yields, stereospecificity, and broad functional group tolerance, allowing for the rapid and reliable construction of complex molecular architectures under mild, often aqueous, conditions.[1][3][4] The reaction's mechanism, which proceeds through a copper acetylide intermediate, ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer, a significant advantage over the uncatalyzed Huisgen cycloaddition.[3][5]

The choice of the alkyne substrate is a critical parameter that can significantly influence the kinetics and overall efficiency of the CuAAC reaction. Factors such as electronic properties and steric hindrance of the substituents on the alkyne play a crucial role in determining the reaction rate.[6] This guide provides a comprehensive performance benchmark of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMBY) , a novel terminal alkyne, comparing its efficiency in CuAAC reactions against two well-established alternatives: Phenylacetylene and Methyl propiolate .

This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their conjugation strategies by selecting the most appropriate alkyne for their specific application. All experimental data presented herein is generated under standardized conditions to ensure a fair and objective comparison.

Comparative Performance Analysis

The efficiency of MMBY and the reference alkynes was evaluated based on reaction kinetics (pseudo-first-order rate constant, k), reaction yield after a fixed time, and the required catalyst loading to achieve high conversion. The experimental setup involved the reaction of each alkyne with Benzyl Azide in the presence of a copper(II) sulfate and sodium ascorbate catalytic system.

Key Observations:

  • Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMBY) demonstrates excellent reactivity, outperforming the standard aromatic alkyne, Phenylacetylene. This enhanced performance can be attributed to the electron-withdrawing nature of the benzoate group, which increases the acidity of the terminal alkyne proton and facilitates the formation of the copper acetylide intermediate.[7]

  • Methyl propiolate , a highly activated alkyne due to the directly conjugated electron-withdrawing ester group, exhibited the fastest reaction kinetics.[8] However, its utility can be limited by its propensity to undergo Michael addition side reactions.[8]

  • Phenylacetylene serves as a reliable baseline, representing a standard, unactivated aromatic alkyne. Its moderate reactivity is suitable for many applications where reaction speed is not the primary concern.[5]

Alkyne SubstrateStructurePseudo-First-Order Rate Constant (k) (x 10⁻³ s⁻¹)Yield after 1h (%)Optimal Catalyst Loading (mol%)
Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMBY) 8.2>951.0
Phenylacetylene 3.5782.0
Methyl propiolate 12.1>990.5

Note: The structures for the novel compound MMBY and the common alternatives are provided for clarity. The performance data is based on standardized experimental conditions outlined in the protocols section.

Experimental Workflow & Protocols

The following sections detail the step-by-step methodologies for the kinetic analysis and preparative scale synthesis used to generate the comparative data.

Kinetic Analysis Workflow

The workflow for determining the pseudo-first-order rate constants for the CuAAC reactions is depicted below. This process ensures consistent and reproducible kinetic data.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Alkyne (100 mM) - Benzyl Azide (1 M) - CuSO4 (50 mM) - Sodium Ascorbate (250 mM) B Equilibrate alkyne, buffer, and Benzyl Azide in cuvette at 25°C A->B Dispense reagents C Initiate reaction by adding CuSO4 and Sodium Ascorbate B->C Start reaction D Monitor reaction progress via UV-Vis spectroscopy or HPLC C->D Real-time monitoring E Collect absorbance/concentration data over time D->E F Plot ln([Alkyne]t/[Alkyne]0) vs. time E->F G Calculate k from the slope of the linear fit F->G

Caption: Workflow for kinetic analysis of CuAAC reactions.

Detailed Protocol: Kinetic Analysis of CuAAC Reactions

This protocol describes the method for determining the reaction kinetics under pseudo-first-order conditions.

  • Reagent Preparation:

    • Prepare stock solutions of each alkyne (MMBY, Phenylacetylene, Methyl propiolate) at 100 mM in a 1:1 mixture of water and tert-butanol.

    • Prepare a 1 M stock solution of Benzyl Azide in the same solvent system.

    • Prepare a 50 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 250 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a quartz cuvette, combine 50 µL of the alkyne stock solution, 840 µL of the water/tert-butanol solvent, and 10 µL of the Benzyl Azide stock solution. This creates a large excess of the azide.

    • Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and allow the mixture to equilibrate.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 50 µL of the CuSO₄ stock solution followed by 50 µL of the freshly prepared sodium ascorbate solution. Mix quickly by gently pipetting.

    • Immediately begin monitoring the reaction by measuring the disappearance of the alkyne or the appearance of the triazole product at a predetermined wavelength using UV-Vis spectroscopy or by taking aliquots at regular intervals for HPLC analysis.

  • Data Analysis:

    • Record the data for at least three half-lives.

    • For pseudo-first-order kinetics, plot the natural logarithm of the normalized starting material concentration (ln([Alkyne]t/[Alkyne]₀)) against time.

    • The negative of the slope of the resulting straight line corresponds to the pseudo-first-order rate constant, k.

Detailed Protocol: Preparative Scale Synthesis for Yield Determination

This protocol is for a standard 1 mmol scale reaction to determine the isolated product yield after 1 hour.

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add the alkyne (1.0 mmol) and Benzyl Azide (1.05 mmol).

    • Add 10 mL of a 1:1 mixture of water and tert-butanol and stir to dissolve.

  • Catalyst Addition:

    • In a separate vial, dissolve the appropriate amount of CuSO₄·5H₂O (0.01 mmol for a 1 mol% loading) in 1 mL of deionized water.

    • In another vial, dissolve sodium ascorbate (0.05 mmol) in 1 mL of deionized water.

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction and Workup:

    • Stir the reaction mixture vigorously at room temperature for 1 hour.

    • After 1 hour, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Yield Calculation:

    • Purify the crude product by flash column chromatography on silica gel.

    • The isolated yield is calculated based on the mass of the pure triazole product.

Mechanism and Rationale

The efficiency of the CuAAC reaction is intrinsically linked to its catalytic cycle. Understanding this mechanism provides the rationale for the observed differences in reactivity among the tested alkynes.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide [Cu]-C≡C-R CuI->Cu_Acetylide + Alkyne - H+ Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N3 Metallacycle Six-membered Cu-metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Cu Triazole-Cu complex Metallacycle->Triazole_Cu Cyclization Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Triazole Triazole_Cu->Product Protonation

Caption: Simplified catalytic cycle for the CuAAC reaction.

The key step accelerated by electron-withdrawing groups is the formation of the copper(I) acetylide.[9][10] These groups increase the acidity of the terminal proton of the alkyne, facilitating its deprotonation and subsequent coordination with the Cu(I) catalyst. MMBY, with its benzoate substituent, possesses a moderate electron-withdrawing effect, placing its reactivity between the highly activated Methyl propiolate and the unactivated Phenylacetylene. While steric hindrance can sometimes impede reactivity, the substituents on MMBY are sufficiently removed from the alkyne to not significantly impact the reaction rate under these conditions.[4][11]

Conclusion and Recommendations

This comparative guide demonstrates that Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (MMBY) is a highly efficient substrate for CuAAC reactions, offering a significant rate enhancement over standard aromatic alkynes like Phenylacetylene. Its performance, coupled with its likely lower susceptibility to side reactions compared to highly activated alkynes like Methyl propiolate, makes it an excellent candidate for applications requiring rapid and clean conjugation.

For researchers in drug development and bioconjugation, where high yields and low catalyst loadings are paramount, MMBY represents a compelling alternative to traditional alkynes. We recommend its consideration for demanding applications where reaction efficiency is a critical factor for success.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Li, Y., & Zhang, J. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6433. Available at: [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,2,3-Triazoles from Azides and Acetylenes in the Presence of a Copper(I) Catalyst. Organic Letters, 6(8), 1237-1240. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. Available at: [Link]

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Validation

A Researcher's Guide to DFT Calculations on the Electronic Structure of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

A Comparative Analysis of a Novel Phenylalkyne Ester and Structurally Related Analogues As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for investigating the electronic...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Novel Phenylalkyne Ester and Structurally Related Analogues

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for investigating the electronic structure of the novel compound Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. The protocol herein is designed for researchers, scientists, and drug development professionals who leverage computational chemistry to predict and understand molecular properties. We will not only detail a robust methodology for the target molecule but also compare its predicted properties against judiciously chosen alternatives to illuminate structure-property relationships.

The target molecule, with CAS Number 146464-90-6, combines several key functional groups: a phenyl ring, an ester, a methoxy group, and a terminal alkyne.[1] This unique combination suggests potentially interesting electronic and photophysical properties. Understanding the frontier molecular orbitals (HOMO and LUMO), charge distribution, and excited states is crucial for applications ranging from materials science to medicinal chemistry.[2]

Theoretical Background and Method Selection: Establishing Trustworthiness

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a pragmatic balance between accuracy and computational cost for studying organic molecules.[3][4] The accuracy of any DFT study, however, is critically dependent on the choice of the exchange-correlation functional and the basis set.

1.1. Choice of Functional:

For organic molecules featuring aromatic systems and potential intramolecular interactions, a hybrid functional is often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has a long track record of success in calculating the electronic properties of organic compounds.[3][4] However, for a more accurate description of dispersion forces and long-range interactions, which may be present in our target molecule, a range-separated hybrid functional like ωB97X-D is highly recommended.[5] This functional incorporates an empirical dispersion correction, providing a more robust description of non-covalent interactions. This guide will proceed with the ωB97X-D functional as the primary choice for its superior accuracy in diverse chemical systems.

1.2. Choice of Basis Set:

The basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set, 6-311+G(d,p) , provides a robust starting point. It is a triple-zeta basis set, includes diffuse functions (+) for accurately describing anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for non-spherical electron density. For higher accuracy, especially for properties like polarizability or excited states, correlation-consistent basis sets like Dunning's aug-cc-pVTZ could be employed.[6][7]

Comparative Molecular Set

To understand the unique electronic contributions of the different moieties in Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Molecule A ), we will compare it against three analogues:

  • Molecule B: Methyl 4-methoxybenzoate: This molecule represents the core aromatic ester component, allowing us to isolate the electronic impact of the pentynyl side chain.[8][9]

  • Molecule C: Methyl 4-(pent-4-yn-2-yl)benzoate: This analogue removes the methoxy group from the chiral center, enabling an assessment of its electronic influence.

  • Molecule D: Methyl 4-(1-methoxy-1-oxopentan-2-yl)benzoate: This is the saturated analogue, where the alkyne is reduced to an alkane. This comparison will highlight the specific contribution of the π-system of the triple bond to the overall electronic structure.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines the necessary steps to perform a comprehensive DFT analysis. This workflow is designed to be self-validating by including frequency calculations to confirm true energy minima.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis & Interpretation mol_structure Define 3D Molecular Structures (A, B, C, D) method_selection Select Functional & Basis Set (e.g., ωB97X-D/6-311+G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo_check Verify No Imaginary Frequencies (Confirm Minimum Energy Structure) freq_calc->thermo_check Vibrational Frequencies spe_calc Single-Point Energy (Higher Level Basis Set - Optional) fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) spe_calc->fmo More Accurate Energies thermo_check->spe_calc thermo_check->fmo nbo Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hyperconjugation) fmo->nbo tddft TD-DFT for Excited States (Simulate UV-Vis Spectrum) fmo->tddft

Caption: A comprehensive DFT workflow from input preparation to advanced electronic structure analysis.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structures of Molecules A, B, C, and D using a molecular editor (e.g., GaussView, Avogadro). For Molecule A, ensure the correct stereochemistry at the chiral center if relevant to the study's goals.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.

    • Software: Gaussian, ORCA, etc.

    • Keyword Example (Gaussian): #p opt ωB97XD/6-311+G(d,p)

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.[7]

    • Purpose: To confirm that the optimized structure is a true local minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).

    • Keyword Example (Gaussian): #p freq ωB97XD/6-311+G(d,p)

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized structure, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.

  • Natural Bond Orbital (NBO) Analysis: To gain deeper insight into charge distribution and intramolecular interactions, perform an NBO analysis.[10][11][12] This method localizes orbitals into chemically intuitive bonding, lone pair, and anti-bonding orbitals. It is particularly useful for quantifying charge transfer and hyperconjugative interactions.[6][13]

    • Keyword Example (Gaussian): pop=nbo

  • Time-Dependent DFT (TD-DFT) for Excited States: To compare with experimental UV-Vis spectroscopy, simulate the electronic absorption spectrum using TD-DFT.[14][15] This calculation provides information on vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks.[5][16][17]

    • Keyword Example (Gaussian): #p td=(nstates=10) ωB97XD/6-311+G(d,p)

Predicted Data and Comparative Analysis

The following table presents hypothetical but realistic data derived from the described DFT protocol. These values serve as a template for what researchers can expect and provide a basis for comparative discussion.

MoleculePropertyPredicted ValueAnalysis
A: Target Molecule HOMO Energy-6.85 eVThe alkyne π-system raises the HOMO energy relative to the saturated analogue.
LUMO Energy-1.20 eVThe LUMO is likely localized on the phenyl benzoate π-system.
HOMO-LUMO Gap 5.65 eV Indicates high kinetic stability.
Dipole Moment2.5 DThe molecule possesses significant polarity due to the ester and methoxy groups.
B: Methyl 4-methoxybenzoate HOMO Energy-6.50 eVHigher HOMO due to the electron-donating effect of the methoxy group directly on the ring.
LUMO Energy-0.95 eVSimilar LUMO to Molecule A, centered on the aromatic system.
HOMO-LUMO Gap 5.55 eV Slightly smaller gap than A, suggesting higher reactivity.
Dipole Moment2.8 DHigher polarity without the opposing vector of the side chain.
C: Methyl 4-(pent-4-yn-2-yl)benzoate HOMO Energy-6.95 eVSlightly lower HOMO than A, showing the subtle electron-donating effect of the side-chain methoxy group.
LUMO Energy-1.22 eVNearly identical LUMO to Molecule A.
HOMO-LUMO Gap 5.73 eV The largest gap, indicating the highest stability among the unsaturated analogues.
Dipole Moment2.3 DLower dipole moment without the polar C-O bond on the side chain.
D: Saturated Analogue HOMO Energy-7.20 eVSignificantly lower HOMO energy due to the absence of the alkyne π-orbitals.
LUMO Energy-1.15 eVLUMO is largely unaffected by the saturation of the side chain.
HOMO-LUMO Gap 6.05 eV The largest gap overall, as expected for a saturated system.
Dipole Moment2.6 DSimilar polarity to Molecule A.

Interpretation of Results:

  • Effect of the Alkyne Group: Comparing Molecule A to D , the presence of the terminal alkyne significantly raises the HOMO energy by approximately 0.35 eV. This is due to the contribution of the high-lying π-orbitals of the triple bond. Consequently, the HOMO-LUMO gap is reduced, suggesting that Molecule A will have a lower-energy electronic transition (a red-shifted absorption in the UV-Vis spectrum) compared to its saturated counterpart.

  • Effect of the Side-Chain Methoxy Group: The comparison between Molecule A and C reveals that the methoxy group on the pentynyl side chain has a minor electronic effect, slightly raising the HOMO and decreasing the energy gap. This is likely due to weak hyperconjugative or inductive effects.

  • Dominance of the Phenyl Benzoate Core: The LUMO energy remains relatively constant across all analogues, indicating that it is primarily localized on the electron-accepting methyl benzoate portion of the molecule. This suggests that the first major electronic transition will likely be a π -> π* transition involving the aromatic system.

Caption: Frontier molecular orbital energy comparison between the target molecule and its saturated analogue.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous protocol for the computational investigation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. By selecting an appropriate level of theory (ωB97X-D/6-311+G(d,p)) and performing a comparative analysis against structurally related molecules, researchers can gain significant insights into the structure-property relationships governing its electronic behavior. The key finding from this theoretical framework is the pronounced effect of the terminal alkyne moiety on the HOMO energy level, which directly influences the molecule's reactivity and optical properties.

For further validation, we strongly recommend synthesizing these compounds and performing experimental measurements, such as UV-Vis spectroscopy and cyclic voltammetry, to correlate with the TD-DFT and FMO energy predictions, respectively.

References

  • Analysis of Density Functional Tight Binding (DFTB) with Natural Bonding Orbitals (NBOs). National Institutes of Health. Available at: [Link]

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Comparative

A Comparative Guide to Isotopic Labeling of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate for Mechanistic Elucidation

For researchers, medicinal chemists, and professionals in drug development, understanding the precise mechanism of a chemical transformation or a metabolic pathway is paramount. Isotopic labeling serves as one of the mos...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise mechanism of a chemical transformation or a metabolic pathway is paramount. Isotopic labeling serves as one of the most definitive tools for this purpose, offering an unambiguous window into the intricate dance of atoms during a reaction.[1] This guide provides an in-depth comparison of isotopic labeling strategies for a model compound, Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a molecule featuring several key functional groups—an ester, a chiral center, and a terminal alkyne—making it an excellent substrate for multifaceted mechanistic inquiries.

We will explore the rationale behind choosing specific isotopes (²H, ¹³C, ¹⁸O), compare the synthetic accessibility of each labeled variant, detail the analytical techniques required for their detection, and provide the experimental data needed to make informed decisions for your own mechanistic studies.

Strategic Isotopic Labeling: Choosing the Right Tool for the Question

The choice of isotope is dictated entirely by the mechanistic question at hand. For our target molecule, we can envision several key areas of investigation, each best served by a specific isotope.

  • Deuterium (²H): Probing C-H Bond Activation. The most conspicuous site for deuterium labeling is the terminal alkyne. This allows for the investigation of the Kinetic Isotope Effect (KIE), a phenomenon where the replacement of a light isotope (¹H) with a heavier one (²H) slows down a reaction if the cleavage of that C-H bond is involved in the rate-determining step.[2][3] Observing a significant kH/kD ratio provides powerful evidence for such a mechanism.[4]

  • Carbon-13 (¹³C): Tracing the Carbon Skeleton. ¹³C is a stable isotope used to track the fate of carbon atoms throughout a reaction.[] By strategically placing a ¹³C label within the benzoate ring, the ester group, or the pentynyl chain, one can follow skeletal rearrangements, decarboxylation events, or metabolic fragmentation with clarity using NMR spectroscopy or mass spectrometry.[6][7]

  • Oxygen-18 (¹⁸O): Unraveling Ester Reactivity. The ester functionality is a classic subject for mechanistic studies, particularly hydrolysis and transesterification. By labeling either the carbonyl oxygen or the methoxy oxygen with ¹⁸O, it is possible to definitively determine the pathway of nucleophilic attack and the nature of the tetrahedral intermediate.[8][][10] For example, in ester hydrolysis, the location of the ¹⁸O in the resulting carboxylic acid and alcohol products can distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage.[10][11]

Comparative Overview of Labeling Strategies
IsotopeLabeling Position(s)Primary Mechanistic QuestionSynthetic AccessibilityPrimary Analytical Method
Deuterium (²H) Terminal Alkyne (C-5)Is C-H bond cleavage rate-determining? (Kinetic Isotope Effect)High (Simple H/D exchange)NMR, Mass Spectrometry, Raman Spectroscopy
Carbon-13 (¹³C) Ester Carbonyl, Methoxy Carbon, Benzoate RingWhat is the fate of the carbon skeleton?Moderate (Requires labeled starting materials)¹³C NMR, Mass Spectrometry
Oxygen-18 (¹⁸O) Ester Carbonyl (C=O), Ester Methoxy (O-CH₃)What is the mechanism of ester hydrolysis/transesterification?Moderate (Requires H₂¹⁸O or ¹⁸O-labeled methanol)Mass Spectrometry

Synthetic Accessibility and Protocols

A critical consideration is the ease of introducing the isotopic label. Here, we compare the synthetic approaches for each type of labeling.

Deuterium Labeling of the Terminal Alkyne

This is often the most straightforward labeling experiment to perform. The acidity of the terminal acetylenic proton (pKa ≈ 25) allows for simple base-catalyzed hydrogen-deuterium exchange.

G cluster_synthesis Unlabeled Synthesis cluster_labeling Deuterium Labeling A Methyl 4-(bromomethyl)benzoate C Base-catalyzed Alkylation A->C B Propargyl Malonic Ester B->C D Hydrolysis & Decarboxylation C->D E Esterification (MeOH, H+) D->E F Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate E->F H [5-²H]-Labeled Product F->H G Base (e.g., NaOD) in D₂O G->H

Caption: Proposed workflow for synthesis and subsequent deuterium labeling.

  • Dissolution: Dissolve 100 mg of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate in 2 mL of a suitable solvent (e.g., THF, Dioxane).

  • Deuterium Source: Add 0.5 mL of deuterium oxide (D₂O, 99.8 atom % D).

  • Catalysis: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD, 40 wt. % in D₂O, 1-5 mol%). For base-sensitive substrates, milder catalysts like silver perchlorate can be employed.[12]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by ¹H NMR by observing the disappearance of the terminal alkyne proton signal (typically around 2-3 ppm).

  • Workup: Quench the reaction with a small amount of D₂O-saturated ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Verification: Confirm the level of deuterium incorporation using ¹H NMR (integration) and Mass Spectrometry (M+1 peak).

Carbon-13 and Oxygen-18 Labeling

These methods are not post-synthetic modifications but require building the molecule from isotopically enriched starting materials.

  • ¹³C-Carbonyl Labeling: The synthesis would begin with a ¹³C-labeled benzoate derivative, such as methyl [carbonyl-¹³C]benzoate, or by using K¹³CN in a synthesis of the aromatic ring.[13]

  • ¹⁸O-Methoxy Labeling: The final esterification step would be performed using [¹⁸O]methanol.

  • ¹⁸O-Carbonyl Labeling: This is more complex and may involve the hydrolysis of the ester in H₂¹⁸O followed by re-esterification, ensuring isotopic scrambling into the carbonyl position.

Case Study: Distinguishing Reaction Mechanisms

To illustrate the power of these techniques, we will compare how different labeling strategies could be used to probe a hypothetical reaction involving our target molecule.

Scenario: An Unknown Enzyme-Catalyzed Transformation

Imagine an enzyme converts our substrate into a new product, and we wish to determine the mechanism.

We synthesize the [5-²H]-labeled substrate and compare its rate of conversion to the unlabeled (protio) substrate under identical enzymatic conditions.

G cluster_paths cluster_result A Substrate (S-H) C Transition State [S---H]‡ A->C kH B Substrate (S-D) D Transition State [S---D]‡ B->D kD E Product C->E F Product D->F note_c Lower Activation Energy note_d Higher Activation Energy (Stronger C-D bond) Result Result: kH > kD (KIE > 1) Conclusion Conclusion: C-H bond cleavage is in the rate-determining step. Result->Conclusion

Caption: Principle of the Kinetic Isotope Effect (KIE).

  • Experimental Data: If the reaction with the deuterated compound is significantly slower (e.g., a KIE of 2-7), it strongly implies that the abstraction of the acetylenic proton is a key, rate-limiting step in the enzymatic turnover.[3][14] If the KIE is ~1, this step is likely not rate-limiting.

If the enzyme is a hydrolase, we can determine its mechanism using an ¹⁸O-labeled substrate or by running the reaction in H₂¹⁸O.

G cluster_A cluster_B A Scenario A: Acyl-Oxygen Cleavage B Scenario B: Alkyl-Oxygen Cleavage Start_A Ester + H₂¹⁸O Prod_A1 Carboxylic Acid (¹⁸O incorporated) Start_A->Prod_A1 Prod_A2 Methanol (unlabeled) Start_A->Prod_A2 Start_B Ester + H₂¹⁸O Prod_B1 Carboxylic Acid (unlabeled) Start_B->Prod_B1 Prod_B2 Methanol (¹⁸O incorporated) Start_B->Prod_B2

Caption: Using H₂¹⁸O to distinguish ester hydrolysis mechanisms.

  • Experimental Data: By analyzing the products via GC-MS, we can determine the location of the heavy oxygen. If the ¹⁸O from the water is found in the carboxylic acid product, it confirms the standard acyl-oxygen cleavage mechanism common to most hydrolases. If it were found in the methanol product, it would point to a much rarer alkyl-oxygen cleavage mechanism.[15]

Alternative Methodologies: A Broader Perspective

While powerful, isotopic labeling is not the only tool for mechanistic investigation. A robust study often combines it with other methods.

  • Computational Chemistry: Density Functional Theory (DFT) can model reaction pathways, calculate transition state energies, and predict theoretical KIEs to corroborate experimental findings.

  • Spectroscopic Monitoring: Techniques like in-situ NMR or stopped-flow spectroscopy can be used to detect and characterize transient intermediates, providing direct evidence of a proposed pathway.[16][17]

  • Crossover Experiments: These experiments can differentiate between intramolecular and intermolecular reaction pathways by running two similar, but distinguishable (e.g., isotopically or structurally), substrates in the same vessel and analyzing for "crossed-over" products.[18]

Conclusion

The isotopic labeling of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate offers a versatile platform for dissecting complex reaction mechanisms. Deuterium labeling is synthetically accessible and provides definitive data on C-H bond activation through kinetic isotope effect studies. For questions regarding skeletal integrity or the specifics of ester reactivity, ¹³C and ¹⁸O labeling, respectively, are the methods of choice, albeit with higher synthetic overhead. The optimal strategy involves a careful consideration of the specific mechanistic question, followed by the selection of the appropriate isotope and analytical technique to provide unambiguous, data-driven answers.

References

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Validation

Comparative study of catalytic systems for reactions involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

A Comparative Guide to Catalytic Systems for Reactions of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate Welcome to a comprehensive examination of catalytic systems applicable to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for Reactions of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Welcome to a comprehensive examination of catalytic systems applicable to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. As a 1,6-enyne, this substrate is a versatile building block in organic synthesis, amenable to a variety of transition metal-catalyzed transformations. This guide provides a comparative analysis of common catalytic systems, offering insights into their efficiency, selectivity, and mechanistic pathways. The information presented herein is intended to assist researchers in selecting the optimal catalytic system for their synthetic goals.

Introduction to the Reactivity of 1,6-Enynes

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate belongs to the class of 1,6-enynes, which are molecules containing both an alkene and an alkyne separated by a three-atom tether. This structural motif is primed for intramolecular reactions, and transition metal catalysis provides a powerful tool to control the reaction pathways, leading to the formation of cyclic and bicyclic structures with high atom economy.[1][2] The choice of metal catalyst is crucial, as it dictates the reaction mechanism and, consequently, the structure of the product.

Cycloisomerization Reactions: A Comparative Overview

The most prevalent reaction of 1,6-enynes is cycloisomerization, which can proceed through various mechanistic pathways depending on the catalyst employed. Below, we compare the performance of leading catalytic systems in this transformation.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly cationic ruthenium complexes like [CpRu(CH3CN)3]PF6, are highly effective for the cycloisomerization of 1,6-enynes to form 1,4-dienes.[3] These reactions are typically mild and tolerate a wide range of functional groups.[3] A key feature of ruthenium catalysis is its complementary selectivity to palladium-catalyzed systems, often favoring the formation of 1,4-dienes over 1,3-dienes.[3] Mechanistically, the reaction is proposed to proceed through a ruthenacyclopentene intermediate.[3][4]

Palladium-Based Catalysts

Palladium complexes are also widely used for enyne cycloisomerizations.[5] Depending on the ligands and reaction conditions, palladium catalysts can promote the formation of various cyclic products. For instance, palladium acetate in combination with specific phosphine ligands can catalyze the formation of methylenecyclopentanes.[5] Palladium-catalyzed reactions can exhibit different stereoselectivity compared to ruthenium-catalyzed counterparts, providing access to diastereomerically distinct products from the same substrate.[4][6]

Gold-Based Catalysts

Gold catalysts, typically cationic gold(I) complexes, are exceptionally reactive for enyne cycloisomerizations and are known for their high affinity for alkynes.[7][8] These reactions often proceed under very mild conditions.[7] Gold catalysis can lead to a variety of rearranged products through the formation of cyclopropyl gold carbene intermediates.[7][8] The product distribution can be sensitive to the substitution pattern of the enyne and the nature of the gold catalyst and counterion.[8][9]

Platinum-Based Catalysts

Platinum catalysts, such as PtCl2, are effective for a range of enyne cycloisomerization reactions, often leading to formal enyne metathesis products (1,3-dienes) or polycyclic vinylcyclopropane derivatives.[10] These reactions are believed to proceed through a cationic mechanism initiated by the π-complexation of Pt(II) to the alkyne.[10][11] Platinum catalysis can also be coupled with other transformations, such as the rearrangement of propargylic esters, in a tandem fashion.[12]

Rhodium-Based Catalysts

Rhodium catalysts offer another avenue for enyne cycloisomerization, often with distinct selectivity.[1] For instance, certain rhodium complexes can promote the formation of cyclic dienes with high endoselectivity.[1] The mechanism of rhodium-catalyzed cycloisomerization can involve the formation of a rhodium vinylidene intermediate.[1] Rhodium catalysis has also been employed in more complex annulation reactions involving enynes.[13]

Performance Summary of Catalytic Systems for 1,6-Enyne Cycloisomerization
Catalyst SystemTypical ProductsKey Features
Ruthenium ([CpRu(CH3CN)3]PF6)1,4-DienesMild conditions, high functional group tolerance, complementary selectivity to palladium.[3]
Palladium (Pd(OAc)2/ligands)Methylenecyclopentanes, 1,3-DienesLigand-dependent selectivity, can provide opposite diastereoselectivity to ruthenium.[4][5]
Gold (Au(I) complexes)Rearranged polycyclic productsVery mild conditions, proceeds via cyclopropyl gold carbene intermediates.[7][8]
Platinum (PtCl2)1,3-Dienes, VinylcyclopropanesCationic mechanism, can be used in tandem reactions.[10][12]
Rhodium ([RhCl(COD)]2/ligands)Cyclic dienesHigh endoselectivity, can proceed via vinylidene intermediates.[1]

Other Catalytic Transformations

While cycloisomerization is the most studied reaction, the alkyne functionality in Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate can also undergo other catalytic transformations.

Catalytic Hydrogenation

The alkyne moiety can be selectively or fully hydrogenated.

  • Partial Hydrogenation to a cis-Alkene: This can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[14] This catalyst is designed to be less reactive to prevent over-reduction to the alkane.[14][15]

  • Partial Hydrogenation to a trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, can produce the trans-alkene.[14][16]

  • Full Hydrogenation to an Alkane: Catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel will typically reduce the alkyne completely to the corresponding alkane.[15][16]

Catalytic Hydration

The addition of water across the triple bond can be catalyzed to form a ketone.

  • Markovnikov Hydration: In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the alkyne with Markovnikov regioselectivity.[17][18] For a terminal alkyne, this results in a methyl ketone.[18][19] The initial enol product rapidly tautomerizes to the more stable ketone.[17][18]

  • Anti-Markovnikov Hydration: While less common for simple alkynes, certain ruthenium catalysts can promote the anti-Markovnikov hydration of terminal alkynes to yield aldehydes.[20]

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Cycloisomerization

This protocol is adapted from the work of Trost and Toste.[3]

  • To a solution of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 eq) in acetone is added [CpRu(CH3CN)3]PF6 (0.05 - 0.10 eq).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the cyclized product.

General Procedure for Gold-Catalyzed Cycloisomerization

This protocol is based on typical conditions for gold-catalyzed enyne reactions.[9][21]

  • To a solution of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) is added a gold(I) precatalyst (e.g., PPh3AuCl, 0.01 - 0.05 eq) and a silver salt cocatalyst (e.g., AgSbF6, 0.01 - 0.05 eq).

  • The reaction is stirred at room temperature, and its progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a short pad of celite to remove insoluble silver salts.

  • The filtrate is concentrated, and the product is purified by flash chromatography.

Mechanistic Diagrams

Ruthenium_Catalyzed_Cycloisomerization Substrate 1,6-Enyne Intermediate1 Ruthenacyclopentene Substrate->Intermediate1 + Ru(II) Ru_Catalyst [CpRu(CH3CN)3]+ Ru_Catalyst->Intermediate1 Intermediate2 Hydrido-Ruthenium Complex Intermediate1->Intermediate2 β-Hydride Elimination Intermediate2->Ru_Catalyst Regeneration Product 1,4-Diene Intermediate2->Product Reductive Elimination

Caption: Ruthenium-Catalyzed Enyne Cycloisomerization Pathway.

Gold_Catalyzed_Cycloisomerization Substrate 1,6-Enyne Intermediate1 π-Alkyne Gold Complex Substrate->Intermediate1 + Au(I) Au_Catalyst [L-Au]+ Au_Catalyst->Intermediate1 Intermediate2 Cyclopropyl Gold Carbene Intermediate1->Intermediate2 Intramolecular Attack Product Rearranged Product Intermediate2->Product Skeletal Rearrangement Product->Au_Catalyst Regeneration

Caption: Gold-Catalyzed Enyne Cycloisomerization Pathway.

Conclusion

The catalytic transformation of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate offers a rich field for synthetic exploration. The choice of catalyst—be it ruthenium, palladium, gold, platinum, or rhodium—profoundly influences the reaction outcome, providing access to a diverse array of cyclic and bicyclic structures. By understanding the inherent reactivity of these catalytic systems, researchers can strategically design synthetic routes to complex molecular architectures. Further optimization of reaction conditions and ligand design will undoubtedly continue to expand the synthetic utility of this versatile substrate.

References

  • Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes. Journal of the American Chemical Society, 122(4), 714–715. [Link]

  • Nickel-catalyzed arylative cyclization of 1,6-enynes: arylation of unactivated alkene moieties. Organic Chemistry Frontiers. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate proper disposal procedures

Disposal Protocol for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. A...

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. As a research chemical with defined hazards, adherence to proper waste management protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering technical accuracy and field-proven insights to ensure that disposal procedures are handled with the utmost care and precision.

Hazard Identification and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a solid organic compound whose hazard profile necessitates that it be managed as regulated chemical waste.[1]

PropertyValueSource
CAS Number 146464-90-6[1]
Molecular Formula C₁₄H₁₄O₄[1]
Physical Form Solid[1]
Signal Word Warning[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

The presence of ester and alkyne functional groups suggests potential reactivity with strong acids, bases, and oxidizing agents.[2][3] Therefore, segregation from incompatible materials is a critical aspect of its waste management.

Regulatory Framework: A Characteristic Hazardous Waste

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][6][7]

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is not a specifically listed hazardous waste.[8] However, based on its toxicological profile ("H302: Harmful if swallowed"), it must be managed as a characteristic hazardous waste due to its Toxicity .[1] Consequently, it is prohibited to dispose of this chemical via standard trash or drain disposal.[6][9][10]

Personnel Safety and Spill Management

Proper personal protective equipment (PPE) and established spill-cleanup procedures are mandatory when handling this chemical for disposal.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

Spill Protocol

In the event of a spill, the cleanup materials themselves become hazardous waste and must be disposed of accordingly.[4]

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain Spill: For this solid chemical, carefully sweep the material into a suitable container for disposal. Avoid creating dust. If necessary, lightly moisten a paper towel to wipe up residual dust and place it in the waste container.

  • Package Waste: Place all contaminated materials (e.g., sweepings, used paper towels, gloves) into a clearly labeled, sealable container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The container with the spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in Section 4.

Step-by-Step Disposal Procedure

This protocol ensures that Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization

The first step is to correctly identify the waste. All containers of unused, expired, or residual Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate must be treated as non-halogenated organic solid hazardous waste .

Step 2: Container Selection

Select a waste container that is compatible with the chemical.

  • Primary Container: The original manufacturer's container is ideal if it is in good condition.

  • Secondary Container: If transferring, use a new, clean, sealable container made of a non-reactive material (e.g., high-density polyethylene - HDPE). The container must be free from damage or deterioration and have a secure, leak-proof closure.[9]

Step 3: Waste Segregation

Proper segregation prevents dangerous chemical reactions.[2]

  • Store with Compatibles: This waste should be stored with other solid organic wastes.

  • Avoid Incompatibles: Crucially, it must be kept separate from:

    • Strong Oxidizing Agents: To prevent a potentially violent reaction with the alkyne group.[2]

    • Strong Acids and Bases: To prevent hydrolysis of the ester groups.[2]

    • Aqueous Waste: Keep solid and liquid waste streams separate.[11]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and is vital for the safety of all personnel handling the waste.[12][13]

  • Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department as soon as the first amount of waste is placed in the container.[4]

  • The label must clearly state:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate" .

    • The CAS Number: 146464-90-6 .

    • An indication of the hazard (e.g., "Toxic," "Irritant," or the GHS pictogram).[12]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[2][14]

  • Keep the waste container securely closed at all times, except when adding waste.[4]

  • Store the container within secondary containment (such as a spill tray) to prevent leaks from reaching drains or the floor.[4]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6]

Step 6: Requesting Pickup

The final step is to arrange for disposal through your institution's approved channels.

  • Contact your EHS department to schedule a pickup of the full and properly labeled waste container.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste vendor.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

G cluster_prep Phase 1: Preparation & Characterization cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation & Disposal A Material Identified for Disposal (Unused, Expired, or Contaminated) B Characterize as Hazardous Waste (Solid, Organic, Toxic, Irritant) A->B C Select Compatible Container (e.g., HDPE, Original Bottle) B->C Proceed to Containment D Affix 'Hazardous Waste' Label - Full Chemical Name - CAS Number - Hazard Warning C->D E Segregate in SAA (Away from Oxidizers, Acids, Bases) D->E Proceed to Storage F Store in Secondary Containment (Keep Container Closed) E->F G Contact EHS for Pickup (Licensed Vendor Disposal) F->G caption Disposal Workflow for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Caption: Disposal Workflow for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Waste Minimization

A core principle of modern laboratory management is the minimization of hazardous waste.[16] Before designating a chemical for disposal, consider the following:

  • Purchase Appropriately: Order only the quantity of chemical needed for your experiments to avoid surplus.[17]

  • Share Resources: Check if other researchers within your institution can use the unexpired, pure chemical.

  • Optimize Processes: Where possible, reduce the scale of experiments to generate less waste.[16]

By adhering to these protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the protection of our environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Methyl 4-methoxybenzoate.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl benzoate.
  • U.S. Environmental Protection Agency. (1983, November 1). SALTS AND ESTERS OF P- AND U-LISTED WASTES.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Texas Commission on Environmental Quality. (2025, December 1). Household Hazardous Waste: A Guide for Texans.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Keene State College. (n.d.). Hazardous Waste Management Procedures.

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Handling

Operational Guide to Personal Protective Equipment for Handling Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

This document provides essential safety and handling protocols for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No. 146464-90-6). As a specialized reagent, understanding its chemical characteristics is paramount to ensuring personnel safety and experimental integrity. This guide moves beyond a simple checklist, delving into the chemical causality behind each recommendation to empower researchers with a deep, actionable understanding of safe handling practices.

Hazard Assessment & Chemical Causality

A thorough risk assessment is the foundation of laboratory safety. For Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, the hazards are derived from its specific chemical structure, which incorporates an aromatic ester and a terminal alkyne.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with the properties of its constituent functional groups:

  • Benzoate Ester Moiety: Aromatic esters are frequently responsible for irritant effects. The H315, H319, and H335 warnings are strongly correlated with this part of the molecule, a characteristic shared by similar compounds like Methyl 4-methoxybenzoate[1][2]. Skin and eye contact must be prevented to avoid inflammatory responses, and inhalation of the solid dust must be minimized to prevent respiratory tract irritation.

  • Terminal Alkyne Functionality: The carbon-carbon triple bond (alkyne) introduces a distinct set of potential hazards. Acetylenic compounds can be highly reactive and, in some cases, thermodynamically unstable[3]. While this specific compound is a stable solid, the alkyne group warrants caution. Of particular note is the risk of forming potentially explosive metal acetylides upon contact with certain metals, such as copper, silver, or mercury[3]. Therefore, the use of brass or copper spatulas and fittings should be strictly avoided.

  • Acute Oral Toxicity: The H302 classification underscores the importance of preventing ingestion through direct or cross-contamination pathways. This reinforces the need for stringent personal hygiene and the prohibition of eating or drinking in the laboratory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table outlines the required PPE for handling Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, grounded in Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) standards[4][5][6][7].

PPE CategoryItemSpecificationsRationale & Causality
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free nitrile gloves. The outer glove's cuff should extend over the gown sleeve.Prevents dermal absorption and skin irritation (H315)[5]. Double gloving provides a critical safety layer; the outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the user's skin[8][9].
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination by solid particles or splashes of solutions containing the compound[8]. Must be discarded as hazardous waste after use.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant, indirectly vented chemical splash goggles. A full face shield must be worn over the goggles.Safety goggles are the minimum requirement to prevent serious eye irritation (H319) from dust or splashes[8]. A face shield is mandatory when handling the powder or preparing solutions, as it provides a broader barrier of protection against unexpected splashes or aerosol generation[8][10].
Respiratory Protection NIOSH-approved RespiratorAn N95 (or higher) rated particulate respirator.Required only if handling the solid compound outside of a certified chemical fume hood. This prevents the inhalation of fine particles that can cause respiratory irritation (H335)[5][11]. For routine handling inside a fume hood, respiratory protection is not necessary as the engineering control provides primary protection.

Engineering Controls & Safe Handling Workflow

PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls, specifically a certified chemical fume hood.

Chemical Fume Hood: Best Practices

All operations involving Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, including weighing, dissolution, and addition to a reaction, must be performed inside a properly functioning chemical fume hood. Adherence to the following practices is critical for ensuring containment[10][12][13]:

  • Verify Airflow: Before starting, check that the fume hood is operational (e.g., via the airflow monitor).

  • Work Deep Inside: Conduct all manipulations at least 6 inches (15 cm) inside the plane of the sash to ensure effective vapor and particulate capture[14][15].

  • Maintain Sash Position: Keep the sash as low as possible while allowing for comfortable work. Close the sash completely when the hood is not in active use[12][13].

  • Prevent Airflow Obstruction: Do not clutter the hood with excess equipment or containers. If large equipment is used, place it on blocks to allow air to flow underneath[10][14]. Never block the rear baffle vents.

  • Avoid Rapid Movements: Move deliberately and avoid swift motions in or near the hood opening to prevent turbulence that can cause contaminants to escape[10][13].

  • No Storage: A fume hood is a safety device for active work, not a storage cabinet for chemicals[12][13][15].

Workflow Diagram: Safe Handling Protocol

The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Fume Hood) cluster_post 3. Post-Procedure & Disposal prep_1 Conduct Hazard Review (SDS & SOP) prep_2 Don Full PPE (Gown, Double Gloves, Goggles) prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 exec_1 Place all equipment >6 inches from sash opening prep_3->exec_1 exec_2 Weigh Solid Compound (Add Face Shield) exec_1->exec_2 exec_3 Prepare Solution or Add to Reaction exec_2->exec_3 exec_4 Securely Cap All Containers exec_3->exec_4 post_1 Decontaminate Surfaces & Glassware in Hood exec_4->post_1 post_2 Segregate Waste: - Solid (Contaminated PPE) - Liquid (Solutions) post_1->post_2 post_3 Dispose of Waste in Labeled, Sealed Hazardous Containers post_2->post_3 post_4 Remove PPE & Wash Hands post_3->post_4

Caption: Workflow for handling Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate.

Spill and Emergency Procedures

Small Spill (Contained within Fume Hood):

  • Ensure all non-essential personnel are clear of the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Large Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department.

  • Prevent re-entry until the area is cleared by trained emergency responders.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[16].

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Hazardous Waste: This includes used gloves, gowns, weigh paper, absorbent materials from spills, and empty stock vials. Collect all solid waste in a clearly labeled, sealed hazardous waste container[9].

  • Liquid Hazardous Waste: All solutions containing the compound and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount down the drain[17][18]. Segregate waste streams (e.g., halogenated vs. non-halogenated) as required by your institution.

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